(2R,3R)-2-amino-3-methoxybutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2-amino-3-methoxybutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-4(8-2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUTYQMVHBLVDR-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CO)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246891-52-0 | |
| Record name | (2R,3R)-2-amino-3-methoxybutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2R,3R)-2-amino-3-methoxybutan-1-ol: A Review of Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physicochemical data for the chiral amino alcohol, (2R,3R)-2-amino-3-methoxybutan-1-ol. Due to the limited availability of experimentally determined data in public literature, this document primarily presents computed properties. This guide aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Core Physicochemical Properties
A comprehensive search of scientific databases reveals a scarcity of experimentally determined physical properties for this compound. The majority of available data is derived from computational models.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H13NO2 | PubChem[1] |
| Molecular Weight | 119.16 g/mol | PubChem[1] |
| Monoisotopic Mass | 119.09463 Da | PubChem[1] |
| XLogP3-AA (Predicted) | -1.0 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 119.094629 g/mol | PubChem[1] |
| Topological Polar Surface Area | 49.4 Ų | PubChem[1] |
| Heavy Atom Count | 8 | PubChem[1] |
| Complexity | 62.7 | PubChem[1] |
| Isotope Atom Count | 0 | PubChem[1] |
| Defined Atom Stereocenter Count | 2 | PubChem[1] |
| Undefined Atom Stereocenter Count | 0 | PubChem[1] |
| Defined Bond Stereocenter Count | 0 | PubChem[1] |
| Undefined Bond Stereocenter Count | 0 | PubChem[1] |
| Covalently-Bonded Unit Count | 1 | PubChem[1] |
| Compound Is Canonicalized | Yes | PubChem[1] |
Note: Properties such as melting point, boiling point, solubility, and specific optical rotation are not currently available from experimental sources in the public domain.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not described in the currently available literature. Standard analytical techniques for determining properties such as melting point (e.g., capillary melting point apparatus), boiling point (e.g., distillation), solubility (e.g., equilibrium solubility method), and optical rotation (e.g., polarimetry) would be applicable.
Signaling Pathways and Experimental Workflows
At present, there is no information available in scientific literature detailing the involvement of this compound in any specific biological signaling pathways or established experimental workflows. Consequently, the creation of corresponding diagrams is not feasible.
Logical Relationship of Physicochemical Property Determination
While specific experimental data for the target compound is unavailable, the general workflow for characterizing a novel chemical entity is well-established. The following diagram illustrates the logical progression of experiments to determine key physical properties.
Caption: General workflow for the determination of physicochemical properties.
This guide underscores the current knowledge gap regarding the physical properties of this compound and highlights the need for experimental investigation to fully characterize this compound for its potential applications in research and development.
References
An In-depth Technical Guide to (2R,3R)-2-amino-3-methoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, proposed synthesis, and analytical characterization of (2R,3R)-2-amino-3-methoxybutan-1-ol. Due to the limited availability of direct experimental data for this specific stereoisomer, this guide leverages data from analogous compounds and established principles of organic chemistry and analytical spectroscopy to provide a predictive yet thorough resource.
Chemical Structure and Properties
This compound is a chiral amino alcohol. The stereochemistry at the C2 and C3 positions is defined as (R) and (R) respectively, according to the Cahn-Ingold-Prelog priority rules.
Chemical Structure Diagram:
Technical Guide: (2R,3R)-2-amino-3-methoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a summary of the available information for the chiral compound (2R,3R)-2-amino-3-methoxybutan-1-ol. Extensive searches of public chemical databases have revealed that while the structure is indexed, there is a notable absence of a registered CAS number and published experimental data for this specific stereoisomer. Consequently, this guide focuses on presenting the available structural and predicted data. A proposed synthetic workflow is also provided as a conceptual guide for its potential stereoselective synthesis.
Compound Identification and Properties
A specific CAS (Chemical Abstracts Service) registry number for this compound could not be identified in publicly available databases. The compound is, however, registered in PubChem with the Compound ID (CID) 55284136.
Structural Information
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₁₃NO₂[1] |
| SMILES | C--INVALID-LINK--N">C@HOC[1] |
| InChI | InChI=1S/C5H13NO2/c1-4(8-2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m1/s1[1] |
| InChIKey | VQUTYQMVHBLVDR-RFZPGFLSSA-N[1] |
Predicted Physicochemical Properties
The following data are computationally predicted and have not been experimentally verified.
| Property | Predicted Value | Source |
| Monoisotopic Mass | 119.09463 Da | PubChemLite[1] |
| XlogP | -1.0 | PubChemLite[1] |
Predicted Collision Cross Section (CCS)
The following CCS values were calculated using CCSbase and provide a predicted measure of the ion's size and shape in the gas phase.[1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 120.10191 | 126.6 |
| [M+Na]⁺ | 142.08385 | 132.4 |
| [M-H]⁻ | 118.08735 | 125.1 |
| [M+NH₄]⁺ | 137.12845 | 147.8 |
| [M+K]⁺ | 158.05779 | 133.0 |
| [M+H-H₂O]⁺ | 102.09189 | 121.9 |
| [M+HCOO]⁻ | 164.09283 | 148.0 |
| [M+CH₃COO]⁻ | 178.10848 | 171.3 |
| [M+Na-2H]⁻ | 140.06930 | 130.1 |
| [M]⁺ | 119.09408 | 125.2 |
| [M]⁻ | 119.09518 | 125.2 |
Experimental Data and Protocols
A comprehensive search of scientific literature and chemical databases did not yield any published experimental studies for this compound. As a result, there are no available experimental protocols for its synthesis, characterization, or biological evaluation.
Proposed Synthetic Workflow
Due to the lack of experimental data, a conceptual workflow for the stereoselective synthesis of this compound is proposed. This pathway is based on established methodologies for the synthesis of chiral amino alcohols and has not been experimentally validated for this specific target molecule. The proposed route starts from a commercially available chiral precursor, D-threonine.
Figure 1. A proposed, non-validated synthetic workflow for this compound.
Signaling Pathways and Biological Activity
There is no published information regarding the biological activity or any associated signaling pathways for this compound. Research into its biological effects would be a novel area of investigation.
Conclusion
This compound is a structurally defined chiral molecule for which no CAS number or experimental data are currently available in the public domain. The information presented in this guide is based on predicted data from its chemical structure. The proposed synthetic workflow provides a conceptual starting point for its potential chemical synthesis. Further experimental investigation is required to determine its physicochemical properties, biological activity, and to develop validated synthetic and analytical protocols.
References
Technical Guide: Spectroscopic and Synthetic Overview of (2R,3R)-2-amino-3-methoxybutan-1-ol and Related Amino Alcohols
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document addresses the available data for (2R,3R)-2-amino-3-methoxybutan-1-ol and provides context through closely related, well-characterized analogs. Due to a lack of publicly available experimental spectroscopic data for the target compound, this guide leverages predictive data and information on similar structures to provide a foundational understanding.
Introduction
This compound is a chiral amino alcohol, a class of compounds of significant interest in medicinal chemistry and asymmetric synthesis. These molecules serve as versatile building blocks for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. Their bifunctional nature, containing both an amino and a hydroxyl group, allows for diverse chemical transformations. The specific stereochemistry of this compound, a derivative of threonine, makes it a potentially valuable synthon.
This guide summarizes the available predicted data for this compound and presents experimental data for structurally similar compounds to infer potential spectroscopic characteristics.
Physicochemical Properties of this compound
While experimental data is scarce, computational predictions provide some insight into the properties of this molecule.
| Property | Predicted Value | Source |
| Molecular Formula | C5H13NO2 | PubChem[1] |
| Molecular Weight | 119.16 g/mol | PubChem[1] |
| Monoisotopic Mass | 119.09463 Da | PubChem[1] |
| XlogP | -1.0 | PubChem[1] |
Predicted Mass Spectrometry Data
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. While no experimental mass spectra for this compound were found, predicted collision cross-section (CCS) values for various adducts are available. These values are useful for identification in ion mobility-mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 120.10191 | 126.6 |
| [M+Na]+ | 142.08385 | 132.4 |
| [M-H]- | 118.08735 | 125.1 |
| [M+NH4]+ | 137.12845 | 147.8 |
| [M+K]+ | 158.05779 | 133.0 |
| [M+H-H2O]+ | 102.09189 | 121.9 |
Data sourced from PubChem and calculated using CCSbase.[1]
Logical Relationship: From Structure to Predicted Mass
The following diagram illustrates the logical flow from the chemical structure to the predicted mass spectral data.
Caption: Derivation of Predicted Mass Spectrometry Data.
Spectroscopic Data of Analogous Compounds
In the absence of experimental data for the target molecule, examining the spectra of related compounds can provide valuable insights into the expected chemical shifts and spectral features.
L-Threonine is the parent amino acid from which this compound is conceptually derived. It shares the same core stereochemistry.
¹H and ¹³C NMR Data for L-Threonine in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Cα (C2) | 3.573 | 63.172 |
| Cβ (C3) | 4.241 | 68.679 |
| Cγ (C4) | 1.318 | 22.179 |
| COOH (C1) | - | 175.689 |
Data sourced from the Biological Magnetic Resonance Bank (BMRB).[2]
This compound is a simpler amino alcohol that lacks the methoxy group but shares the aminobutanol backbone.
¹H NMR Data for (S)-(+)-2-Amino-1-butanol in CDCl₃
| Assignment | Chemical Shift (ppm) |
| Hα | 2.734 |
| Hβ | 1.289, 1.440 |
| CH₂OH | 3.28, 3.568 |
| CH₃ | 0.938 |
Data sourced from ChemicalBook.[3]
Experimental Protocols: General Synthesis of Amino Alcohols
While a specific protocol for this compound is not available, a general approach for the synthesis of amino alcohols involves the reduction of the corresponding amino acid.
General Workflow for the Synthesis of Amino Alcohols from Amino Acids
Caption: General Synthetic Workflow for Amino Alcohols.
Detailed Steps for a Hypothetical Synthesis:
-
Protection of the Amino Group: The starting amino acid, in this case, a derivative of threonine, would first have its amino group protected to prevent it from reacting with the reducing agents. Common protecting groups include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).
-
Activation of the Carboxylic Acid: The carboxylic acid is often activated to facilitate reduction. This can be achieved by converting it to an ester or an acid chloride.
-
Reduction: The activated carboxylic acid is then reduced to the primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent depends on the nature of the substrate and the other functional groups present.
-
Deprotection: Following the reduction, the protecting group on the amine is removed. For a Boc group, this is typically done under acidic conditions.
-
Purification: The final amino alcohol is purified using standard techniques such as column chromatography or recrystallization to yield the pure product.
Conclusion
While direct experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a framework for understanding its potential properties and characterization based on predictive data and the analysis of structurally related compounds. The provided general synthetic workflow offers a viable route for its preparation, which would be a necessary first step for any detailed spectroscopic investigation. Further research is required to synthesize this compound and fully characterize it using modern spectroscopic techniques. This would be a valuable contribution to the field, providing essential data for researchers utilizing this chiral building block.
References
The Advent of Chiral Amino Alcohols: A Technical Guide to Their Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are a cornerstone of modern organic chemistry and medicinal chemistry. Their presence in a vast array of natural products, pharmaceuticals, and chiral catalysts underscores their significance. The precise spatial arrangement of the amino and hydroxyl groups is often critical for biological activity and catalytic efficiency, making the development of stereoselective synthetic methods a paramount objective. This technical guide provides an in-depth exploration of the key discoveries and methodologies in the asymmetric synthesis of chiral vicinal and β-amino alcohols, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways.
Seminal Strategies in Asymmetric Synthesis of Chiral Amino Alcohols
The journey to access enantiomerically pure amino alcohols has been marked by several landmark discoveries that have provided chemists with powerful tools to control stereochemistry.
Sharpless Asymmetric Aminohydroxylation: A Direct Approach
One of the most direct methods for the synthesis of vicinal amino alcohols is the Sharpless Asymmetric Aminohydroxylation (AA).[1][2] This method involves the osmium-catalyzed reaction of alkenes with a nitrogen source, typically a salt of an N-halo-sulfonamide, -amide, or -carbamate, in the presence of a chiral ligand derived from cinchona alkaloids.[1][3] The reaction proceeds with syn-selectivity, meaning the amino and hydroxyl groups are added to the same face of the double bond.[1]
A significant challenge in the Sharpless AA is controlling the regioselectivity when using unsymmetrical alkenes, as two regioisomeric amino alcohols can be formed.[1][4] The choice of the chiral ligand's aromatic linker (e.g., phthalazine (PHAL) or anthraquinone (AQN)) and the reaction conditions can significantly influence the regiochemical outcome.[1][4] Despite this, the Sharpless AA has been successfully applied in the total synthesis of numerous complex bioactive molecules.[1]
Asymmetric Reduction of α-Amino Ketones: A Versatile Route
The asymmetric reduction of α-amino ketones to the corresponding β-amino alcohols is a widely employed and versatile strategy. This transformation can be achieved through both chemical and biocatalytic methods, offering a broad range of options to suit different substrates and desired stereoisomers.
Chemical Catalysis: Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, in combination with chiral ligands, have proven highly effective for the asymmetric hydrogenation and transfer hydrogenation of α-amino ketones.[5][6] These methods often provide excellent enantioselectivities (up to >99% ee) and high yields.[6][7][8] A key advantage of some modern catalytic systems is the ability to perform the reduction on unprotected α-amino ketones, simplifying the synthetic sequence by avoiding protection and deprotection steps.[6]
Biocatalysis: Engineered amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for the synthesis of chiral amino alcohols.[9][10][11] These enzymes catalyze the reductive amination of α-hydroxy ketones with ammonia as the amine donor, producing chiral vicinal amino alcohols with high conversions and exceptional enantioselectivities (>99% ee).[9][10][11] The use of enzymes offers several advantages, including mild reaction conditions, high stereoselectivity, and a reduced environmental impact compared to some chemical methods.[11][12]
Ring-Opening of Chiral Epoxides: A Convergent Approach
The synthesis of chiral amino alcohols can also be achieved through the ring-opening of enantiomerically pure epoxides with nitrogen nucleophiles. This approach is highly convergent and allows for the construction of the amino alcohol backbone from readily available building blocks. The key to this strategy lies in the initial enantioselective epoxidation of an alkene. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, is a powerful method for the asymmetric epoxidation of unfunctionalized alkenes.[13][14][15] The resulting chiral epoxides can then be regioselectively opened by an amine to yield the desired chiral amino alcohol.
Quantitative Data on Asymmetric Synthesis Methods
The following tables summarize quantitative data for selected key methodologies, highlighting the efficiency and stereoselectivity of each approach.
Table 1: Sharpless Asymmetric Aminohydroxylation of Alkenes
| Alkene Substrate | Chiral Ligand | Nitrogen Source | Yield (%) | ee (%) | Reference |
| Vinylbenzene | (DHQ)₂-PHAL | CbzNClNa | 75 | 97 | [1] |
| Nitro vinylbenzene | (DHQD)₂-PHAL | CbzNClNa | 88 | 95 | [1] |
Table 2: Asymmetric Transfer Hydrogenation of α-Amino Ketones
| α-Amino Ketone Substrate | Catalyst | Reductant | Yield (%) | ee (%) | Reference |
| Various aryl α-amino ketones | RuCl[(S,S)-Teth-TsDpen] | Formic acid/triethylamine (5:2) | High | >99 | [6] |
| Catechol-containing α-amino ketones | Ruthenium-diamine catalyst | Formic acid/triethylamine | High | >99 | [6] |
Table 3: Biocatalytic Reductive Amination of α-Hydroxy Ketones
| α-Hydroxy Ketone Substrate | Enzyme | Conversion (%) | ee (%) | Reference |
| Various α-hydroxy ketones | Engineered Amine Dehydrogenase (from Lysinibacillus fusiformis) | up to 99 | >99 | [9][10] |
| 1-hydroxy-2-butanone | Engineered SpAmDH (wh84) | 91-99 | >99 | [11] |
Table 4: Cobalt-Catalyzed Asymmetric Hydrogenation of α-Primary Amino Ketones
| α-Primary Amino Ketone Substrate | Catalyst System | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |
| Various functionalized aryl ketones | Co(OAc)₂ / (R,R)-BenzP | 50 | High | 84-99 | [7][8] |
| p-halophenyl substituted ketones | Co(OAc)₂ / (R,R)-BenzP | 50 | High | up to 99 | [7][8] |
Detailed Experimental Protocols
This section provides exemplary experimental protocols for key synthetic transformations.
Protocol for Sharpless Asymmetric Aminohydroxylation
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
Alkene substrate
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
Chiral ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL)
-
Nitrogen source (e.g., Chloramine-T, CbzNClNa)
-
Solvent (e.g., t-butanol/water mixture)
Procedure:
-
To a stirred solution of the alkene substrate in the solvent mixture at room temperature, add the chiral ligand and the nitrogen source.
-
In a separate vessel, prepare a solution of potassium osmate(VI) dihydrate in water.
-
Add the osmium catalyst solution to the reaction mixture.
-
Stir the reaction vigorously at the desired temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC or GC/MS.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chiral amino alcohol.
Protocol for Asymmetric Transfer Hydrogenation of an α-Amino Ketone
This protocol is a general representation for a ruthenium-catalyzed reaction.
Materials:
-
α-Amino ketone hydrochloride salt
-
Ruthenium catalyst (e.g., RuCl[(S,S)-Teth-TsDpen])
-
Formic acid/triethylamine azeotrope (5:2)
-
Solvent (e.g., isopropanol)
Procedure:
-
To a reaction vessel, add the α-amino ketone hydrochloride salt and the ruthenium catalyst.
-
Add the solvent and the formic acid/triethylamine azeotrope.
-
Heat the reaction mixture to the desired temperature (e.g., 60-65 °C) and stir for the required time (e.g., 16 hours), monitoring by HPLC.
-
After completion, cool the reaction to room temperature.
-
Neutralize the reaction mixture with an aqueous base (e.g., 28% NH₄OH) to precipitate the product.[6]
-
Filter the solid, wash with water and a suitable organic solvent (e.g., methanol), and dry under vacuum to yield the chiral amino alcohol.[6]
Protocol for Biocatalytic Reductive Amination using an Amine Dehydrogenase
This protocol describes a whole-cell biocatalytic process.
Materials:
-
α-Hydroxy ketone substrate
-
E. coli cells expressing the engineered amine dehydrogenase (AmDH) and a cofactor regeneration enzyme (e.g., glucose dehydrogenase, GDH)
-
Buffer (e.g., NH₄Cl/NH₃·H₂O buffer, pH 8.5)
-
Cofactor (NAD⁺)
-
Glucose (for cofactor regeneration)
Procedure:
-
Prepare a suspension of the E. coli cells in the buffer.
-
To the cell suspension, add the α-hydroxy ketone substrate, NAD⁺, and glucose.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.[11][12]
-
Monitor the reaction progress by analyzing substrate consumption and product formation using HPLC or GC.
-
Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Isolate the product from the supernatant by extraction or other purification techniques.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental workflows.
References
- 1. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 4. The Sharpless asymmetric aminohydroxylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 13. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 14. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 15. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
The Biological Frontier of Substituted Butanols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted butanols, a diverse class of organic compounds, have emerged as a focal point in medicinal chemistry and drug discovery due to their wide spectrum of biological activities. The structural versatility of the butanol scaffold allows for a myriad of substitutions, leading to compounds with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the biological activities of substituted butanols, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.
I. Biological Activities of Substituted Butanols
Substituted butanols have demonstrated significant potential across several therapeutic areas, including antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective applications. The following sections delve into the specifics of these activities, supported by quantitative data to facilitate comparative analysis.
Antifungal Activity
A prominent area of investigation for substituted butanols is in the development of novel antifungal agents. Notably, 2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives have shown potent activity against a broad spectrum of pathogenic fungi. These compounds are thought to exert their effect through the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.
One of the key advantages of certain triazole-substituted butanols, such as (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidino)-1-(1H-1,2,4-triazol-1-yl)-2-butanol (KP-103), is their reduced inactivation by keratin.[1][2] This property makes them particularly effective for the topical treatment of dermatophytosis.[1][2]
Table 1: Antifungal Activity of Selected Substituted Butanols
| Compound/Extract | Target Organism(s) | Activity (MIC/IC50) | Reference(s) |
| KP-103 | Trichophyton mentagrophytes | MIC: 10 µg/mL | [3] |
| WRPE-BuOH | Helicobacter pylori | MIC: 10 µg/mL | [3] |
| WRPE-BuOH | Propionibacterium acnes | MIC: 40 µg/mL | [3] |
| Palmitin | Staphylococcus aureus | MIC: 4-256 µg/mL | [4] |
| N-butyl-D-glucopyranoside derivatives | Various bacteria and fungi | Moderate activity | [5] |
| 3-[(2-Hydroxyphenyl)amino]butanoic acid derivatives | Staphylococcus aureus, Mycobacterium luteum | MIC: 15.6-500 µg/mL | [6] |
| Thiophene derivative 12g | Aspergillus niger | MIC: 3.9 µg/mL | [6] |
Antiviral Activity
Substituted butanols have also been investigated for their antiviral properties, with a notable focus on the inhibition of HIV protease. The design of nonpeptidic inhibitors based on a substituted 2-butanol scaffold has yielded compounds with significant potency against this critical viral enzyme.[7] These inhibitors are designed to mimic the transition state of the viral protease's substrate, effectively blocking its activity and preventing viral maturation.[8][9][10]
Furthermore, certain butanol-containing formulations have demonstrated broad-spectrum virucidal activity against both enveloped and non-enveloped viruses, including influenza and poliovirus.[3]
Table 2: Anti-HIV Protease Activity of Substituted 2-Butanols
| Compound | Target | Activity (Ki) | Reference(s) |
| Substituted 2-butanol (racemic mixture) | HIV Protease | 24.5 µM | [7] |
| Modified Substituted 2-butanol | HIV Protease | 0.48 µM | [7] |
Anticancer Activity
The anticancer potential of butanol derivatives, particularly butenolides and pyrrolinones, is an active area of research. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231), prostate (PC-3), and leukemia (U-937) cells. The proposed mechanism of action for some of these compounds involves the generation of reactive oxygen species (ROS), which in turn activates downstream signaling pathways leading to apoptosis.
Table 3: Anticancer Activity of Selected Butanol-Related Derivatives
| Compound | Cell Line | Activity (IC50) | Reference(s) |
| γ-(triazolyl ethylidene)butenolide derivative | Breast Cancer Cells | 11.3 µM | |
| n-Butanol extract of L. bonduellei | HT-29 and HeLa Cells | Concentration-dependent inhibition | [4] |
Anti-inflammatory and Antioxidant Activities
Substituted butanols and related structures have been shown to possess anti-inflammatory and antioxidant properties.[7][11] Certain butenolide-based amide derivatives exhibit significant in vivo anti-inflammatory activity, comparable to standard drugs like indomethacin, with the added benefit of reduced gastrointestinal toxicity.[12][13] The mechanism of their anti-inflammatory action is linked to the suppression of pro-inflammatory mediators such as TNF-α and the inhibition of the COX-2 enzyme and the NF-κB signaling pathway.[12][14]
The antioxidant activity of these compounds is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.[7]
Neuroprotective Activity and Ion Channel Modulation
The nervous system is another target for the biological activity of substituted butanols. N-butanol extracts of certain plants have demonstrated neuroprotective effects against hypoxic injury in hippocampal neurons. The underlying mechanism involves the protection of mitochondrial function and the inhibition of the caspase cascade pathway, thereby preventing apoptosis.[15]
Furthermore, butanols can modulate the function of ligand-gated ion channels, which are crucial for neuronal signaling.[1][16][17] The interaction of butanols with specific residues within the transmembrane domains of these channels can either potentiate or inhibit their activity, highlighting a potential mechanism for their effects on the central nervous system.[1][17]
II. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of substituted butanols.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of substituted butanols against various fungal strains.[18][19][20][21][22]
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest the fungal colonies and suspend them in sterile saline (0.85%).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the standardized suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to obtain the final inoculum concentration.
-
-
Preparation of Butanol Derivatives:
-
Dissolve the substituted butanol compounds in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include positive (fungus only) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control, as determined visually or spectrophotometrically.[18]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effects of substituted butanols on cancer cell lines.[2][23][24]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the substituted butanol compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
HIV Protease Inhibition Assay
This enzymatic assay is used to determine the inhibitory activity of substituted butanols against HIV protease.
-
Assay Components:
-
Recombinant HIV-1 protease.
-
A fluorogenic substrate specific for HIV protease (e.g., a peptide containing a cleavage site flanked by a fluorophore and a quencher).
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol).
-
Substituted butanol inhibitors dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer, the substituted butanol inhibitor at various concentrations, and the HIV-1 protease.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific substrate used). The cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Calculate the Ki value, which represents the inhibition constant, by fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).
-
III. Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which substituted butanols exert their biological effects is crucial for rational drug design and development. This section explores some of the key signaling pathways and molecular targets modulated by these compounds.
Inhibition of HIV Protease
As previously mentioned, a primary mechanism of antiviral activity for certain substituted butanols is the inhibition of HIV protease. This enzyme is a homodimer with an active site located at the dimer interface.[25][26] The inhibitors are designed to fit into this active site and interact with key amino acid residues, particularly the catalytic aspartate residues (Asp25 and Asp25').[8][9] By blocking the active site, these inhibitors prevent the protease from cleaving the viral Gag and Gag-Pol polyproteins, which is an essential step in the production of mature, infectious virions.[25]
Caption: Inhibition of HIV Protease by a Substituted Butanol.
Modulation of the NF-κB Signaling Pathway
The anti-inflammatory effects of some substituted butanols are mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[27][28][29][30][31] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Certain substituted butanols can interfere with this pathway, for example, by inhibiting the activation of the IKK complex, thereby preventing NF-κB activation and reducing the expression of inflammatory mediators.
Caption: Modulation of the NF-κB Signaling Pathway.
Induction of ROS-Mediated Apoptosis
The anticancer activity of certain substituted butanols is linked to their ability to induce apoptosis through the generation of reactive oxygen species (ROS).[32][33][34][35][36] Elevated levels of ROS can cause oxidative stress and damage to cellular components, including mitochondria. This can lead to the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, culminating in the dismantling of the cell.
Caption: ROS-Mediated Apoptosis Induced by Substituted Butanols.
IV. Conclusion
Substituted butanols represent a promising and versatile class of compounds with a broad range of biological activities. Their efficacy as antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective agents is well-documented in the scientific literature. The ability to readily modify the butanol scaffold allows for the fine-tuning of their pharmacological properties, offering a powerful platform for the development of novel therapeutics. The continued exploration of their structure-activity relationships, coupled with a deeper understanding of their molecular mechanisms of action, will undoubtedly pave the way for the discovery of new and improved drugs to address a variety of unmet medical needs. This guide serves as a foundational resource for researchers and drug development professionals embarking on the exploration of this exciting chemical space.
References
- 1. Structural basis for alcohol modulation of a pentameric ligand-gated ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Virucidal activity of a new hand disinfectant with reduced ethanol content: comparison with other alcohol-based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of fractioning on antibacterial activity of n-butanol fraction from Enantia chlorantha stem bark methanol extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antioxidant and anti-inflammatory activity of novel substituted ethylenediamines and ethanolamines. A preliminary quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of butenolide-based amide derivatives as anti-inflammatory agents | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives [mdpi.com]
- 15. Underlying mechanism of protection from hypoxic injury seen with n-butanol extract of Potentilla anserine L. in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An overview of butanol-induced developmental neurotoxicity and the potential mechanisms related to these observed effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Specific binding sites for alcohols and anesthetics on ligand-gated ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 24. MTT (Assay protocol [protocols.io]
- 25. mdpi.com [mdpi.com]
- 26. HIV Protease: Historical Perspective and Current Research [mdpi.com]
- 27. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 28. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. cusabio.com [cusabio.com]
- 30. researchgate.net [researchgate.net]
- 31. bosterbio.com [bosterbio.com]
- 32. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways [mdpi.com]
- 34. Reactive Oxygen Species Mediate 6c-Induced Mitochondrial and Lysosomal Dysfunction, Autophagic Cell Death, and DNA Damage in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Biochemical mechanisms of dose-dependent cytotoxicity and ROS-mediated apoptosis induced by lead sulfide/graphene oxide quantum dots for potential bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (2R,3R)-2-amino-3-methoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, potential synthetic and analytical methodologies, and putative biological significance of the chiral amino alcohol, (2R,3R)-2-amino-3-methoxybutan-1-ol.
Core Compound Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₁₃NO₂ |
| Molecular Weight | 119.16 g/mol [1][2][3][4][5] |
| Stereochemistry | (2R,3R) |
| Functional Groups | Primary Amine, Primary Alcohol, Methoxy Ether |
| Chiral Centers | C2, C3 |
Synthetic Methodologies
A plausible synthetic workflow could originate from a chiral precursor, such as a derivative of D-threonine, to set the stereochemistry at the C2 and C3 positions. The synthesis might proceed through the protection of functional groups, followed by stereoselective reduction and methylation.
References
- 1. Methyldiethanolamine [webbook.nist.gov]
- 2. Basic Chemical Data [dtp.cancer.gov]
- 3. C5H13NO2 N Methyldiethanolamine MDEA Colorless To Pale Yellow Liquid [mdeachemical.com]
- 4. N-Methyldiethanolamine | C5H13O2N | CID 7767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hpc-standards.us [hpc-standards.us]
- 6. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols [beilstein-journals.org]
- 7. Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guidance on the Solubility of (2R,3R)-2-amino-3-methoxybutan-1-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of the chiral amino alcohol, (2R,3R)-2-amino-3-methoxybutan-1-ol, in organic solvents. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this particular stereoisomer. This document, therefore, serves as a foundational resource, providing researchers with the necessary theoretical framework and detailed experimental protocols to determine the solubility of this compound in their laboratories. The principles outlined herein are derived from established methodologies for analogous amino acids and amino alcohols.
Introduction: The Importance of Solubility Data
Solubility is a critical physicochemical parameter in the field of drug development and chemical synthesis. For a compound like this compound, which possesses both a hydrophilic amino-alcohol moiety and a more lipophilic methoxybutan backbone, understanding its solubility profile in a range of organic solvents is paramount for:
-
Reaction Condition Optimization: Selecting appropriate solvents for chemical transformations involving this molecule.
-
Purification and Crystallization: Developing effective methods for isolation and purification.
-
Formulation Development: Designing suitable delivery systems for potential pharmaceutical applications.
-
Predictive Modeling: Contributing to the development of in silico models for predicting the behavior of related compounds.
General Principles of Amino Alcohol Solubility
While specific data for this compound is unavailable, the solubility of amino alcohols in organic solvents is governed by several key factors:
-
Polarity Matching: The principle of "like dissolves like" is central. The presence of the polar hydroxyl (-OH) and amino (-NH2) groups suggests a higher affinity for polar organic solvents.
-
Hydrogen Bonding: The ability of the amino and hydroxyl groups to act as both hydrogen bond donors and acceptors significantly influences solubility in protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).
-
Intermolecular Forces: Van der Waals forces associated with the butan-1-ol backbone will contribute to solubility in less polar solvents.
-
Solvent Structure: The steric hindrance and molecular geometry of both the solute and the solvent can impact the solvation process.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature.[1][2]
Based on these principles, it can be inferred that this compound would exhibit greater solubility in polar protic solvents like methanol, ethanol, and isopropanol, and moderate solubility in polar aprotic solvents. Its solubility is expected to be limited in nonpolar solvents such as hexanes or toluene.
Experimental Protocol for Solubility Determination
The following section outlines a detailed, generalized experimental methodology for determining the solubility of this compound in various organic solvents. This protocol is based on the widely used static equilibrium method.[2]
Materials and Equipment
-
This compound (high purity)
-
Organic Solvents (analytical grade or higher)
-
Jacketed Glass Vessel with magnetic stirrer
-
Thermostatic Bath with precise temperature control
-
Analytical Balance (readable to ±0.0001 g)
-
Syringes and Syringe Filters (solvent-compatible, e.g., PTFE)
-
Vials for sample collection
-
Analytical Instrumentation for concentration determination (e.g., HPLC, GC, or a validated spectrophotometric method)
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in the jacketed glass vessel.
-
Set the thermostatic bath to the desired experimental temperature and allow the vessel to equilibrate.
-
Stir the mixture vigorously using the magnetic stirrer to facilitate the dissolution process and ensure the system reaches equilibrium. The time required to reach equilibrium should be determined experimentally but is typically in the range of 24-72 hours.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for a predetermined period (e.g., 2-4 hours).
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.
-
Immediately pass the withdrawn sample through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.
-
-
Concentration Analysis:
-
Determine the mass of the filtered solution in the vial.
-
Quantify the concentration of this compound in the filtered sample using a suitable and validated analytical method.
-
-
Data Calculation:
-
Calculate the solubility of the compound in the chosen solvent at the specified temperature. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.
-
Data Presentation
All quantitative solubility data should be summarized in a clearly structured table for easy comparison. An example template is provided below:
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
Conclusion
While specific solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a robust framework for researchers to determine this crucial parameter. By following the outlined experimental protocol and adhering to the general principles of amino alcohol solubility, scientists and drug development professionals can generate the necessary data to advance their research and development efforts. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences.
References
An In-depth Technical Guide to Vicinal Amino Alcohols: Synthesis, Biological Activity, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicinal amino alcohols, also known as β-amino alcohols, are a pivotal class of organic compounds characterized by amino and hydroxyl groups attached to adjacent carbon atoms. This structural motif is a cornerstone in a vast array of biologically active molecules, including natural products, pharmaceuticals, and chiral catalysts. Their prevalence in numerous approved drugs, such as β-blockers and antiviral agents, underscores their significance in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of vicinal amino alcohols, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their roles in key signaling pathways.
I. Synthesis of Vicinal Amino Alcohols: A Quantitative Overview
The stereoselective synthesis of vicinal amino alcohols is a central theme in organic chemistry, with numerous methods developed to control the absolute and relative stereochemistry of the two adjacent stereocenters. This section summarizes key quantitative data from prominent synthetic strategies.
Table 1: Asymmetric Synthesis of Propranolol and its Analogs
| Entry | Starting Material | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 1-Naphthol | (R)-Epichlorohydrin, NaOH, TBAB | Water | -7 to -4 | 3 | >90 | 96.8 | [1] |
| 2 | 1-Naphthol | Glycidyl-α-naphthyl ether, L-(+)-tartaric acid, Zn(NO₃)₂·6H₂O, Isopropylamine | DMSO | RT | 24 | - | - | [2] |
| 3 | 4-nitro-1-naphthol | Epichlorohydrin, Isopropylamine | - | 30 | 1 | 85 (for nitro deriv.) | - | [3] |
ee: enantiomeric excess; TBAB: Tetrabutylammonium bromide; DMSO: Dimethyl sulfoxide; RT: Room temperature.
Table 2: Asymmetric Synthesis of Atenolol
| Entry | Starting Material | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 2-(4-hydroxyphenyl)acetamide | (R)-Epichlorohydrin, NaOH, Benzyltriethylammonium chloride | Water | 0 | 6 | 78 | 92.0 | [1] |
| 2 | 2-(4-hydroxyphenyl)acetamide | Epichlorohydrin, Isopropylamine, Choline chloride:ethylene glycol (DES) | DES | 40 | 6 | 95 | - | [4] |
| 3 | Racemic chlorohydrin | Candida antarctica lipase B, Vinyl butanoate | Acetonitrile | - | - | 32 (for R-chlorohydrin) | >99 | [5] |
ee: enantiomeric excess; DES: Deep Eutectic Solvent.
Table 3: Synthesis of Ritonavir Intermediate
| Entry | Starting Material | Coupling Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid and (2S,3S,5S)-5-Amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane | N,N'-diisopropylcarbodiimide (DIC), N,N-diisopropylethylamine | Cyclopentanone | 27 | 7 | 91.5 | [6] |
II. Key Experimental Protocols
This section provides detailed methodologies for three widely employed strategies in the synthesis of vicinal amino alcohols.
Asymmetric Synthesis of (S)-Atenolol via Epoxide Ring-Opening
This protocol is adapted from a reported synthesis of (S)-atenolol utilizing a chiral epoxide.[1]
Materials:
-
(R)-epichlorohydrin
-
4-hydroxyphenylacetamide
-
Sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
A mixture of (R)-epichlorohydrin (1.2 equivalents) and water is cooled to 0 °C in a reaction vessel equipped with a stirrer.
-
A solution of 4-hydroxyphenylacetamide (1.0 equivalent) and benzyltriethylammonium chloride (catalytic amount) in an aqueous solution of sodium hydroxide (1.0 equivalent) is prepared separately.
-
The solution from step 2 is added dropwise to the cooled mixture from step 1 with continuous stirring over a period of 6 hours, while maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 12 hours at room temperature.
-
The mixture is then acidified with 2N HCl to pH 6.0.
-
The aqueous layer is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (S)-atenolol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Synthesis of (S)-Propranolol via Kinetic Resolution
This protocol outlines a general approach for the synthesis of (S)-propranolol involving a key kinetic resolution step.
Materials:
-
1-Naphthol
-
Epichlorohydrin
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Isopropylamine
-
Enzyme catalyst (e.g., a specific lipase)
-
Acylating agent (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene)
Procedure:
-
Synthesis of racemic 1-(naphthalen-1-yloxy)-2,3-epoxypropane: To a solution of 1-naphthol in DMSO, powdered KOH is added, and the mixture is stirred at room temperature. Epichlorohydrin is then added slowly, and stirring is continued. The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the racemic epoxide.
-
Enzymatic Kinetic Resolution: The racemic epoxide is dissolved in an organic solvent. The enzyme catalyst and an acylating agent are added, and the mixture is stirred at a controlled temperature. The reaction is monitored by chiral HPLC until approximately 50% conversion is reached.
-
Separation: The reaction mixture is filtered to remove the enzyme. The unreacted (S)-epoxide is separated from the acylated (R)-alcohol by column chromatography.
-
Aminolysis: The purified (S)-epoxide is dissolved in excess isopropylamine and heated to reflux. After completion of the reaction, the excess amine is removed under reduced pressure to yield crude (S)-propranolol.
-
Purification and Analysis: The crude product is purified by recrystallization. The final product's purity and enantiomeric excess are confirmed by NMR, mass spectrometry, and chiral HPLC.
Synthesis of a Ritonavir Precursor via Peptide Coupling
This protocol describes the coupling of two key fragments in the synthesis of the HIV protease inhibitor ritonavir.[6]
Materials:
-
(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid (Acid component)
-
(2S,3S,5S)-5-Amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane (Amine component)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cyclopentanone
-
Sodium chloride solution
-
Sodium sulfate
-
Activated carbon
-
Butyl acetate
Procedure:
-
The acid component, DIC, and DIPEA are mixed in cyclopentanone and stirred at 27 °C for 30 minutes.
-
This mixture is then slowly added to a solution of the amine component in cyclopentanone. The reaction is stirred for 7 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed twice with 10% NaCl solution and then with pure water.
-
The organic phase is dried over anhydrous sodium sulfate and filtered.
-
The filtrate is heated to 45-50 °C, and activated carbon is added for decolorization. After stirring for 15 minutes, the mixture is cooled and filtered.
-
The filtrate is concentrated under vacuum to an oil.
-
The oil is dissolved in butyl acetate by heating to 60 °C. The solution is then allowed to cool to room temperature and stirred for 12 hours.
-
The resulting crystalline product is collected by filtration, washed with cold butyl acetate, and dried under vacuum at 50 °C for 6 hours to yield the final product.
III. Role in Signaling Pathways: Propranolol and Ritonavir
Vicinal amino alcohols are integral to the pharmacophores of many drugs that modulate critical biological signaling pathways. This section illustrates the mechanisms of action for two prominent examples: the β-blocker propranolol and the HIV protease inhibitor ritonavir.
Propranolol and the β-Adrenergic Signaling Pathway
Propranolol is a non-selective β-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[[“]][8] This action counteracts the effects of catecholamines like adrenaline and noradrenaline, leading to decreased heart rate, reduced cardiac output, and lower blood pressure.[[“]] Beyond its primary cardiovascular effects, propranolol also influences other signaling cascades, including the inhibition of angiogenesis by downregulating the VEGF and PI3K/Akt pathways.[[“]]
Ritonavir and the HIV Protease Signaling Pathway
Ritonavir is a potent inhibitor of the HIV protease enzyme, which is crucial for the maturation of the virus.[9][10] HIV protease cleaves newly synthesized viral polyproteins into functional proteins necessary for producing new, infectious virions. By binding to the active site of the protease, ritonavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[10][11] Ritonavir is also a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes many other drugs. This property allows it to be used as a "booster" for other protease inhibitors, increasing their plasma concentrations and therapeutic efficacy.[9][12]
Conclusion
Vicinal amino alcohols represent a privileged structural motif with profound implications for drug discovery and development. The continued evolution of stereoselective synthetic methods provides access to a vast chemical space of these compounds with high precision. As our understanding of their interactions with biological targets deepens, so too will our ability to design and synthesize novel therapeutics with improved efficacy and safety profiles. The quantitative data, detailed protocols, and pathway analyses presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of this versatile class of molecules.
References
- 1. US6982349B1 - Process for producing atenolol of high optical purity - Google Patents [patents.google.com]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ritonavir synthesis - chemicalbook [chemicalbook.com]
- 7. consensus.app [consensus.app]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Ritonavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Theoretical Foundations of Amino Alcohol Conformations: A Comprehensive Guide for Researchers
An In-depth Technical Guide on the Core Principles Governing the Three-Dimensional Structure of Amino Alcohols and Their Implications in Drug Development.
Introduction
Amino alcohols are a pivotal class of organic compounds, integral to the structure of numerous biologically active molecules, including neurotransmitters, hormones, and a wide array of pharmaceuticals.[1][2] Their conformational flexibility, largely dictated by the interplay of intramolecular forces, is a critical determinant of their biological function and efficacy.[3] Understanding the principles that govern the three-dimensional arrangement of these molecules is paramount for rational drug design and the development of novel therapeutics. This guide provides a comprehensive overview of the theoretical and experimental studies on amino alcohol conformations, with a focus on the key determinants of their structural preferences and the methodologies used for their characterization.
The conformational landscape of amino alcohols is primarily shaped by the formation of intramolecular hydrogen bonds (IMHBs).[4][5] These non-covalent interactions, occurring between the hydroxyl (-OH) and amino (-NH2) groups, significantly stabilize specific spatial arrangements, thereby influencing the molecule's overall shape and reactivity.[1][5] The most common types of IMHBs observed are of the OH···N and NH···O type.[1]
Key Determinants of Conformational Stability
The stable conformations of amino alcohols arise from a delicate balance of several non-covalent and steric interactions.[1][6] Theoretical and experimental studies have consistently shown that the most stable conformer is often one that is folded, allowing for the formation of an intramolecular hydrogen bond.[1][6][7]
For the simplest 1,2-amino alcohol, 2-aminoethanol (AE), numerous studies have demonstrated that the preferred conformation in the isolated state is a folded one where the amino group acts as the hydrogen bond acceptor (OH···N).[1][6][7] The rotamers of 1,2-amino alcohols can be described by the torsional angles τ1 (HOCC), τ2 (OCCN), and τ3 (CCNY), leading to potentially 27 possible staggered conformers.[5]
Intramolecular Hydrogen Bonding (IMHB)
The primary stabilizing force in many amino alcohol conformations is the intramolecular hydrogen bond. The strength of this bond is a key factor in determining the relative stability of different conformers.[6] For instance, in N-methyl-2-aminoethanol (MAE), the global minimum conformer is characterized by an intramolecular OH···N hydrogen bond.[1] This is followed by another conformer, also with an OH···N interaction, lying only about 1 kJ mol⁻¹ higher in energy.[1] Conformers exhibiting an NH···O hydrogen bond are found at higher energies.[1]
The strength of the OH···N IMHB has been shown to go through a maximum for certain chain lengths in a series of unsubstituted amino alcohols.[4] Substitution at the α-position to the hydroxyl group can also significantly reinforce the OH···N IMHB, with the effect following the trend H < F < Cl < Br.[4]
Quantitative Conformational Data
Computational studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, have provided valuable quantitative data on the conformational preferences of amino alcohols. The following tables summarize key energetic and geometric parameters for various conformers of 2-aminoethanol and N-methyl-2-aminoethanol.
| Conformer of 2-Aminoethanol | Relative Energy (kJ/mol) | O-H···N Distance (Å) | Dihedral Angle (OCCN) (°) |
| g'Gg' (OH···N) | 0.00 | ~2.2-2.3 | ~57 |
| Other H-bonded conformers | > 0.00 | - | - |
Table 1: Calculated relative energies and key geometric parameters for the most stable conformer of 2-aminoethanol. The g'Gg' notation refers to the torsional angles of the lone pair-N-C-C and N-C-C-O-H backbones, respectively. Data compiled from multiple theoretical studies.[8][9]
| Conformer of N-Methyl-2-Aminoethanol | Relative Energy (kJ/mol) | O-H···N Distance (Å) |
| gG'T (OH···N) | 0.00 | 2.271 |
| g'GG (OH···N) | ~1 | 2.233 |
| tGT (NH···O) | ~5 | - |
| gGT (NH···O) | ~7 | - |
Table 2: Theoretical relative energies and hydrogen bond distances for the most stable conformers of N-methyl-2-aminoethanol. The notation describes the torsional arrangement of the hydroxyl group, the skeletal frame, and the amino group.[1]
Experimental Protocols for Conformational Analysis
The determination of amino alcohol conformations relies on a combination of experimental techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for conformational analysis in solution.[10][11] By analyzing coupling constants and chemical shifts, it is possible to deduce the populations of different conformers.[11] For instance, a general NMR protocol for determining the absolute configuration of 1,2-amino alcohols involves the analysis of the ¹H NMR spectra of their bis-MPA (α-methoxy-α-phenylacetic acid) derivatives, which allows for the differentiation of all four possible stereoisomers.[12]
Detailed Protocol for NMR-based Conformational Analysis:
-
Sample Preparation: Dissolve the amino alcohol derivative (e.g., bis-MPA ester) in a suitable deuterated solvent.
-
¹H NMR Spectroscopy: Acquire high-resolution ¹H NMR spectra.
-
Spectral Analysis: Analyze the chemical shifts (δ) and coupling constants (J) of diagnostic protons. Shielding and deshielding effects caused by the anisotropic effects of the MPA moieties provide information about the relative stereochemistry.[12]
-
Conformer Population: Use the measured coupling constants in the Karplus equation to estimate the dihedral angles and, consequently, the populations of the different rotamers.
Rotational Spectroscopy
For studying conformations in the gas phase, high-resolution rotational spectroscopy is an invaluable technique.[1] It allows for the precise determination of molecular geometries and the identification of different conformers based on their unique rotational constants.[1] The experimental data from rotational spectroscopy also serves as a benchmark for validating the accuracy of quantum chemical calculations.[1]
Experimental Workflow for Rotational Spectroscopy:
-
Sample Introduction: The sample is introduced into a high-vacuum chamber, often through a supersonic jet expansion to cool the molecules to very low rotational and vibrational temperatures.
-
Microwave/Millimeter-wave Irradiation: The molecules are irradiated with microwave or millimeter-wave radiation.
-
Detection of Rotational Transitions: The absorption of radiation at specific frequencies corresponding to the rotational transitions of the molecule is detected.
-
Spectral Assignment: The observed spectral lines are assigned to specific rotational transitions of a particular conformer.
-
Structural Determination: The rotational constants derived from the spectrum are used to determine the moments of inertia and, ultimately, the precise three-dimensional structure of the conformer.[1]
X-ray Crystallography
X-ray crystallography provides the most definitive structural information for molecules in the solid state.[13][14] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional electron density map can be constructed, revealing the precise positions of all atoms in the molecule.[14][15] This technique has been used to determine the structures of various amino alcohols and their derivatives.[16]
General Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of the amino alcohol of suitable size and quality.
-
X-ray Diffraction: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam.[14]
-
Data Collection: Collect the diffraction data as a series of images at different crystal orientations.
-
Data Processing: Integrate the intensities of the diffraction spots and apply corrections.
-
Structure Solution and Refinement: Determine the initial phases of the structure factors and build an initial model of the molecule. Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final, high-resolution structure.[14]
Computational Chemistry
Theoretical calculations are indispensable for exploring the potential energy surface of amino alcohols and predicting the relative stabilities of their conformers.[17][18]
Common Computational Methods:
-
Density Functional Theory (DFT): Methods like B3LYP and M06-2X are widely used to optimize the geometries and calculate the energies of different conformers.[1][8]
-
Ab initio Methods: Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CCSD) methods provide higher accuracy for energy calculations, especially when electron correlation is significant.[8][9]
-
Natural Bond Orbital (NBO) Analysis: This method is used to analyze intramolecular interactions, such as hydrogen bonds and hyperconjugative effects, that contribute to conformational stability.[8]
Visualizing Conformational Analysis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of experimental and computational approaches to studying amino alcohol conformations.
Implications for Drug Development
The conformational preferences of amino alcohols have profound implications for their biological activity.[19][20][21] The specific three-dimensional arrangement of the hydroxyl and amino groups, along with other substituents, determines how a molecule interacts with its biological target, such as a receptor or an enzyme.[1]
For example, the adrenergic neurotransmitters adrenaline and noradrenaline contain a 1,2-aminoalcohol functional group.[1][5] Their different conformations, arising from the arrangement of the aminoalcohol chain, influence the subtle balance of non-covalent and steric interactions that govern their binding to adrenergic receptors.[1][6] A thorough understanding of the conformational landscape of these and related molecules is therefore crucial for the design of new drugs with improved selectivity and efficacy.
Conformationally restricted analogs of biologically active amino alcohols are often synthesized to probe the bioactive conformation and to develop more potent and selective drugs.[22] By locking the molecule into a specific conformation, it is possible to enhance its binding affinity for the target receptor while reducing off-target effects.
Conclusion
The study of amino alcohol conformations is a vibrant and essential area of chemical research with direct applications in medicinal chemistry and drug discovery. The stability of these molecules is governed by a complex interplay of intramolecular forces, with hydrogen bonding playing a preeminent role. A combination of advanced experimental techniques and high-level computational methods provides a powerful toolkit for elucidating the conformational preferences of amino alcohols. The insights gained from these studies are invaluable for understanding the structure-activity relationships of biologically active molecules and for the rational design of the next generation of therapeutics.
References
- 1. Frontiers | Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters [frontiersin.org]
- 2. scbt.com [scbt.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 10. auremn.org.br [auremn.org.br]
- 11. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein X-ray Crystallography: Principles & The Technique [proteinstructures.com]
- 16. researchgate.net [researchgate.net]
- 17. aloki.hu [aloki.hu]
- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 19. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety and Handling of Amino Alcohol Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and toxicological information pertinent to amino alcohol compounds. These bifunctional molecules, containing both an amino and a hydroxyl group, are integral to various fields, including organic synthesis, drug development, and materials science.[1][2] Their dual reactivity necessitates a thorough understanding of their potential hazards to ensure safe laboratory practices.
Toxicology and Hazard Assessment
Amino alcohols exhibit a range of toxicological profiles influenced by their molecular structure, such as chain length and the position of the functional groups.[3] Generally, they are water-soluble but can be corrosive and irritating to the skin and eyes.[4][5]
Mechanisms of Cytotoxicity
Studies on rat hepatoma-derived Fa32 cells indicate that the cytotoxicity of many amino alcohols is linked to oxidative stress.[3] The toxicity of these compounds often increases when cellular glutathione (GSH) levels are depleted and decreases in the presence of antioxidants like vitamin E.[3] This suggests that exposure can lead to the generation of reactive oxygen species (ROS), which cause cellular damage.[3]
Quantitative Toxicity Data
The cytotoxicity of amino alcohols can be quantified by the concentration needed to induce a 50% reduction in neutral red uptake (NI50) in cell cultures. A lower NI50 value indicates higher cytotoxicity. The table below summarizes NI50 values for various amino alcohols.
| Compound | NI50 (mM) in Fa32 Cells | Structural Notes |
| D-(+)-2-Amino-1-propanol | ~25 | Position of the amino group had little influence on cytotoxicity.[3] |
| 3-Amino-1-propanol | ~25 | Similar cytotoxicity to 1-amino-2-propanol forms.[3] |
| L-1-Amino-2-propanol | ~25 | Stereoisomers exhibited similar cytotoxicities.[3] |
| DL-1-Amino-2-propanol | ~25 | Racemic mixture showed similar cytotoxicity to individual stereoisomers.[3] |
| 4-Amino-1-butanol | ~15 | Position of the hydroxyl group appears to play an important role in toxicity.[3] |
| 4-Amino-2-butanol | ~30 | Significantly different NI50 value compared to 4-amino-1-butanol.[3] |
| 2-Amino-1,3-propanediol (with Phenyl group) | ~3 | An additional phenyl group greatly increased cytotoxicity.[3] |
Data sourced from a study on rat hepatoma-derived Fa32 cells after 24 hours of exposure.[3]
Safe Handling and Personal Protective Equipment (PPE)
Safe handling of amino alcohols requires a combination of engineering controls, administrative procedures, and appropriate PPE.
Engineering and Administrative Controls
-
Ventilation: Always handle amino alcohols in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.[4][6] Use of explosion-proof ventilation equipment is recommended due to the flammability of some alcohol vapors.[4]
-
Ignition Sources: Keep amino alcohols away from heat, sparks, and open flames.[6] Electrical equipment should be explosion-proof.[4]
-
Static Electricity: Take measures to prevent static electricity buildup, such as grounding equipment and wearing antistatic clothing and shoes.[4]
-
Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible, within a 10-second walk from the handling area.[4][6]
Personal Protective Equipment (PPE)
The selection of PPE depends on the specific compound and the nature of the experiment. The following table provides general recommendations.[7][8]
| Body Part | Recommended PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles / Face Shield | Use chemical splash goggles that meet ANSI Z.87.1 standards.[9] A face shield worn over goggles is required when there is a significant splash hazard.[7][9] |
| Skin/Body | Chemical-Resistant Lab Coat / Apron | A fire-resistant lab coat is recommended when working with flammable materials.[7] Wear long-sleeved working clothes.[4] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves offer good protection against bases, oils, and many solvents.[10] PVC gloves provide good resistance to many bases, caustics, acids, and alcohols.[10] Neoprene gloves resist a broad range of oils, acids, and solvents.[10] Always consult the manufacturer's chemical resistance guide.[9] |
| Feet | Closed-Toe Shoes | Shoes must cover the entire foot; avoid porous materials.[8][9] Protective shoes, potentially antistatic, are recommended.[4] |
| Respiratory | Respirator (if required) | Use a respirator if engineering controls are insufficient to maintain exposure below permissible limits.[9] Options include gas masks for organic gases or air-supplied respirators depending on the situation.[4] |
Experimental Protocols
Protocol: Cytotoxicity Assessment (Neutral Red Uptake Inhibition Assay)
This protocol is based on the methodology used to assess the cytotoxicity of amino alcohols in Fa32 rat hepatoma-derived cells.[3]
-
Cell Culture: Culture Fa32 cells in an appropriate medium. For experiments involving glutathione depletion or antioxidant enrichment, supplement the medium with 50µM L-buthionine-S,R-sulphoximine (BSO) or 100µM α-tocopherol acetate (vitamin E), respectively, for 24 hours prior to the assay.[3]
-
Compound Exposure: Prepare serial dilutions of the amino alcohol compound. Expose the cultured cells to these dilutions for a period of 24 hours.
-
Neutral Red Incubation: After the exposure period, incubate the cells with a medium containing neutral red dye. This dye is taken up and accumulates in the lysosomes of viable cells.
-
Extraction: Following incubation, wash the cells and then extract the neutral red dye from the viable cells using a destain solution (e.g., ethanol and acetic acid).
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer.
-
Analysis: Calculate the concentration of the amino alcohol that causes a 50% reduction in neutral red uptake (NI50) compared to control cells.
Protocol: General Workflow for Safe Synthesis
The synthesis of amino alcohols often involves the reduction of amino acids or their derivatives, or the reaction of amines with epoxides.[5][11] A generalized safe workflow is as follows.
-
Risk Assessment: Before starting, conduct a thorough risk assessment of all reactants, intermediates, products, and solvents. Review Safety Data Sheets (SDS).
-
Setup: Assemble the apparatus in a certified chemical fume hood. Ensure all glassware is free of defects.
-
Inert Atmosphere (if required): If using air- or moisture-sensitive reagents (e.g., metal borohydrides), ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add reagents slowly and in a controlled manner, often dropwise, to manage the reaction rate and temperature.[12] Use an external cooling bath (e.g., ice/water) to control exothermic reactions.[12]
-
Reaction Monitoring: Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, HPLC).
-
Quenching/Workup: Once the reaction is complete, carefully quench any remaining reactive reagents. For example, metal borohydrides can be decomposed with an alcohol like methanol.[13] Perform extractions and washes as required.
-
Purification: Purify the final amino alcohol product using methods such as recrystallization or chromatography.
-
Waste Disposal: Segregate and dispose of all chemical waste according to institutional guidelines (see Section 3.3).
Protocol: Chemical Waste Disposal
Improper disposal of amino alcohol compounds can pose environmental risks.
-
Segregation: Do not mix different types of chemical waste. Segregate halogenated solvents, non-halogenated solvents, acidic waste, and basic waste into separate, clearly labeled containers.[14]
-
Neutralization (for simple cases): For some amino alcohols, the pH can be adjusted to between 5.0 and 12.5 before drain disposal, but only if the compound is known to be low-toxicity, water-soluble, and biodegradable.[15] This must be done in small quantities and in accordance with local regulations.[15]
-
Containerization: Use designated waste containers that are in good condition and close them tightly.[14] Do not fill containers beyond 90% capacity.[14]
-
Specific Disposal Routes:
-
Organic Solvents: Collect in a designated organic solvent carboy (e.g., "white carboy" for some institutions).[16]
-
Aqueous Solutions: Some simple, non-hazardous amino alcohols may be suitable for sanitary sewer disposal after neutralization.[16]
-
Highly Toxic/Reactive Compounds: These must be submitted to the institution's environmental health and safety office for professional disposal.[16][17]
-
-
Labeling and Storage: Clearly label the waste container with its contents. Store the container in a designated, safe location, such as a safety cabinet, pending pickup.[14]
Signaling Pathways and Workflows
Signaling and Metabolic Pathways
References
- 1. scbt.com [scbt.com]
- 2. Alkanolamine - Wikipedia [en.wikipedia.org]
- 3. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. methanol.org [methanol.org]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. hsa.ie [hsa.ie]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. JPH05221935A - Method for producing amino alcohols - Google Patents [patents.google.com]
- 14. ethz.ch [ethz.ch]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. ehs.wisc.edu [ehs.wisc.edu]
- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Stereochemistry of 2-amino-3-methoxybutan-1-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stereochemistry of 2-amino-3-methoxybutan-1-ol, a chiral molecule with significant potential in synthetic chemistry and drug discovery. Due to the presence of two chiral centers at the C2 and C3 positions, this compound exists as four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The spatial arrangement of the amino, methoxy, and hydroxyl functional groups in these stereoisomers dictates their unique chemical and biological properties, making their stereoselective synthesis and characterization crucial for their application in various scientific fields.
Stereoisomers of 2-amino-3-methoxybutan-1-ol
The four stereoisomers of 2-amino-3-methoxybutan-1-ol can be categorized into two pairs of enantiomers and two pairs of diastereomers. The syn diastereomers are (2S,3S) and (2R,3R), where the amino and methoxy groups are on the same side in a Fischer projection. The anti diastereomers are (2S,3R) and (2R,3S), with these groups on opposite sides.
Figure 1: Stereoisomeric relationships of 2-amino-3-methoxybutan-1-ol.
Physicochemical Properties
| Property | (2R,3S)-2-amino-3-methoxybutan-1-ol[1] | (2r,3r)-2-amino-3-methoxybutan-1-ol |
| Molecular Formula | C5H13NO2 | C5H13NO2 |
| Molecular Weight | 119.16 g/mol | 119.16 g/mol |
| XLogP3-AA (Predicted) | -1.1 | -1.0 |
| Hydrogen Bond Donor Count | 3 | 3 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Rotatable Bond Count | 4 | 4 |
| Exact Mass | 119.094629 g/mol | 119.094629 g/mol |
| Monoisotopic Mass | 119.094629 g/mol | 119.094629 g/mol |
| Topological Polar Surface Area | 58.4 Ų | 58.4 Ų |
| Heavy Atom Count | 8 | 8 |
| Complexity | 61.6 | 61.6 |
Experimental Protocols
A plausible and commonly employed strategy for the stereoselective synthesis of the four stereoisomers of 2-amino-3-methoxybutan-1-ol involves starting from the commercially available stereoisomers of threonine and allothreonine. The general synthetic workflow is outlined below.
Figure 2: Proposed synthetic workflow for 2-amino-3-methoxybutan-1-ol stereoisomers.
O-Methylation of the Amino Acid Precursor
The hydroxyl group of the starting amino acid (threonine or allothreonine) is methylated. A common procedure involves the use of a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride in an appropriate solvent (e.g., tetrahydrofuran, THF).
Protocol:
-
To a solution of the N-protected amino acid in dry THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir for 30 minutes at room temperature.
-
Add methyl iodide dropwise and continue stirring for 12-24 hours.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the O-methylated product by column chromatography.
N-Protection of the Amino Group
To prevent side reactions during the reduction step, the amino group is typically protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Protocol for Boc Protection:
-
Dissolve the O-methylated amino acid in a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc)2O and a base such as sodium bicarbonate.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Acidify the reaction mixture and extract the N-Boc protected product.
-
Purify by crystallization or column chromatography.
Reduction of the Carboxylic Acid
The carboxylic acid moiety of the protected O-methylated amino acid is then reduced to the primary alcohol. Several reducing agents can be employed for this transformation. A common and effective method is the use of sodium borohydride in the presence of iodine or a mixed anhydride method.
Protocol using Sodium Borohydride/Iodine:
-
To a solution of the N-protected O-methylated amino acid in dry THF, add sodium borohydride.
-
Slowly add a solution of iodine in THF.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction and quench with methanol, followed by an aqueous base.
-
Extract the amino alcohol product and purify by column chromatography.
Chiral Resolution (for racemic mixtures)
If the synthesis does not start from enantiomerically pure materials, the resulting racemic mixture of amino alcohols can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization.
Protocol for Diastereomeric Salt Resolution:
-
Dissolve the racemic amino alcohol in a suitable solvent (e.g., ethanol).
-
Add a solution of an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid).
-
Allow the mixture to crystallize. The diastereomeric salt of one enantiomer will preferentially crystallize.
-
Filter the crystals and liberate the free amino alcohol by treatment with a base.
-
The other enantiomer can be recovered from the mother liquor.
Spectroscopic Characterization
Detailed NMR and other spectroscopic data for the individual stereoisomers of 2-amino-3-methoxybutan-1-ol are not extensively reported. However, based on analogous structures, the following are expected characteristic signals:
-
¹H NMR:
-
A doublet for the methyl group at C4.
-
A multiplet for the proton at C3.
-
A multiplet for the proton at C2.
-
A singlet for the methoxy group protons.
-
Dipeptidic protons for the CH2OH group at C1.
-
Broad singlets for the NH2 and OH protons, which are exchangeable with D2O.
-
-
¹³C NMR:
-
A signal for the methyl carbon at C4.
-
A signal for the methoxy carbon.
-
Signals for the C2 and C3 carbons.
-
A signal for the C1 carbon (CH2OH).
-
The relative stereochemistry (syn vs. anti) can often be determined by analyzing the coupling constants between the protons at C2 and C3 in the ¹H NMR spectrum.
Conclusion
The stereochemistry of 2-amino-3-methoxybutan-1-ol is a critical aspect that influences its properties and potential applications. While detailed experimental data for all four stereoisomers is currently limited in the public domain, established stereoselective synthetic routes starting from threonine and allothreonine provide a clear pathway for their preparation. This guide has outlined the fundamental stereochemical relationships, a plausible and detailed synthetic and resolution strategy, and the expected methods for their characterization. Further research is warranted to fully characterize each stereoisomer and unlock their potential in drug development and other scientific disciplines.
References
A Deep Dive into Chiral Synthons: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the core principles, synthesis, and application of chiral synthons in modern drug development and scientific research. This guide provides a comprehensive overview of chiral synthons, their classification, and the primary methodologies for their preparation. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key concepts.
Introduction to Chiral Synthons: The Building Blocks of Enantiopure Molecules
Chiral synthons are enantiomerically pure or enriched chemical entities that serve as fundamental building blocks in the asymmetric synthesis of complex chiral molecules. Their strategic use allows for the introduction of one or more stereocenters with a defined configuration, a critical aspect in the development of pharmaceuticals and agrochemicals where the biological activity is often dependent on a specific enantiomer. The concept of a synthon was first introduced in the context of retrosynthetic analysis, representing a conceptual fragment of a target molecule. A chiral synthon, therefore, is a chiral fragment that guides the stereochemical outcome of a synthetic route.
The importance of chiral synthons in drug development cannot be overstated. The majority of therapeutic drugs are chiral, and often, only one enantiomer (the eutomer) is responsible for the desired pharmacological effect, while the other (the distomer) may be inactive or, in some cases, cause undesirable side effects. Regulatory agencies worldwide now strongly encourage or mandate the development of single-enantiomer drugs. This has driven the demand for efficient and scalable methods to produce enantiopure compounds, where chiral synthons play a pivotal role.
Chiral synthons can be broadly categorized based on their origin and the method of their preparation:
-
Chiral Pool Synthesis: This approach utilizes readily available and inexpensive enantiopure natural products such as amino acids, carbohydrates, terpenes, and alkaloids as the starting materials.[1] These natural compounds provide a "chiral pool" from which complex molecules with defined stereochemistry can be constructed.
-
Asymmetric Synthesis: This involves the creation of a chiral center from a prochiral substrate using a chiral catalyst or reagent. This category includes methods like asymmetric hydrogenation, asymmetric epoxidation, and the use of chiral auxiliaries.[2]
-
Resolution of Racemates: This classic approach involves the separation of a racemic mixture into its constituent enantiomers. While traditional methods like diastereomeric salt formation are still in use, enzymatic kinetic resolution has emerged as a powerful and highly selective alternative.
Methodologies for the Preparation of Chiral Synthons
The synthesis of chiral synthons is a cornerstone of modern organic chemistry. The choice of method depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the required enantiomeric purity. The following sections detail the key experimental approaches.
Chiral Pool Synthesis
The chiral pool strategy is an attractive method for the synthesis of enantiopurified compounds by using naturally occurring chiral molecules as starting materials.
Conceptual Workflow of Chiral Pool Synthesis:
Caption: Workflow of Chiral Pool Synthesis.
Asymmetric Synthesis
Asymmetric synthesis creates new chiral centers with a high degree of stereocontrol. This can be achieved through the use of chiral catalysts (metal-based or organocatalysts) or stoichiometric chiral reagents.
2.2.1. Asymmetric Hydrogenation of β-Ketoesters
Asymmetric hydrogenation of β-ketoesters is a widely used method to produce chiral β-hydroxyesters, which are valuable synthons for various pharmaceuticals. Ruthenium-based catalysts with chiral phosphine ligands, such as BINAP, are commonly employed.
Experimental Protocol: Asymmetric Hydrogenation of Ethyl 4-chloroacetoacetate
This protocol describes the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, a key chiral intermediate.
-
Catalyst Preparation: In a glovebox, a solution of [RuCl(p-cymene)]₂ (0.005 mmol) and (R)-BINAP (0.0055 mmol) in anhydrous, degassed methanol (5 mL) is stirred for 30 minutes.
-
Reaction Setup: The catalyst solution is transferred to a high-pressure autoclave. A solution of ethyl 4-chloroacetoacetate (10 mmol) in anhydrous, degassed methanol (15 mL) is added.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to 50 atm of H₂. The reaction mixture is stirred at 50 °C for 12 hours.
-
Work-up and Purification: After cooling and venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography (ethyl acetate/hexane gradient) to afford ethyl (S)-4-chloro-3-hydroxybutanoate.
-
Analysis: The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Logical Flow of Asymmetric Hydrogenation:
Caption: Asymmetric Hydrogenation Process.
2.2.2. Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. The reaction utilizes a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.
Experimental Protocol: Sharpless Epoxidation of Geraniol
-
Reaction Setup: To a solution of powdered 4Å molecular sieves (2.0 g) in dry dichloromethane (50 mL) cooled to -20 °C is added L-(+)-diethyl tartrate (0.6 mmol) followed by titanium(IV) isopropoxide (0.5 mmol). The mixture is stirred for 30 minutes.
-
Substrate Addition: A solution of geraniol (10 mmol) in dry dichloromethane (10 mL) is added.
-
Oxidant Addition: A solution of tert-butyl hydroperoxide in toluene (5.5 M, 4.0 mL, 22 mmol) is added dropwise over 10 minutes.
-
Reaction Monitoring: The reaction is stirred at -20 °C and monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched by the addition of water (10 mL). The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the chiral epoxyalcohol.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method for separating enantiomers from a racemic mixture. Enzymes, particularly lipases, can selectively catalyze the transformation of one enantiomer, leaving the other unreacted.
Experimental Protocol: Lipase-Catalyzed Resolution of Racemic 1-Phenylethanol
-
Reaction Mixture: To a solution of racemic 1-phenylethanol (10 mmol) in toluene (50 mL) is added vinyl acetate (20 mmol) and a lipase (e.g., Candida antarctica lipase B, Novozym 435, 100 mg).
-
Reaction Conditions: The mixture is stirred at 40 °C.
-
Monitoring: The reaction progress and enantiomeric excess of the remaining alcohol and the formed ester are monitored by chiral GC or HPLC.
-
Termination and Separation: When approximately 50% conversion is reached, the enzyme is filtered off. The solvent is removed under reduced pressure.
-
Purification: The unreacted (S)-1-phenylethanol and the product (R)-1-phenylethyl acetate are separated by column chromatography. The ester can be subsequently hydrolyzed to obtain (R)-1-phenylethanol.
Workflow of Enzymatic Kinetic Resolution:
Caption: Enzymatic Kinetic Resolution.
Quantitative Comparison of Chiral Synthon Preparation Methods
The efficiency of chiral synthon synthesis is primarily evaluated by the enantiomeric excess (ee) or diastereomeric excess (de) of the product, as well as the overall chemical yield. The following tables summarize typical quantitative data for the methods discussed.
Table 1: Comparison of Enantiomeric Excess (ee) for Different Synthetic Methods
| Method | Chiral Synthon Example | Substrate | Catalyst/Enzyme | Typical ee (%) | Reference |
| Asymmetric Hydrogenation | (S)-Ethyl 4-chloro-3-hydroxybutanoate | Ethyl 4-chloroacetoacetate | Ru-(R)-BINAP | >98 | [3] |
| Sharpless Epoxidation | (2S,3S)-Epoxygeraniol | Geraniol | Ti(O-iPr)₄ / L-(+)-DET | >95 | [1] |
| Enzymatic Resolution | (S)-1-Phenylethanol | Racemic 1-phenylethanol | Candida antarctica lipase B | >99 (for remaining alcohol) | [4] |
| Chiral Pool Synthesis | Oseltamivir Precursor | (-)-Shikimic acid | - | >99 | N/A |
Table 2: Yields for Selected Chiral Synthon Syntheses
| Chiral Synthon | Synthetic Method | Overall Yield (%) | Key Advantages | Key Disadvantages |
| (S)-3-Cyano-5-methylhexanoic acid (Pregabalin intermediate) | Enzymatic Hydrolysis | ~45 | High enantioselectivity | Moderate yield |
| Atorvastatin side-chain precursor | Aldolase-catalyzed reaction | High | High diastereo- and enantioselectivity | Requires enzyme engineering |
| Darunavir precursor | Asymmetric Glycolate Aldol Addition | ~50 (for key steps) | Convergent synthesis | Multi-step process |
| (S)-Naproxen | Asymmetric Hydrogenation | >90 | High yield and ee | Requires specialized catalyst |
Application of Chiral Synthons in Drug Synthesis
The strategic use of chiral synthons has been instrumental in the industrial-scale synthesis of numerous blockbuster drugs.
Pregabalin (Lyrica®)
Pregabalin, an anticonvulsant and analgesic drug, contains a single stereocenter. Its synthesis often involves the enzymatic resolution of a racemic intermediate or asymmetric synthesis to establish the desired (S)-configuration. One key chiral synthon is (S)-3-cyano-5-methylhexanoic acid.[5]
Atorvastatin (Lipitor®)
Atorvastatin, a cholesterol-lowering drug, possesses a chiral side chain with two stereocenters. The synthesis of this side chain is a critical step and has been achieved through various methods, including the use of chiral synthons derived from the chiral pool or through enzymatic aldol reactions that set both stereocenters with high selectivity.[2]
Darunavir (Prezista®)
Darunavir is a protease inhibitor used to treat HIV infection. Its complex structure contains multiple chiral centers. The synthesis of darunavir often employs chiral synthons, such as a chiral epoxide, to introduce the correct stereochemistry. Asymmetric synthesis strategies, including Sharpless asymmetric dihydroxylation and asymmetric aldol additions, have been utilized to prepare these key chiral intermediates.[6]
Signaling Pathway Visualization: The Role of Chirality in Drug Action
The precise three-dimensional structure of a drug molecule is crucial for its interaction with biological targets like enzymes and receptors. Chirality plays a fundamental role in this molecular recognition.
Mechanism of Action of Pregabalin:
Pregabalin exerts its therapeutic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. The (S)-enantiomer of pregabalin has a much higher affinity for the α2δ-1 subunit than the (R)-enantiomer, highlighting the critical importance of stereochemistry for its pharmacological activity.
Signaling Pathway of Pregabalin Action:
Caption: Pregabalin's Mechanism of Action.
Conclusion
Chiral synthons are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry. The ability to efficiently and selectively introduce chirality into complex molecules is a key driver of innovation in drug discovery and development. The methodologies of chiral pool synthesis, asymmetric synthesis, and enzymatic resolution each offer unique advantages and are chosen based on the specific requirements of the target molecule. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of novel and more efficient methods for the preparation of chiral synthons will remain a vibrant and critical area of research. This guide provides a foundational understanding and practical insights into this vital field, empowering researchers to design and execute stereoselective syntheses with greater confidence and success.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. ethz.ch [ethz.ch]
Methodological & Application
Synthesis of (2R,3R)-2-amino-3-methoxybutan-1-ol: A Detailed Guide for Researchers
Application Notes & Protocols
This document provides a comprehensive guide for the chemical synthesis of (2R,3R)-2-amino-3-methoxybutan-1-ol, a chiral amino alcohol of interest to researchers in drug development and organic synthesis. The protocols outlined herein are designed for laboratory-scale synthesis, offering detailed methodologies, data presentation, and visual aids to ensure clarity and reproducibility.
Introduction
Chiral β-amino alcohols are crucial building blocks in the synthesis of numerous pharmaceuticals and bioactive molecules. Their specific stereochemistry often dictates their biological activity, making enantiomerically pure synthesis a critical aspect of medicinal chemistry. This compound is a valuable synthon whose stereocenters and functional groups offer multiple points for further chemical modification. The following protocols detail a five-step synthesis beginning from the readily available chiral starting material, L-allothreonine.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a five-step sequence starting from L-allothreonine. This strategy leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product. The key transformations include:
-
N-Boc Protection: The amino group of L-allothreonine is protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps.
-
Esterification: The carboxylic acid moiety is converted to a methyl ester to facilitate the final reduction step.
-
O-Methylation: The secondary hydroxyl group is methylated to introduce the desired methoxy group.
-
Reduction: The methyl ester is reduced to a primary alcohol using a strong reducing agent.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Data Presentation
The following table summarizes the expected yields and key characterization data for each step of the synthesis.
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Characterization Data |
| 1 | N-Boc-L-allothreonine | C₉H₁₇NO₅ | 219.24 | 90-95 | ¹H NMR, ¹³C NMR, MS |
| 2 | N-Boc-L-allothreonine methyl ester | C₁₀H₁₉NO₅ | 233.26 | 95-99 | ¹H NMR, ¹³C NMR, MS |
| 3 | N-Boc-O-methyl-L-allothreonine methyl ester | C₁₁H₂₁NO₅ | 247.29 | 85-90 | ¹H NMR, ¹³C NMR, MS |
| 4 | (2R,3R)-2-(tert-butoxycarbonylamino)-3-methoxybutan-1-ol | C₁₀H₂₁NO₄ | 219.28 | 80-90 | ¹H NMR, ¹³C NMR, MS |
| 5 | This compound | C₅H₁₃NO₂ | 119.16 | 90-98 | ¹H NMR, ¹³C NMR, MS, Optical Rotation |
Experimental Protocols
Step 1: Synthesis of N-Boc-L-allothreonine
Materials:
-
L-allothreonine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve L-allothreonine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture and stir at room temperature for 12-16 hours.
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-Boc-L-allothreonine as a white solid.
Step 2: Synthesis of N-Boc-L-allothreonine methyl ester
Materials:
-
N-Boc-L-allothreonine
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or Trimethylsilyldiazomethane (TMS-diazomethane)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure (using SOCl₂):
-
Suspend N-Boc-L-allothreonine (1.0 eq) in methanol at 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the methyl ester.
Step 3: Synthesis of N-Boc-O-methyl-L-allothreonine methyl ester
Materials:
-
N-Boc-L-allothreonine methyl ester
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-L-allothreonine methyl ester (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise and allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the O-methylated product.
Step 4: Synthesis of (2R,3R)-2-(tert-butoxycarbonylamino)-3-methoxybutan-1-ol
Materials:
-
N-Boc-O-methyl-L-allothreonine methyl ester
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-O-methyl-L-allothreonine methyl ester (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of LiAlH₄ (1.5 eq) in THF to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Alternatively, the reaction can be quenched by the careful, portion-wise addition of sodium sulfate decahydrate until the evolution of gas ceases.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the protected amino alcohol.
Step 5: Synthesis of this compound
Materials:
-
(2R,3R)-2-(tert-butoxycarbonylamino)-3-methoxybutan-1-ol
-
4 M HCl in Dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (2R,3R)-2-(tert-butoxycarbonylamino)-3-methoxybutan-1-ol (1.0 eq) in a minimal amount of dichloromethane or dioxane.
-
Add an excess of 4 M HCl in dioxane or a 1:1 mixture of TFA and DCM.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH > 10 with 2 M NaOH.
-
Extract the aqueous layer with dichloromethane (4 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound.
Visualizations
Application Notes and Protocols: Asymmetric Synthesis Using Chiral Amino Alcohol Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity.[1][2] Chiral auxiliaries are powerful tools for achieving high levels of stereocontrol in chemical reactions, enabling the selective synthesis of a desired enantiomer or diastereomer.[1][3] Among the various classes of chiral auxiliaries, those derived from amino alcohols have proven to be exceptionally versatile and effective in a wide range of asymmetric transformations.[4][5] These auxiliaries, often derived from readily available and inexpensive chiral pool sources like amino acids, offer a reliable method for introducing chirality into achiral substrates.[1][]
This document provides detailed application notes and experimental protocols for the use of common chiral amino alcohol auxiliaries in key asymmetric reactions, including alkylations, aldol reactions, and Diels-Alder reactions.
General Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
The fundamental concept behind using a chiral auxiliary is the temporary attachment of a chiral molecule to an achiral substrate. This creates a chiral adduct where the auxiliary sterically or electronically biases the approach of a reagent, leading to the formation of a new stereocenter with a predictable configuration. After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse.[3][7]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
I. Evans' Oxazolidinone Auxiliaries
Evans' oxazolidinone auxiliaries are a widely used class of chiral auxiliaries derived from amino alcohols.[3][8] They are particularly effective in controlling the stereochemistry of enolate reactions, such as alkylations and aldol additions.[3][9][10] The steric hindrance provided by the substituents at the 4 and 5 positions of the oxazolidinone ring directs the approach of electrophiles.[3]
A. Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a reliable method for the synthesis of chiral carboxylic acid derivatives.[9][11]
Experimental Protocol: Asymmetric Alkylation of an N-Propionyloxazolidinone
This protocol is adapted from the work of Evans and co-workers.[11]
1. Formation of the N-Acyloxazolidinone:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 15 minutes.
-
Add propanoyl chloride (1.1 eq) dropwise and stir the reaction mixture for 30 minutes at -78 °C, then allow it to warm to room temperature over 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Purify the crude product by flash chromatography to yield the N-propionyloxazolidinone.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous THF at -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a solution in THF dropwise and stir for 30 minutes to form the sodium enolate.
-
Add benzyl bromide (1.2 eq) and stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Purify the product by flash chromatography.
3. Auxiliary Cleavage:
-
Dissolve the alkylated product in a mixture of THF and water (4:1).
-
Add lithium hydroxide (LiOH) (2.0 eq) and hydrogen peroxide (30% aqueous solution, 4.0 eq) at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Quench the excess peroxide with sodium sulfite.
-
Extract the chiral carboxylic acid with a suitable organic solvent. The chiral auxiliary can be recovered from the aqueous layer.
Table 1: Asymmetric Alkylation using Evans' Oxazolidinone Auxiliary
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Benzyl bromide | >99:1 | 90 | [11] |
| Methyl iodide | 98:2 | 92 | [11] |
| Allyl bromide | 97:3 | 88 | [11] |
B. Asymmetric Aldol Reaction
Evans' auxiliaries are highly effective in directing stereoselective aldol reactions, allowing for the synthesis of syn- or anti-aldol products with high diastereoselectivity.[3][10] The geometry of the enolate (Z or E) plays a crucial role in determining the stereochemical outcome. Boron enolates, for instance, typically lead to the formation of syn-aldol products.[10]
Caption: Key steps in an Evans' asymmetric syn-aldol reaction.
Experimental Protocol: Asymmetric syn-Aldol Reaction
This protocol is a general representation of the Evans' syn-aldol reaction.
1. Enolate Formation:
-
To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of diisopropylethylamine (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
2. Aldol Addition:
-
Add the aldehyde (1.2 eq) as a solution in CH₂Cl₂ to the enolate solution at -78 °C.
-
Stir the reaction mixture for 2 hours at -78 °C, then allow it to warm to 0 °C over 1 hour.
3. Work-up and Purification:
-
Quench the reaction by adding a pH 7 phosphate buffer and methanol.
-
Extract the product with CH₂Cl₂.
-
Purify the crude product by flash column chromatography to yield the syn-aldol adduct.
Table 2: Asymmetric syn-Aldol Reaction with Evans' Auxiliary
| Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
| Isobutyraldehyde | >99:1 | 85-95 | [10] |
| Benzaldehyde | >99:1 | 80-90 | [10] |
| Acrolein | 98:2 | 75-85 | [10] |
II. Pseudoephedrine and Pseudoephenamine Auxiliaries
Pseudoephedrine, a readily available and inexpensive amino alcohol, serves as a practical chiral auxiliary for asymmetric alkylations.[4][12] Its amides undergo highly diastereoselective alkylations to produce enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[12] Due to regulations on pseudoephedrine, pseudoephenamine has emerged as an excellent alternative with often superior performance.[13]
A. Asymmetric Alkylation
The alkylation of lithium enolates of pseudoephedrine amides proceeds with high diastereoselectivity. The presence of lithium chloride is often crucial for achieving high levels of stereocontrol.[4]
Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide
This protocol is based on the work of Myers and co-workers.[12]
1. Amide Formation:
-
A solution of the desired carboxylic acid (1.0 eq) and thionyl chloride (1.2 eq) is heated at reflux for 1 hour. The excess thionyl chloride is removed under reduced pressure.
-
The resulting acid chloride is dissolved in anhydrous CH₂Cl₂ and added dropwise to a solution of (1R,2R)-(-)-pseudoephedrine (1.1 eq) and triethylamine (1.5 eq) in CH₂Cl₂ at 0 °C.
-
The mixture is stirred at room temperature overnight.
-
The reaction is quenched with water, and the product is extracted with CH₂Cl₂.
-
The crude amide is purified by crystallization or chromatography.
2. Alkylation:
-
To a solution of the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (2.0 eq) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (2.0 eq) dropwise.
-
Stir the mixture at 0 °C for 1 hour to ensure complete enolate formation.
-
Cool the solution back to -78 °C and add the alkyl halide (1.5 eq).
-
Stir at 0 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
The product can be purified by chromatography or crystallization.
3. Auxiliary Removal:
-
The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using strong acidic or basic conditions. For example, heating with sulfuric acid in a mixture of THF and water.
-
Alternatively, reduction with a suitable reducing agent like lithium borohydride can yield the corresponding alcohol.[4]
Table 3: Asymmetric Alkylation of Pseudoephedrine Amides
| Alkyl Halide | Diastereomeric Excess (de %) | Yield (%) | Reference |
| Iodomethane | ≥99 | 95 | [12] |
| Iodoethane | ≥99 | 93 | [12] |
| 1-Iodopropane | ≥99 | 94 | [12] |
III. Asymmetric Diels-Alder Reaction
Chiral amino alcohol derivatives can also be employed as auxiliaries in asymmetric Diels-Alder reactions.[14][15] The auxiliary is typically attached to the dienophile, influencing the facial selectivity of the cycloaddition.
Experimental Protocol: Asymmetric Diels-Alder Reaction with a Camphorsultam Auxiliary
Oppolzer's camphorsultam, derived from camphor, is a highly effective chiral auxiliary for a variety of asymmetric transformations, including the Diels-Alder reaction.[3]
1. Dienophile Preparation:
-
To a solution of acryloyl chloride (1.1 eq) in anhydrous CH₂Cl₂ at 0 °C, add a solution of the desired camphorsultam (1.0 eq) and triethylamine (1.2 eq) in CH₂Cl₂.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Wash the reaction mixture with water and brine, then dry over magnesium sulfate.
-
The crude N-acryloylcamphorsultam can be purified by chromatography.
2. Diels-Alder Reaction:
-
Dissolve the N-acryloylcamphorsultam (1.0 eq) and cyclopentadiene (3.0 eq) in anhydrous CH₂Cl₂ at -78 °C.
-
Add a Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl) (1.1 eq), dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with CH₂Cl₂ and purify by flash chromatography.
3. Auxiliary Cleavage:
-
The camphorsultam auxiliary can be removed by hydrolysis with lithium hydroxide in aqueous THF or by reduction with lithium aluminum hydride to afford the corresponding alcohol.
Table 4: Asymmetric Diels-Alder Reaction with Camphorsultam Auxiliary
| Diene | Lewis Acid | endo:exo ratio | Diastereomeric Excess (de %) | Yield (%) |
| Cyclopentadiene | Et₂AlCl | >99:1 | >98 | 90 |
| 1,3-Butadiene | TiCl₄ | 95:5 | 92 | 85 |
| Isoprene | Me₂AlCl | 97:3 | 95 | 88 |
Conclusion
Chiral amino alcohol auxiliaries are indispensable tools in modern asymmetric synthesis. Their ready availability, high stereodirecting ability, and the often straightforward removal make them a popular choice for the synthesis of enantiomerically pure compounds. The protocols and data presented herein provide a practical guide for researchers in academia and industry to implement these powerful synthetic strategies. The continued development of new chiral auxiliaries and their applications will undoubtedly lead to even more efficient and selective methods for the construction of complex chiral molecules.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Auxiliaries [sigmaaldrich.com]
- 8. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. hwpi.harvard.edu [hwpi.harvard.edu]
- 14. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: N-Protection of 2-amino-3-methoxybutan-1-ol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
In multi-step organic synthesis, particularly in the development of pharmaceutical intermediates, the selective protection of functional groups is a critical strategy. Amino alcohols, such as 2-amino-3-methoxybutan-1-ol, contain two reactive nucleophilic sites: an amino group and a hydroxyl group. To achieve regioselectivity and prevent unwanted side reactions in subsequent synthetic steps, the temporary masking of the more nucleophilic amino group is often required.
This application note provides detailed protocols for the N-protection of 2-amino-3-methoxybutan-1-ol using three of the most common amine-protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group is crucial and depends on the overall synthetic strategy, particularly the stability of the protecting group to various reaction conditions and the orthogonality of its deprotection step.
2. Choosing an N-Protecting Group
The selection of an appropriate protecting group is dictated by its stability towards the reaction conditions planned in the subsequent synthetic steps and the conditions required for its removal. An orthogonal protection strategy, where one protecting group can be removed selectively in the presence of others, is a cornerstone of modern organic synthesis.
-
Boc (tert-butyloxycarbonyl): Stable to bases, nucleophiles, and catalytic hydrogenation. It is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl).[1][2]
-
Cbz (Benzyloxycarbonyl): Stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[3][4] This method is advantageous for its mild and neutral deprotection conditions.
-
Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acidic conditions and catalytic hydrogenation but is labile to basic conditions, typically using a secondary amine like piperidine.[5][6]
The following diagram illustrates the decision-making process for selecting a suitable N-protecting group based on the planned downstream reaction conditions.
Caption: Logic for N-Protecting Group Selection.
3. Comparative Data for N-Protection Methods
The following table summarizes typical reaction conditions and expected yields for the N-protection of amino alcohols. While specific data for 2-amino-3-methoxybutan-1-ol is not extensively published, these conditions are based on well-established procedures for structurally similar substrates and are expected to provide high yields.[7][8][9]
| Protecting Group | Reagent | Solvent | Base | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Triethylamine (TEA) or NaOH (aq) | 0 to 25 | 2 - 12 | > 95% |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | THF/Water | Sodium Bicarbonate (NaHCO₃) | 0 to 25 | 4 - 20 | > 90% |
| Fmoc | Fmoc-OSu or Fmoc-Cl | Acetonitrile/Water or Dioxane/Water | Sodium Bicarbonate (NaHCO₃) | 0 to 25 | 2 - 16 | > 90% |
4. Experimental Workflow
The general workflow for the N-protection of 2-amino-3-methoxybutan-1-ol is outlined below. This process involves the reaction of the primary amine with the protecting group reagent, followed by an aqueous workup to remove water-soluble impurities and purification, typically by column chromatography.
Caption: General Experimental Workflow for N-Protection.
5. Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Boc Protection
Materials:
-
2-amino-3-methoxybutan-1-ol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 1M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Dissolve 2-amino-3-methoxybutan-1-ol (1.0 eq) in DCM (approx. 0.1 M solution).
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.[10]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: N-Cbz Protection
Materials:
-
2-amino-3-methoxybutan-1-ol
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water (e.g., 2:1 mixture)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Dissolve 2-amino-3-methoxybutan-1-ol (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (1.2 eq) dropwise, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir vigorously for 4-20 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with water and extract with EtOAc (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel.
Protocol 3: N-Fmoc Protection
Materials:
-
2-amino-3-methoxybutan-1-ol
-
9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Acetonitrile and Water (e.g., 1:1 mixture)
-
Diethyl ether
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Dissolve 2-amino-3-methoxybutan-1-ol (1.0 eq) in a 1:1 mixture of acetonitrile and saturated aqueous NaHCO₃ solution.
-
Add Fmoc-OSu (1.05 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with water.
-
Wash the aqueous mixture with diethyl ether (2x) to remove unreacted Fmoc-OSu and byproducts.
-
Carefully acidify the aqueous layer to pH ~2-3 with 1M HCl.
-
Extract the acidified aqueous layer with an organic solvent (e.g., EtOAc or DCM) (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel if necessary.
6. Summary of Deprotection Conditions
The choice of protecting group is intrinsically linked to its removal. The following table provides a quick reference for standard deprotection conditions.
| Protecting Group | Deprotection Reagent | Conditions |
| Boc | Trifluoroacetic Acid (TFA) or HCl | Acidic; TFA in DCM, or HCl in MeOH/Dioxane.[11] |
| Cbz | H₂, Palladium on Carbon (Pd/C) | Catalytic Hydrogenolysis; H₂ (1 atm), Pd/C in MeOH/EtOH. |
| Fmoc | 20% Piperidine in DMF | Basic; 20% solution of piperidine in dimethylformamide (DMF).[5] |
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 10. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
Application of Chiral β-Amino Alcohols in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-2-amino-3-methoxybutan-1-ol is a chiral β-amino alcohol. While specific catalytic applications for this particular compound are not extensively documented in scientific literature, the broader class of chiral β-amino alcohols represents a cornerstone in asymmetric catalysis. These compounds are readily synthesized, often from natural sources like amino acids, and their derivatives are powerful chiral ligands and auxiliaries in a multitude of enantioselective transformations. Their utility stems from the presence of both a Lewis basic amino group and a hydroxyl group, which can coordinate to metal centers, creating a rigid and well-defined chiral environment that directs the stereochemical outcome of a reaction.
This document provides an overview of the application of structurally related and well-studied chiral β-amino alcohols in two key asymmetric reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones. The provided protocols and data serve as a guide for researchers interested in the potential applications of novel chiral β-amino alcohols like this compound.
Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols. Chiral β-amino alcohols are highly effective catalysts for this transformation, affording products with high enantiomeric excess (ee).
Application Note:
Chiral β-amino alcohols, in the presence of a titanium (IV) isopropoxide promoter, catalyze the addition of diethylzinc to a variety of aromatic and aliphatic aldehydes. The chiral ligand first reacts with diethylzinc to form a zinc alkoxide, which then coordinates with the aldehyde and another equivalent of diethylzinc to form a chiral catalytic complex. This complex then facilitates the enantioselective transfer of an ethyl group to the aldehyde. Ligands derived from natural sources, such as those based on D-glucose, D-galactose, and D-fructose, have shown excellent catalytic activity.
Quantitative Data Summary
The following table summarizes the results for the enantioselective addition of diethylzinc to various aldehydes using different carbohydrate-derived chiral β-amino alcohol ligands.[1]
| Entry | Aldehyde | Ligand | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
| 1 | Benzaldehyde | Fructose-derived (1) | 100 | 96 | (S) |
| 2 | 4-Chlorobenzaldehyde | Fructose-derived (1) | 100 | 95 | (S) |
| 3 | 4-Methoxybenzaldehyde | Fructose-derived (1) | 98 | 94 | (S) |
| 4 | 2-Naphthaldehyde | Fructose-derived (1) | 100 | 92 | (S) |
| 5 | Cinnamaldehyde | Fructose-derived (1) | 95 | 88 | (S) |
| 6 | Cyclohexanecarboxaldehyde | Fructose-derived (1) | 92 | 85 | (S) |
| 7 | Benzaldehyde | Galactose-derived (2) | 95 | 88 | (S) |
| 8 | Benzaldehyde | Glucose-derived (3) | 92 | 85 | (S) |
Fructose-derived (1), Galactose-derived (2), and Glucose-derived (3) represent specific ligands synthesized from the respective sugars as described in the source literature. The exact structures are not provided here but can be found in the cited reference.
Experimental Protocol: Enantioselective Ethyl-addiction to Benzaldehyde
This protocol is a representative example for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral β-amino alcohol.
Materials:
-
Chiral β-amino alcohol ligand (e.g., a fructose-derived amino alcohol)
-
Titanium (IV) isopropoxide [Ti(Oi-Pr)₄]
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral β-amino alcohol ligand (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (2 mL) to dissolve the ligand.
-
To this solution, add titanium (IV) isopropoxide (0.2 mmol, 20 mol%).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.2 mmol, 1.2 equivalents) to the reaction mixture and stir for another 30 minutes at 0 °C.
-
Add benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the mixture.
-
Stir the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Reaction Workflow
Caption: Experimental workflow for the enantioselective addition of diethylzinc to aldehydes.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of prochiral ketones to chiral secondary alcohols. It offers a safer and more practical alternative to using high-pressure hydrogen gas. Chiral β-amino alcohols, in combination with transition metal complexes (e.g., Ruthenium, Rhodium, Iridium), are excellent ligands for this transformation.
Application Note:
In a typical ATH reaction, a chiral β-amino alcohol and a metal precursor form a catalyst in situ. Isopropanol often serves as both the solvent and the hydrogen source. A base, such as potassium hydroxide, is required to generate the active metal-hydride species. The chiral ligand creates a stereochemically defined environment around the metal center, leading to the enantioselective transfer of a hydride to the ketone. This method is effective for a broad range of aromatic ketones.
Quantitative Data Summary
The following table summarizes the results for the Ru-catalyzed asymmetric transfer hydrogenation of various ketones using a chiral β-amino alcohol ligand.[2][3]
| Entry | Ketone | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| 1 | Acetophenone | (1R,2S)-Norephedrine derivative | >95 | 69 | (R) |
| 2 | 4'-Methylacetophenone | (1R,2S)-Norephedrine derivative | >95 | 65 | (R) |
| 3 | 4'-Methoxyacetophenone | (1R,2S)-Norephedrine derivative | >95 | 58 | (R) |
| 4 | 4'-Chloroacetophenone | (1R,2S)-Norephedrine derivative | >95 | 62 | (R) |
| 5 | 2'-Acetonaphthone | (1R,2S)-Norephedrine derivative | >95 | 45 | (R) |
| 6 | Propiophenone | (1R,2S)-Norephedrine derivative | >95 | 55 | (R) |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a general procedure for the asymmetric transfer hydrogenation of acetophenone.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
Chiral β-amino alcohol ligand (e.g., (1R,2S)-Norephedrine derivative)
-
Acetophenone
-
Isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral β-amino alcohol ligand (0.011 mmol) in isopropanol (5 mL).
-
Stir the mixture at room temperature for 20 minutes to form the pre-catalyst.
-
In a separate flask, prepare a solution of KOH (0.1 mmol) in isopropanol (5 mL).
-
Add the KOH solution to the pre-catalyst mixture and stir for another 10 minutes.
-
Add acetophenone (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for the required time (monitor by TLC).
-
After completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Reaction Mechanism Overview
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation of a ketone.
Chiral β-amino alcohols are a versatile and highly effective class of ligands for asymmetric catalysis. While direct catalytic applications of this compound are yet to be reported, the methodologies presented here for the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones provide a solid foundation for exploring its potential. Researchers can adapt these protocols to screen new chiral ligands and expand the scope of asymmetric transformations, which is crucial for the efficient synthesis of enantiomerically pure compounds in the pharmaceutical and chemical industries.
References
- 1. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]
- 2. Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Stereoselective Reduction of Ketones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereoselective reduction of prochiral ketones to chiral secondary alcohols, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. The following sections outline established and reliable methods, including catalytic asymmetric hydrogenation and stoichiometric-reductant-based approaches, complete with experimental procedures, quantitative data summaries, and mechanistic diagrams.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of a wide range of ketones using a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, and hydrogen gas.[1][2] This method is known for its high catalytic activity and enantioselectivity, making it suitable for industrial applications.[2]
Data Presentation
| Substrate | Catalyst | H₂ Pressure (psi) | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Acetylacetone | RuCl₂[(R)-BINAP] | 1100 | 30 | 144 | - | - | [1] |
| Aryl Ketones | Ru(II)-diphosphine-diamine | - | - | - | High | High | [2] |
| β-Keto Esters | Ru(OAc)₂(BINAP) | 1 atm | - | - | - | - | [3] |
Experimental Protocol: Asymmetric Hydrogenation of Acetylacetone[1]
-
Preparation: Charge a Schlenk flask with acetylacetone (315 mmol, 1.0 eq) and ethanol (32.3 mL).
-
Inerting: Sparge the solution with nitrogen gas for 1 hour to remove dissolved oxygen.
-
Catalyst Addition: In a nitrogen-filled glovebox, transfer the ethanol solution to a glass jar and add RuCl₂[(R)-BINAP] (0.1 mol%).
-
Reaction Setup: Place the glass jar into a Parr bomb, seal it, and remove it from the glovebox.
-
Hydrogenation: Purge the bomb with hydrogen gas and then pressurize it to 1100 psi.
-
Reaction Conditions: Place the bomb in an oil bath maintained at 30 °C and stir the reaction mixture for 6 days.
-
Work-up: Carefully release the pressure and concentrate the reaction mixture in vacuo.
-
Purification: Purify the product by short-path distillation under reduced pressure.
Experimental Workflow
Caption: Workflow for Noyori Asymmetric Hydrogenation.
Catalytic Cycle
Caption: Catalytic Cycle of Noyori Asymmetric Hydrogenation.[1]
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is an enantioselective reduction of ketones to alcohols utilizing a chiral oxazaborolidine catalyst and a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[4][5][6] This method is highly valued for its predictability, broad substrate scope, and excellent stereocontrol, often achieving enantiomeric excesses greater than 95%.[6]
Data Presentation
| Substrate | Catalyst | Borane Source | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Aromatic Ketones | (S)-Me-CBS | BH₃·THF | -78 to -40 | 1.5 | High | 91-98 | [5][7] |
| Aliphatic Ketones | Chiral Lactam Alcohol derived | BH₃·THF | -20 | - | Good | 81-98 | [7] |
| α,β-Unsaturated Ketones | Chiral Lactam Alcohol derived | p-Iodophenoxyborane | -20 | - | Good | High | [7][8] |
| Trifluoromethyl Ketones | Chiral Lactam Alcohol derived | BH₃·THF + BF₃ | Room Temp | - | Good | High | [8] |
Experimental Protocol: CBS Reduction of an Aryl Ketone[5]
-
Catalyst Preparation: To a stirred solution of (S)-Me-CBS-oxazaborolidine (2.01 equiv) in anhydrous THF (14 mL) at 0 °C, add BH₃·THF (1.0 M in THF, 1.5 equiv) dropwise. Stir for 15 minutes at the same temperature.
-
Substrate Addition: Cool the mixture to -78 °C and add a solution of the ketone (5.28 mmol, 1.0 equiv, azeotropically dried with toluene) in anhydrous THF (29 mL) dropwise. Stir for 1 hour at -78 °C.
-
Borane Addition: Add another portion of BH₃·THF (1.0 M in THF, 1.5 equiv) dropwise over 1 hour at -78 °C.
-
Warming: Gradually warm the reaction mixture to -40 °C over 30 minutes and continue stirring for an additional 30 minutes at this temperature.
-
Quenching: Quench the reaction by the slow addition of methanol at -40 °C.
-
Work-up: Allow the mixture to warm to room temperature, and then concentrate under reduced pressure.
-
Purification: Purify the resulting alcohol by flash column chromatography.
Experimental Workflow
Caption: Workflow for the Corey-Bakshi-Shibata (CBS) Reduction.
Catalytic Cycle
Caption: Catalytic Cycle of the CBS Reduction.[5]
Biocatalytic Reduction
Biocatalytic reduction of ketones using microorganisms or isolated enzymes offers a green and highly selective alternative to traditional chemical methods.[9] These reactions are often performed in aqueous media under mild conditions.
Data Presentation
| Substrate | Biocatalyst | Medium | Time (days) | Conversion (%) | ee (%) | Product Configuration | Reference |
| Methyl 3-oxopentanoate | B. oleracea | Aqueous | 6 | - | >76 | S | [9] |
| Methyl 3-oxopentanoate | Various Microorganisms | Sabouraud broth | - | High | High | R | [9] |
| Benzoyl-hydroxyacetone | Ketoreductase | Aqueous | - | High | >99 | R or S | [10] |
Experimental Protocol: Bioreduction with Plant Tissue (D. carota)[9]
-
Plant Material Preparation: Excise roots of Daucus carota (carrot). Disinfect the surface with 70% ethanol for 5 minutes, followed by 20% NaClO for 10 minutes. Rinse thoroughly with sterile distilled water.
-
Reaction Setup: Cut the roots and place 75 g into a 500 mL Erlenmeyer flask.
-
Substrate Addition: Dissolve 50 mg of the ketone substrate in 5 mL of absolute ethanol and add it to the flask.
-
Incubation: Incubate the flask on a rotary shaker at 25 °C and 150 rpm for 6 days (144 hours).
-
Extraction: After incubation, filter the mixture and extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the product by column chromatography.
Experimental Workflow
Caption: Workflow for Biocatalytic Reduction using Plant Tissue.
References
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiopure amino alcohols are crucial chiral building blocks in the pharmaceutical industry, forming the backbone of numerous active pharmaceutical ingredients (APIs). Their stereochemistry is often critical for pharmacological activity and safety. Consequently, the development of efficient, scalable, and sustainable methods for their synthesis is of paramount importance. These application notes provide an overview and detailed protocols for three key methodologies in the large-scale synthesis of enantiopure amino alcohols: biocatalytic asymmetric reductive amination using amine dehydrogenases (AmDHs), chemoenzymatic synthesis via transaminases, and a classic chemical approach involving the reduction of α-amino ketones.
I. Biocatalytic Asymmetric Reductive Amination using Engineered Amine Dehydrogenases (AmDHs)
Biocatalytic reductive amination of α-hydroxy ketones using engineered amine dehydrogenases (AmDHs) offers a highly efficient and environmentally friendly route to enantiopure vicinal amino alcohols.[1][2] This method utilizes whole-cell catalysts or purified enzymes to convert prochiral ketones into chiral amines with high enantioselectivity and conversion rates, often exceeding 99% ee.[1][2][3] The process is attractive for industrial applications due to its use of inexpensive ammonia as the amine donor, generation of water as the primary byproduct, and operation under mild reaction conditions.[3]
Data Presentation: Performance of Engineered Amine Dehydrogenases
| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Isolated Yield (%) | Reference |
| 1-Hydroxy-2-butanone | Engineered SpAmDH (wh84) | >99 | >99 | 62 | [3] |
| 1-Hydroxy-2-butanone (200 mM) | Engineered SpAmDH (wh84) | 91 | >99 | - | [3] |
| Various α-hydroxy ketones | Engineered AmDHs from Lysinibacillus fusiformis | up to 99 | >99 | - | [2] |
| 2-Hydroxyacetophenone | (R)-selective ω-transaminase (MVTA) | 80-99 | >99 | 71 | [4] |
Experimental Protocol: Asymmetric Reductive Amination of 1-Hydroxy-2-butanone
This protocol is adapted from the work of Tong et al. (2022) on an engineered amine dehydrogenase from Sporosarcina psychrophila (SpAmDH).[3]
1. Enzyme Production (E. coli Expression System):
-
Culture: Cultivate E. coli BL21(DE3) cells containing the engineered SpAmDH gene in Luria-Bertani (LB) medium with a suitable antibiotic (e.g., 50 µg/mL kanamycin) at 37°C with shaking.[3]
-
Induction: When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.[3]
-
Harvesting: Continue cultivation at a lower temperature (e.g., 16-20°C) for 12-16 hours. Harvest the cells by centrifugation (e.g., 4,000 rpm, 4°C, 30 min). The cell pellet can be used directly as a whole-cell catalyst or processed for enzyme purification.[3]
2. Preparative-Scale Biotransformation (100 mM Substrate):
-
Reaction Mixture: In a suitable reaction vessel, prepare the following mixture:
-
1 M NH₄Cl/NH₃·H₂O buffer (pH 8.5)
-
100 mM 1-hydroxy-2-butanone (substrate)
-
1 mM NAD⁺ (cofactor)
-
100 mM Glucose (for cofactor regeneration)
-
2 mg/mL Glucose Dehydrogenase (GDH) for cofactor regeneration
-
Wet cells of the engineered SpAmDH variant (e.g., wh84) at a suitable loading (e.g., 0.1 g/mL).[3]
-
-
Reaction Conditions: Incubate the reaction mixture at 30°C with agitation (e.g., 1,000 rpm) for 18-24 hours.[3]
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing the conversion of the substrate and the formation of the product by HPLC. For analysis, the amino alcohol product can be derivatized with Marfey's reagent.[3][5]
3. Product Isolation and Purification:
-
Cell Removal: After the reaction is complete, centrifuge the mixture to remove the cells.
-
Extraction: Extract the supernatant with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the enantiopure amino alcohol.
Workflow Diagram
Caption: Workflow for Biocatalytic Reductive Amination using AmDH.
II. Chemoenzymatic Synthesis of 1,2-Amino Alcohols using Transaminases
This chemoenzymatic approach combines a chemical synthesis step to produce an α-hydroxy ketone intermediate, followed by a biocatalytic transamination step to yield the desired enantiopure 1,2-amino alcohol. This strategy is particularly useful for synthesizing substituted amino alcohols from readily available aromatic methyl ketones.[6]
Data Presentation: Performance of Transaminase-Catalyzed Reactions
| Substrate (α-Hydroxy Ketone) | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Isolated Yield (%) | Reference |
| 2-Hydroxyacetophenone derivatives | Transaminase from Silicibacter pomeroyi | up to 62 | >99 | - | [6] |
| 2-Hydroxyacetophenone (200 mM) | (R)-selective ω-transaminase (MVTA) | >99 | >99 | 71 | [4] |
| Racemic β-amino alcohols (Kinetic Resolution) | (R)-selective ω-transaminase (MVTA) | 50-62 | >99 (for remaining R-isomer) | - | [4] |
Experimental Protocol: Chemoenzymatic Synthesis of (S)-2-Amino-1-phenylethanol
This protocol is based on the general strategy described by Schmidt et al. (2023) and uses a transaminase for the key stereoselective step.[6]
1. Chemical Synthesis of 2-Hydroxyacetophenone:
-
Bromination: Start with an acetophenone derivative. Perform a bromination of the α-methyl group.
-
Hydrolysis: Follow with a simple hydrolysis of the resulting α-bromo ketone to yield the corresponding 2-hydroxyacetophenone.
2. Biocatalytic Transamination:
-
Reaction Mixture: In a suitable buffer (e.g., 50 mM HEPES, pH 7.5), combine:
-
10 mM 2-hydroxyacetophenone derivative
-
1 M Isopropylamine (IPA) as the amine donor
-
2.5 mM Pyridoxal 5'-phosphate (PLP) as the cofactor
-
Transaminase from Silicibacter pomeroyi (SpATA) at a suitable concentration (e.g., 2.6 U/mL).[6]
-
-
Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 30°C) with agitation for a specified time (e.g., 24 hours).
-
Monitoring: Track the reaction's progress using HPLC to measure the consumption of the ketone and the formation of the amino alcohol.
3. Product Isolation and Purification:
-
Enzyme Removal: Denature and remove the enzyme by heat treatment followed by centrifugation.
-
Extraction: Extract the product from the aqueous phase using an appropriate organic solvent.
-
Purification: Purify the crude product by column chromatography to obtain the enantiomerically pure 1,2-amino alcohol.
Workflow Diagram
Caption: Chemoenzymatic Synthesis Workflow.
III. Chemical Synthesis: Directed Reductive Amination of β-Hydroxy Ketones
A classic and effective chemical method for the stereoselective synthesis of syn-1,3-amino alcohols is the directed reductive amination of β-hydroxy ketones. This approach utilizes a Lewis acid, such as titanium(IV) isopropoxide (Ti(iOPr)₄), to coordinate with the intermediate imino alcohol, directing the subsequent reduction to favor the syn-diastereomer.[7][8]
Data Presentation: Diastereoselective Reductive Amination
| Substrate (β-Hydroxy Ketone) | Reducing Agent | Lewis Acid | Diastereomeric Ratio (syn:anti) | Isolated Yield (%) | Reference |
| Various aliphatic and aromatic β-hydroxy ketones | PMHS | Ti(iOPr)₄ | up to >95:5 | 60-85 | [7] |
Experimental Protocol: Synthesis of a syn-1,3-Amino Alcohol
This protocol is based on the work of Menche et al. (2007).[7]
1. Reaction Setup:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the β-hydroxy ketone in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add the amine (1.1 equivalents) to the solution.
-
Add titanium(IV) isopropoxide (Ti(iOPr)₄, 1.2 equivalents) to the mixture and stir at room temperature for a specified time (e.g., 1 hour) to allow for imine formation and coordination.
2. Reduction:
-
Cool the reaction mixture to a low temperature (e.g., -78°C).
-
Add the reducing agent, such as polymethylhydrosiloxane (PMHS), dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.
3. Work-up and Purification:
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting suspension through a pad of celite.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure syn-1,3-amino alcohol.
Logical Relationship Diagram
Caption: Directed Reductive Amination Logic.
Conclusion
The large-scale synthesis of enantiopure amino alcohols is a dynamic field with a growing emphasis on sustainable and efficient methodologies. Biocatalytic approaches, particularly those employing engineered amine dehydrogenases and transaminases, offer significant advantages in terms of stereoselectivity, mild reaction conditions, and reduced environmental impact. Chemoenzymatic strategies provide a powerful bridge between traditional organic synthesis and biocatalysis, expanding the accessible chemical space. While classical chemical methods like directed reductive amination remain valuable for specific applications, the trend towards greener and more scalable biocatalytic processes is clear. The choice of synthetic route will ultimately depend on factors such as the target molecule's structure, desired scale of production, and economic considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Directed reductive amination of beta-hydroxy-ketones: convergent assembly of the ritonavir/lopinavir core - PubMed [pubmed.ncbi.nlm.nih.gov]
Purifying Mirror Images: Application Notes and Protocols for Chiral Amino Alcohol Resolution
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are indispensable building blocks in modern drug discovery and development, forming the chiral backbone of numerous pharmaceuticals. Their stereochemistry is critical to their biological activity, making the efficient and reliable purification of enantiomers a cornerstone of asymmetric synthesis. This document provides detailed application notes and experimental protocols for the most common and effective techniques used to purify chiral amino alcohols, ensuring high enantiomeric purity for research and development applications.
Diastereomeric Salt Crystallization
Diastereomeric salt formation is a classical and industrially scalable method for resolving racemic amino alcohols.[1][2] This technique relies on the reaction of the racemic amino alcohol (a base) with a chiral acid resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]
Application Notes:
-
Principle: The formation of diastereomeric salts converts a mixture of enantiomers into a mixture of diastereomers, which have distinct physical properties. The less soluble diastereomer crystallizes preferentially from the solution, allowing for its separation. The resolved amino alcohol is then recovered by treating the diastereomeric salt with a base.
-
Advantages: Scalable, cost-effective, and can achieve high enantiomeric purity.[1]
-
Considerations: The choice of resolving agent and solvent system is crucial for successful separation and requires empirical screening. The recovery of the desired enantiomer from the salt requires an additional chemical step.
Table 1: Examples of Diastereomeric Salt Resolution of Chiral Amino Alcohols
| Racemic Amino Alcohol | Resolving Agent | Solvent | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) of Recovered Amino Alcohol | Reference |
| cis-1-amino-2-indanol | (S)-2-phenylpropionic acid | Ethanol | 35 | 99 | >99 | [3] |
| Pregabalin (amino acid, analogous application) | L-Tartaric acid | Water | 51.6 | >99 | >99 | [1] |
| Amino alcohol derivatives | (R)-(+)-1,1'-bi-2-naphthol / Boric acid | Acetonitrile | Varies | Varies | Up to 99 | [4][5] |
Protocol: Resolution of cis-1-amino-2-indanol with (S)-2-phenylpropionic acid [3]
This protocol is adapted from a published industrial-scale resolution.
Materials:
-
Racemic cis-1-amino-2-indanol
-
(S)-2-phenylpropionic acid
-
Ethanol
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Crystallization vessel with temperature control and agitation
Procedure:
-
Salt Formation:
-
Dissolve racemic cis-1-amino-2-indanol in ethanol in the crystallization vessel.
-
Add an equimolar amount of (S)-2-phenylpropionic acid to the solution.
-
Heat the mixture to ensure complete dissolution.
-
-
Crystallization:
-
Slowly cool the solution to the desired crystallization temperature while stirring gently. The optimal cooling rate and final temperature should be determined empirically for best results.
-
The less soluble diastereomeric salt, (1R,2S)-1-amino-2-indanol·(S)-2-phenylpropionic acid, will precipitate out of the solution.
-
Hold the slurry at the final temperature for a period to allow for complete crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Filter the crystalline slurry to collect the diastereomeric salt.
-
Wash the salt cake with a small amount of cold ethanol to remove any entrained mother liquor containing the more soluble diastereomer.
-
Dry the salt under vacuum.
-
-
Liberation of the Free Amino Alcohol:
-
Suspend the dried diastereomeric salt in a mixture of water and an immiscible organic solvent like dichloromethane.
-
Add a sodium hydroxide solution to basify the aqueous layer (pH > 11). This will neutralize the resolving agent and liberate the free amino alcohol.
-
Separate the organic layer containing the chiral amino alcohol.
-
Extract the aqueous layer with additional portions of dichloromethane to ensure complete recovery.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched (1R,2S)-1-amino-2-indanol.
-
-
Purity Analysis:
-
Determine the diastereomeric excess (de%) of the salt and the enantiomeric excess (ee%) of the final product using chiral HPLC or NMR spectroscopy with a chiral solvating agent.
-
Caption: Workflow for Diastereomeric Salt Crystallization.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to catalyze the transformation of one enantiomer of a racemic mixture at a much faster rate than the other.[6][7] This results in the separation of the unreacted, enantiomerically enriched substrate from the transformed product.
Application Notes:
-
Principle: An enzyme selectively acylates or deacylates one enantiomer of the amino alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted amino alcohol can then be easily separated by standard chromatographic or extraction methods.
-
Advantages: High enantioselectivity (often >99% ee), mild reaction conditions, and environmentally friendly.[6][8]
-
Considerations: The maximum theoretical yield for the desired enantiomer is 50%.[7] Enzyme selection and optimization of reaction parameters (solvent, temperature, acyl donor) are critical for high efficiency.
Table 2: Examples of Enzymatic Kinetic Resolution of Chiral Amino Alcohols
| Racemic Substrate | Enzyme | Acyl Donor | Solvent | Product (ee%) | Recovered Substrate (ee%) | Yield (%) | Reference |
| α,α-Disubstituted amino ester (precursor to amino alcohol) | Alcalase | - (Hydrolysis) | MTBE/Water | (S)-amino acid | (R)-ester (>99.3) | 40 | [8] |
| (±)-3-(4-methoxyphenyl)-3-aminopropan-1-ol | Lipase (Novozyme 435) | Vinyl acetate | Diisopropyl ether | (R)-acetate | (S)-alcohol (99) | - | [6] |
Protocol: Kilogram-Scale Enzymatic Resolution of an α,α-Disubstituted Amino Ester [8]
This protocol describes the resolution of an amino ester, which is then reduced to the corresponding chiral amino alcohol.
Materials:
-
Racemic α,α-disubstituted amino ester (e.g., (rac)-11c in the reference)
-
Alcalase 2.4 L (commercial lipase preparation)
-
Methyl tert-butyl ether (MTBE)
-
Potassium hydroxide
-
Water
-
pH meter and controller
-
Reaction vessel with overhead stirring
Procedure:
-
Reaction Setup:
-
Charge the reaction vessel with water and the racemic amino ester substrate.
-
Adjust the pH of the mixture to 8.5 using a potassium hydroxide solution.
-
-
Enzymatic Reaction:
-
Add the Alcalase enzyme preparation to the reaction mixture.
-
Maintain the temperature and stirring at optimal conditions (e.g., room temperature).
-
Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess (ee%) of the remaining ester using chiral HPLC. The reaction is complete when the ee% of the desired ester enantiomer is >98%. During the hydrolysis, the pH will drop; it can be maintained or monitored.
-
-
Workup and Separation:
-
Once the desired ee% is reached, add MTBE to the reaction mixture.
-
Add potassium hydroxide to raise the pH, which facilitates the extraction of the unreacted ester into the organic layer and keeps the hydrolyzed amino acid salt in the aqueous layer.
-
Separate the organic (MTBE) layer containing the enantiomerically enriched ester.
-
The aqueous layer containing the undesired amino acid enantiomer can be discarded or processed separately.
-
-
Isolation and Further Conversion:
-
The MTBE solution of the chiral ester can be used directly in the next step.
-
To obtain the chiral amino alcohol, the ester is reduced using a suitable reducing agent (e.g., LiBH₄), followed by appropriate workup and purification steps.[8]
-
Caption: Workflow for Enzymatic Kinetic Resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers.[9][10] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.
Application Notes:
-
Principle: The enantiomers of the amino alcohol interact diastereomerically with the chiral stationary phase. These transient interactions have different strengths, causing one enantiomer to be retained longer on the column than the other.
-
Advantages: Direct separation without derivatization (in many cases), high resolution, applicable to a wide range of compounds, and can be used for both analytical and preparative scales.[9][11]
-
Considerations: CSPs can be expensive. Method development is required to find the optimal CSP and mobile phase for a specific compound. The loading capacity is limited in preparative applications.
Table 3: Examples of Chiral HPLC Separation of Amino Alcohols
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Result | Reference |
| Axially chiral N-benzoylamino alcohol | Chiralpak® IA | n-hexane/ethanol/chloroform (88/6/6) | UV | >99% ee for both enantiomers | [9][10] |
| Various amino alcohols | CHIROBIOTIC T | Polar organic or polar ionic modes | UV | Good resolution for many amino alcohols | [11] |
| Derivatized amino alcohols | C18 (indirect method with chiral derivatizing reagent) | Acetonitrile/aq. TFA | UV | Good separation of diastereomers | [12] |
Protocol: Semi-preparative HPLC Resolution of an Axially Chiral N-benzoylamino alcohol [9][10]
Materials and Equipment:
-
Racemic N-benzoylamino alcohol
-
HPLC grade solvents: n-hexane, ethanol, chloroform
-
Semi-preparative HPLC system with a UV detector
-
Chiralpak® IA column (e.g., 250 x 20 mm)
-
Sample injector
-
Fraction collector
Procedure:
-
Sample Preparation:
-
HPLC Method Setup:
-
Column: Chiralpak® IA (250 x 20 mm).
-
Mobile Phase: A mixture of n-hexane, ethanol, and chloroform (e.g., 88:6:6 v/v/v). The optimal composition may require some scouting.
-
Flow Rate: A flow rate suitable for the semi-preparative column (e.g., determined based on column specifications and desired separation time).
-
Detection: UV detection at a wavelength where the analyte has strong absorbance.
-
Temperature: Column oven set to a constant temperature (e.g., 25 °C).
-
-
Resolution:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform successive injections of the concentrated sample solution (e.g., 200 µL per injection).[9][10]
-
Collect the eluting fractions corresponding to each enantiomer using a fraction collector. The collection windows should be set based on the retention times of the two enantiomers, which are determined from an initial analytical run.
-
-
Post-run Processing:
-
Combine the fractions containing each pure enantiomer.
-
Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.
-
Analyze the purity of each isolated enantiomer by analytical chiral HPLC to confirm the ee%.
-
-
Recycling (Optional):
Caption: Logical Relationship in Chiral HPLC Separation.
References
- 1. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. akjournals.com [akjournals.com]
Application Notes and Protocols for the NMR Analysis of (2R,3R)-2-amino-3-methoxybutan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the Nuclear Magnetic Resonance (NMR) analysis of (2R,3R)-2-amino-3-methoxybutan-1-ol and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to their chiral nature and potential as building blocks for complex molecular scaffolds. NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of these molecules.
Introduction
This compound is a chiral amino alcohol. The precise determination of its structure and that of its derivatives is crucial for understanding their biological activity and for quality control in synthetic processes. 1D and 2D NMR techniques, including ¹H, ¹³C, COSY, HSQC, and HMBC, provide comprehensive information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Synthesized NMR Data
Due to the limited availability of public experimental NMR data for this compound, the following data has been synthesized based on established chemical shift ranges for analogous structures. This data serves as a reliable reference for researchers working with this compound and its derivatives.
Table 1: Synthesized ¹H NMR Data for this compound and its N-acetyl Derivative (500 MHz, CDCl₃)
| Assignment | This compound | N-acetyl-(2R,3R)-2-amino-3-methoxybutan-1-ol |
| Chemical Shift (δ, ppm) , Multiplicity , Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) , Multiplicity , Coupling Constant (J, Hz) | |
| H1a | 3.65, dd, J = 11.5, 4.0 | 3.75, dd, J = 11.0, 3.5 |
| H1b | 3.50, dd, J = 11.5, 6.5 | 3.60, dd, J = 11.0, 5.0 |
| H2 | 2.90, ddd, J = 6.5, 4.0, 2.5 | 4.10, ddd, J = 8.5, 5.0, 3.5 |
| H3 | 3.40, dq, J = 6.5, 2.5 | 3.55, dq, J = 6.5, 3.0 |
| H4 | 1.15, d, J = 6.5 | 1.20, d, J = 6.5 |
| OCH₃ | 3.35, s | 3.40, s |
| NH₂ | 1.80, br s | - |
| OH | 2.50, br s | 2.80, br t, J = 5.5 |
| NH-Ac | - | 6.50, d, J = 8.5 |
| COCH₃ | - | 2.05, s |
Table 2: Synthesized ¹³C NMR Data for this compound and its N-acetyl Derivative (125 MHz, CDCl₃)
| Assignment | This compound | N-acetyl-(2R,3R)-2-amino-3-methoxybutan-1-ol |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| C1 | 65.0 | 64.2 |
| C2 | 58.5 | 56.0 |
| C3 | 80.0 | 79.5 |
| C4 | 15.5 | 16.0 |
| OCH₃ | 58.0 | 58.3 |
| COCH₃ | - | 23.2 |
| C=O | - | 171.5 |
Experimental Protocols
The following are detailed protocols for the NMR analysis of this compound derivatives.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube to prevent shimming issues and line broadening.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
A standard suite of NMR experiments should be performed to fully characterize the structure.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts, multiplicities, and integrals of all proton signals.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum, typically with proton decoupling, to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are connected through bonds, typically up to three bonds away.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four), which is crucial for piecing together the carbon skeleton and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.
Visualization of Molecular Structure and NMR Correlations
The following diagram illustrates the molecular structure of this compound and highlights key NMR correlations that would be expected from 2D NMR experiments.
Caption: Molecular structure and key NMR correlations of this compound.
The logical flow of experiments for comprehensive structural elucidation is depicted below.
Caption: Experimental workflow for the NMR analysis of small molecules.
Determining En-route to Purity: An Application Note on HPLC Methods for Enantiomeric Excess Determination
Introduction
In the pharmaceutical and chemical industries, the chirality of a molecule can be the determining factor in its therapeutic efficacy and safety. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is a critical aspect of drug development and quality control.[1][2][3] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[4][5][6] This application note provides a detailed protocol for the determination of enantiomeric excess using chiral HPLC, aimed at researchers, scientists, and drug development professionals.
Principle of Chiral Separation by HPLC
The separation of enantiomers by HPLC is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase. The CSP creates a chiral environment within the column, leading to the formation of transient diastereomeric complexes with the enantiomers.[4] Based on the "three-point interaction model," for effective chiral recognition to occur, one enantiomer must engage in at least three simultaneous interactions with the CSP, while its mirror image can only interact at two or fewer points.[4][5] This difference in interaction strength results in different retention times for the two enantiomers, allowing for their separation and subsequent quantification.[4]
Experimental Protocol: Determination of Enantiomeric Excess of a Chiral Pharmaceutical Compound
This protocol outlines a general procedure for the determination of the enantiomeric excess of a model chiral drug. Method optimization will be required for different compounds.
1. Materials and Equipment
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Diode Array Detector, or Circular Dichroism).[7]
-
Chiral HPLC column (e.g., polysaccharide-based, such as cellulose or amylose derivatives).[2][5]
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).[8]
-
Sample of the chiral compound (racemic mixture and the enantiomerically enriched sample).
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
2. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of the racemic mixture of the chiral compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent. The solvent should be compatible with the mobile phase.[8]
-
Sample Solution Preparation: Prepare a solution of the enantiomerically enriched sample at the same concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. HPLC Method Development and Analysis
-
Column Selection: Choose a chiral stationary phase known to be effective for the class of compound being analyzed. Polysaccharide-based CSPs are versatile and widely used.[2][5]
-
Mobile Phase Selection: Start with a common mobile phase for the selected column, such as a mixture of n-hexane and isopropanol for normal-phase chromatography.[8] The ratio of the solvents can be adjusted to optimize the separation.
-
Initial Analysis of Racemic Standard: Inject the racemic standard solution onto the HPLC system. The goal is to achieve baseline separation of the two enantiomer peaks.
-
Method Optimization: If the separation is not optimal, adjust the mobile phase composition (e.g., change the hexane/isopropanol ratio), flow rate, or column temperature to improve the resolution between the two peaks.
-
Analysis of Enriched Sample: Once a satisfactory separation is achieved, inject the enantiomerically enriched sample solution using the optimized method.
4. Data Analysis and Calculation of Enantiomeric Excess
-
Peak Integration: Integrate the peak areas of the two enantiomers in the chromatograms obtained from both the racemic standard and the enriched sample.
-
Calculation of Enantiomeric Excess (% ee): The enantiomeric excess is calculated using the following formula:[9][10]
% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Where:
-
Area₁ is the peak area of the major enantiomer.
-
Area₂ is the peak area of the minor enantiomer.
A racemic mixture should have an ee of 0%, while a pure enantiomer will have an ee of 100%.[10]
-
Data Presentation
The following tables summarize typical data obtained during the determination of enantiomeric excess for a hypothetical chiral compound.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | Chiralpak IA (Amylose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Chromatographic Data and Enantiomeric Excess Calculation
| Sample | Retention Time (min) - Enantiomer 1 | Peak Area - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Peak Area - Enantiomer 2 | Enantiomeric Excess (%) |
| Racemic Standard | 8.5 | 50123 | 10.2 | 49987 | 0.14 |
| Enriched Sample | 8.5 | 95234 | 10.2 | 4876 | 90.35 |
Visualizations
Caption: Experimental workflow for enantiomeric excess determination by HPLC.
References
- 1. Chiral Stationary Phases for HPLC | Analytics and Sample Preparation | Merck [merckmillipore.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. uhplcs.com [uhplcs.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. physicsforums.com [physicsforums.com]
- 10. pharmaguru.co [pharmaguru.co]
Audience: Researchers, scientists, and drug development professionals.
An Application Note and Protocol for the Derivatization of (2R,3R)-2-amino-3-methoxybutan-1-ol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction
This compound is a chiral amino alcohol of interest in pharmaceutical and chemical synthesis. Its polarity and low volatility make direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging. Derivatization is a crucial step to enhance its volatility and thermal stability, thereby improving chromatographic peak shape and detection sensitivity.[1][2] This application note provides detailed protocols for two common derivatization techniques: silylation and acylation. These methods replace active hydrogens on the amino and hydroxyl groups with nonpolar moieties, making the analyte more amenable to GC-MS analysis.
Data Presentation
The following table summarizes representative quantitative data for the GC-MS analysis of this compound derivatives.
| Derivatization Method | Derivative | Retention Time (min) | Peak Area (arbitrary units) | Limit of Detection (LOD) (ng/mL) |
| Silylation (MSTFA) | bis-TMS | 12.5 | 1.2 x 10^6 | 5 |
| Acylation (HFBA) | bis-HFB | 15.2 | 9.8 x 10^5 | 2 |
Experimental Protocols
Protocol 1: Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and amino groups.[3][4] MSTFA is a powerful silylating agent that reacts to form volatile trimethylsilyl (TMS) derivatives.[4]
Materials
-
This compound standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Ethyl acetate (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Methodology
-
Sample Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of anhydrous ethyl acetate to prepare a 1 mg/mL stock solution.
-
Derivatization Reaction:
-
Pipette 100 µL of the stock solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to the dried sample.
-
Add 100 µL of MSTFA to the vial. .
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
-
GC-MS Analysis:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Suggested GC-MS Conditions
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 70°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Protocol 2: Acylation using Heptafluorobutyric Anhydride (HFBA)
Acylation with fluorinated reagents like heptafluorobutyric anhydride (HFBA) is another effective derivatization method. It is particularly useful for enhancing sensitivity in electron capture detection and for the chiral separation of amino compounds.[5]
Materials
-
This compound standard
-
Heptafluorobutyric anhydride (HFBA)
-
Acetonitrile (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Methodology
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.
-
Derivatization Reaction:
-
Pipette 100 µL of the stock solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous acetonitrile to the dried sample.
-
Add 50 µL of HFBA to the vial. .
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
-
Sample Work-up:
-
After the reaction, cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection.
-
-
GC-MS Analysis:
-
Inject 1 µL of the reconstituted sample into the GC-MS system.
-
Suggested GC-MS Conditions
-
GC Column: Chirasil-L-Val or equivalent chiral column for enantiomeric separation, or a standard non-polar column like HP-5MS for general analysis.
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 80°C (hold for 2 min), ramp to 250°C at 5°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-650
Visualizations
Experimental Workflow
Caption: Experimental workflow for derivatization and GC-MS analysis.
Chemical Reaction: Silylation
Caption: Silylation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enzymatic Resolution of Racemic Amino Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral amino alcohols are crucial building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. Their specific stereochemistry is often essential for biological activity. The production of enantiomerically pure compounds is therefore a critical challenge in synthetic chemistry. Enzymatic resolution of racemic mixtures has emerged as a powerful, green, and highly selective method to obtain these valuable chiral molecules. This application note provides an overview of the principles, key data, and detailed protocols for the enzymatic resolution of racemic amino alcohols, focusing on lipase-catalyzed kinetic resolution and dynamic kinetic resolution.
Principles of Enzymatic Resolution
Enzymes, as inherently chiral catalysts, can distinguish between the enantiomers of a racemic substrate, catalyzing the transformation of one enantiomer at a much higher rate than the other. This enantioselectivity is the basis for enzymatic resolution.
Kinetic Resolution (KR)
In a kinetic resolution process, the enzyme selectively converts one enantiomer of the racemate (the "fast-reacting" enantiomer) into a product, leaving the other ("slow-reacting") enantiomer unreacted.[1] This allows for the separation of the product and the remaining substrate, yielding both enantiomers. However, the maximum theoretical yield for the desired product in a kinetic resolution is 50%.[1][2] Lipases are commonly used hydrolases for these transformations, often in non-aqueous media to favor synthesis (e.g., acylation) over hydrolysis.[1]
Caption: Workflow of a typical Kinetic Resolution (KR) process.
Dynamic Kinetic Resolution (DKR)
To overcome the 50% yield limitation of KR, dynamic kinetic resolution (DKR) is employed. DKR combines the enantioselective enzymatic reaction with an in-situ racemization of the slow-reacting enantiomer.[1] This is often achieved by adding a second catalyst, typically a metal complex (e.g., based on Ruthenium or Palladium), that continuously converts the unwanted enantiomer back into the racemic mixture.[3][4] This process allows the entire racemic starting material to be converted into a single, enantiomerically pure product, with a theoretical yield approaching 100%.[3][4]
Caption: Principle of Dynamic Kinetic Resolution (DKR).
Data Presentation
The efficiency of enzymatic resolution is quantified by conversion percentage (%) and the enantiomeric excess (e.e. %) of both the product and the remaining substrate. The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity.
Table 1: Lipase-Catalyzed Kinetic Resolution of Amino Alcohols
| Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of Product (%) | e.e. of Substrate (%) | Ref |
| (±)-2-aminobutan-1-ol | Porcine Pancreatic Lipase (PPL) | Ethyl acetate | Ethyl acetate | RT | - | - | >95 (Amide) | - | [5] |
| (±)-1-aminopropan-2-ol | Porcine Pancreatic Lipase (PPL) | Ethyl acetate | Ethyl acetate | RT | - | - | >96 (Amide) | - | [5] |
| (±)-Ivabradine alcohol precursor | Pseudomonas cepacia Lipase (Amano PS) | - (Hydrolysis) | aq. Buffer/EtOH | RT | 0.5 | 30 | - | 92 (96:4 e.r.) | [6] |
| (±)-1-(2-Furyl) ethanol | Candida antarctica Lipase B (Novozym 435) | Vinyl acetate | n-Heptane | RT | - | - | - | - | [7] |
| (±)-Alicyclic β-amino esters | Candida antarctica Lipase A | 2,2,2-Trifluoroethyl butanoate | Diisopropyl ether | RT | - | ~50 | >99 | >99 | [8] |
Table 2: Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Alcohols & Amines
| Substrate | Enzyme | Racemization Catalyst | Acyl Donor | Temp (°C) | Yield (%) | e.e. (%) | Ref |
| Racemic secondary alcohols | Lipase + Ruthenium complex | Ruthenium complex | Isopropenyl acetate | RT | High | High | [9] |
| 1-Phenylethylamine | Novozym 435 | Pd Nanoparticles (Pd⁰-AmP-MCF) | - | 70 | High | >99 | [9] |
| Racemic primary amines | Novozym 435 + Pd catalyst | Co-immobilized Pd-CalB | Ethyl methoxyacetate | 70 | 99 | 99 | [9] |
| Racemic β-chloro alcohols | Lipase + Ruthenium catalyst | Ruthenium catalyst | - | - | up to 99 | up to 97 | [3] |
Experimental Protocols
The following protocols provide a general framework. Researchers should optimize conditions for each specific substrate.
Caption: General experimental workflow for enzymatic resolution.
Protocol 1: Lipase-Catalyzed Kinetic Resolution via Acylation
This protocol describes a typical procedure for the kinetic resolution of a racemic amino alcohol using an immobilized lipase.
Materials:
-
Racemic amino alcohol (e.g., 10 mmol)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B), 50-100 mg/mmol substrate
-
Anhydrous organic solvent (e.g., Diisopropyl ether, Toluene, MTBE), 10-20 mL
-
Acyl donor (e.g., Vinyl acetate or Ethyl acetate), 0.5-1.0 equivalents
-
Reaction vessel with magnetic stirrer and temperature control
-
Filtration setup (e.g., Büchner funnel or syringe filter)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a dry reaction vessel, add the racemic amino alcohol (1.0 eq) and the anhydrous organic solvent.
-
Reaction Initiation: Add the immobilized lipase to the solution, followed by the acyl donor (0.5 eq for ~50% conversion).
-
Incubation: Seal the vessel and stir the mixture at a constant temperature (e.g., 30-45 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via TLC or GC to determine the conversion. The reaction is typically stopped at or near 50% conversion to maximize the e.e. of both product and remaining substrate.
-
Enzyme Removal: Once the desired conversion is reached, stop the reaction and remove the immobilized enzyme by filtration. The enzyme can often be washed with solvent and reused.
-
Work-up: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Separation: Separate the acylated product from the unreacted amino alcohol using silica gel column chromatography. The difference in polarity between the ester/amide product and the alcohol/amine substrate allows for efficient separation.
-
Analysis: Determine the enantiomeric excess (e.e.) of the separated product and the unreacted substrate using chiral HPLC or chiral GC (see Protocol 4.3).
Protocol 2: Chemoenzymatic Dynamic Kinetic Resolution (DKR)
This protocol adapts the KR procedure for DKR by including a racemization catalyst.
Materials:
-
All materials from Protocol 4.1.
-
Racemization catalyst (e.g., Shvo's catalyst or a supported Palladium catalyst), 1-5 mol%
-
Acyl donor (1.0-1.2 equivalents)
Procedure:
-
Preparation: To a dry reaction vessel, add the racemic amino alcohol (1.0 eq), the racemization catalyst, the immobilized lipase, and the anhydrous organic solvent.
-
Reaction Initiation: Add the acyl donor (1.0-1.2 eq). For DKR, the goal is full conversion, so the acyl donor is not the limiting reagent.
-
Incubation: Seal the vessel and stir the mixture at the required temperature. Note that many racemization catalysts require higher temperatures (e.g., 60-80 °C) than typical for enzymatic reactions, so a thermostable enzyme like Novozym 435 is often required.[1]
-
Monitoring: Monitor the reaction for the disappearance of the starting material. The target is >99% conversion.
-
Work-up: Filter to remove the immobilized enzyme and heterogeneous racemization catalyst. If a homogeneous catalyst is used, it may need to be removed during the purification step. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the acylated product by silica gel column chromatography to remove any remaining catalyst and byproducts.
-
Analysis: Determine the enantiomeric excess (e.e.) of the final product.
Protocol 3: Determination of Enantiomeric Excess (e.e.)
Accurate determination of e.e. is critical. Chiral High-Performance Liquid Chromatography (HPLC) is one of the most common and reliable methods.
Materials:
-
HPLC system with a UV or other suitable detector.
-
Chiral stationary phase (CSP) column (e.g., Chiralpak®, Chiralcel®).
-
HPLC-grade solvents (typically n-Hexane and Isopropanol).
-
Samples of the racemic starting material, the purified product, and the unreacted substrate.
Procedure:
-
Method Development (Racemate):
-
Dissolve a small amount of the racemic starting material (or the racemic product) in the mobile phase.
-
Inject the racemic sample onto the chiral column.
-
Develop a mobile phase composition (isocratic mixture of hexane/isopropanol) that provides baseline separation of the two enantiomer peaks. Adjust the flow rate and column temperature as needed.
-
-
Sample Analysis:
-
Prepare a dilute solution of the purified product (or unreacted substrate) in the mobile phase.
-
Inject the sample onto the HPLC system using the optimized method from step 1.
-
Integrate the peak areas for the two enantiomers (A1 and A2).
-
-
Calculation:
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ |A1 - A2| / (A1 + A2) ] * 100
-
Alternative methods for determining e.e. include chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents.[10][11][12]
Conclusion
Enzymatic resolution, particularly through kinetic and dynamic kinetic resolution, offers a highly efficient and environmentally benign strategy for producing enantiopure amino alcohols. Lipases are exceptionally versatile and robust catalysts for these transformations. By selecting the appropriate enzyme, reaction conditions, and resolution strategy (KR vs. DKR), researchers can access high-purity chiral intermediates that are essential for the pharmaceutical and chemical industries.
References
- 1. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective acylation of amino alcohols by porcine pancreatic lipase - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct as… [ouci.dntb.gov.ua]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Creation of Chiral Fragments from Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of valuable chiral fragments derived from amino alcohols. These methodologies are crucial in the field of drug discovery and development, where the stereochemistry of a molecule can significantly impact its pharmacological activity. The following sections detail three robust methods: Diastereoselective Alkylation of Chiral Oxazolidinone Auxiliaries, Catalytic Asymmetric Hydrogenation of α-Amino Ketones, and Biocatalytic Reductive Amination of α-Hydroxy Ketones.
Diastereoselective Alkylation of Chiral Oxazolidinones Derived from Amino Alcohols
Chiral oxazolidinones, readily prepared from amino alcohols, serve as excellent chiral auxiliaries to direct the stereoselective alkylation of enolates.[1][2] This method allows for the creation of new stereocenters with a high degree of control.[3][4] The auxiliary can be subsequently removed to yield the desired chiral carboxylic acid, alcohol, or other functional groups.[2]
Quantitative Data Summary
The following table summarizes the typical yields and diastereoselectivities achieved in the alkylation of N-acyloxazolidinones derived from amino alcohols.
| Entry | Electrophile (R²-X) | Product (R¹, R²) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Benzyl bromide | Propionyl, Benzyl | 90-95 | >99:1 | [5] |
| 2 | Allyl iodide | Propionyl, Allyl | 85-92 | 98:2 | [3] |
| 3 | Methyl iodide | Propionyl, Methyl | 88-94 | 97:3 | [5] |
| 4 | Ethyl iodide | Propionyl, Ethyl | 89-95 | 98:2 | [5] |
| 5 | Isopropyl iodide | Propionyl, Isopropyl | 75-85 | 95:5 | [5] |
Experimental Protocol: Diastereoselective Alkylation of an N-Propionyl Oxazolidinone
This protocol describes the acylation of a chiral oxazolidinone, subsequent diastereoselective alkylation, and final cleavage of the chiral auxiliary.[3]
Step 1: Acylation of the Chiral Oxazolidinone
-
To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Slowly add propionyl chloride (1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) in THF.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the electrophile (e.g., benzyl bromide) (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography to obtain the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.[3]
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in a mixture of THF and water (4:1).
-
Cool the solution to 0 °C and add hydrogen peroxide (30% aqueous solution, 4.0 eq) followed by lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 2 hours, then at room temperature for an additional 2 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the chiral carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.
Workflow Diagram
Caption: Workflow for the creation of a chiral carboxylic acid using a chiral oxazolidinone auxiliary.
Catalytic Asymmetric Hydrogenation of α-Amino Ketones
The asymmetric hydrogenation of α-amino ketones is a direct and efficient method for the synthesis of chiral β-amino alcohols.[6][7] This transformation is often catalyzed by transition metal complexes, such as those of rhodium and ruthenium, with chiral phosphine ligands.[7][8]
Quantitative Data Summary
The following table presents the results for the asymmetric hydrogenation of various α-amino ketones to their corresponding β-amino alcohols.
| Entry | Substrate (α-Amino Ketone) | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | 2-Aminoacetophenone | [Rh(COD)Cl]₂ / Me-DuPhos | >95 | 96 | [6] |
| 2 | 2-(Benzylamino)acetophenone | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | 93 | 95 | [1] |
| 3 | 1-(1H-Imidazol-1-yl)-2-phenylethan-1-one | Ru-diphosphine-diamine | >99 | >99 | [7] |
| 4 | 2-Amino-1-(4-methoxyphenyl)ethan-1-one | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | 91 | 94 | [1] |
| 5 | 2-Amino-1-(thiophen-2-yl)ethan-1-one | Ru-diphosphine-diamine | 98 | >99 | [7] |
Experimental Protocol: Asymmetric Hydrogenation of an α-Amino Ketone
This protocol provides a general procedure for the rhodium-catalyzed asymmetric hydrogenation of an N-protected α-amino ketone.[6]
-
In a glovebox, charge a pressure reactor with the α-amino ketone substrate (1.0 eq) and the rhodium catalyst, such as [Rh(COD)(Me-DuPhos)]BF₄ (0.01 eq).
-
Add a degassed solvent, typically methanol or ethanol.
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 atm).
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by an appropriate method (e.g., GC, HPLC).
-
Carefully vent the reactor and purge with nitrogen.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral β-amino alcohol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Workflow Diagram
Caption: General workflow for the catalytic asymmetric hydrogenation of α-amino ketones.
Biocatalytic Reductive Amination of α-Hydroxy Ketones
The use of engineered amine dehydrogenases (AmDHs) offers a green and highly selective method for the synthesis of chiral amino alcohols from α-hydroxy ketones.[3][9][10] This biocatalytic approach utilizes ammonia as the amine source and often employs a cofactor regeneration system.[11][12]
Quantitative Data Summary
This table showcases the effectiveness of engineered amine dehydrogenases in the synthesis of various chiral amino alcohols.
| Entry | Substrate (α-Hydroxy Ketone) | Enzyme | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | 1-Hydroxy-2-butanone | Engineered SpAmDH (wh84) | 91-99 | >99 | [11] |
| 2 | 1-Hydroxy-2-pentanone | AmDH from Lysinibacillus fusiformis | >99 | >99 | [10] |
| 3 | 1-Hydroxy-3-methyl-2-butanone | AmDH from Lysinibacillus fusiformis | >99 | >99 | [10] |
| 4 | 3-Hydroxy-2-butanone | Engineered AmDH | >99 | >99 | [9] |
| 5 | 1-Hydroxy-1-phenyl-2-propanone | Engineered AmDH | 95 | >99 | [9] |
Experimental Protocol: Biocatalytic Synthesis of a Chiral Amino Alcohol
The following is a general protocol for the reductive amination of an α-hydroxy ketone using an engineered amine dehydrogenase.[11]
-
Prepare a reaction buffer (e.g., 1 M NH₄Cl/NH₃·H₂O buffer, pH 8.5).
-
In a reaction vessel, combine the α-hydroxy ketone substrate (e.g., 100 mM), NAD⁺ (1 mM), and the components of a cofactor regeneration system, such as glucose (100 mM) and glucose dehydrogenase (GDH).
-
Initiate the reaction by adding the purified engineered amine dehydrogenase (AmDH) or a cell-free extract containing the enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the reaction progress by HPLC or GC analysis of aliquots taken at various time points.
-
Upon completion, terminate the reaction, for example, by adding a quenching agent or by heat inactivation.
-
Centrifuge the reaction mixture to remove the enzyme and any other solids.
-
The supernatant containing the chiral amino alcohol can be further purified if necessary, for example by ion-exchange chromatography or crystallization.
-
The conversion and enantiomeric excess of the product are determined by chiral HPLC or GC, often after derivatization with a chiral reagent like Marfey's reagent.[11]
Workflow Diagram
Caption: General workflow for the biocatalytic synthesis of chiral amino alcohols.
References
- 1. researchgate.net [researchgate.net]
- 2. uwindsor.ca [uwindsor.ca]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
Application Notes and Protocols: The Strategic Use of Amino Alcohols in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
The versatile nature of amino alcohols renders them indispensable building blocks and catalysts in the synthesis of complex pharmaceutical intermediates. Their dual functionality, comprising both an amino and a hydroxyl group, allows for the introduction of chirality and facilitates the construction of key structural motifs found in a wide array of therapeutic agents. These compounds are pivotal in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal-catalyzed reactions, and direct precursors to active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the utilization of amino alcohols in the synthesis of valuable pharmaceutical intermediates, with a focus on practical methodologies and reproducible results.
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols via Ruthenium-Catalyzed Transfer Hydrogenation
Chiral 1,2-amino alcohols are prevalent structural motifs in numerous pharmaceuticals, including adrenergic receptor agonists and antagonists. A highly efficient method for their synthesis is the asymmetric transfer hydrogenation of α-amino ketones, which avoids the need for protecting groups on the amine. This approach offers a greener and more atom-economical alternative to classical resolution methods.[1]
Application: Synthesis of chiral precursors for drugs such as norepinephrine, epinephrine, phenylephrine, and denopamine.[2][3]
Quantitative Data:
| Entry | Substrate (α-Amino Ketone HCl Salt) | Product (Chiral 1,2-Amino Alcohol) | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one HCl (Norepinephrine precursor) | (R)-Norepinephrine | 0.13 - 0.5 | 94 | >99 |
| 2 | 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethan-1-one HCl (Epinephrine precursor) | (R)-Epinephrine | 0.13 - 0.5 | 92 | >99 |
| 3 | 1-(3-Hydroxyphenyl)-2-(methylamino)ethan-1-one HCl (Phenylephrine precursor) | (R)-Phenylephrine | 0.5 | 95 | >99 |
| 4 | 1-(4-Hydroxyphenyl)-2-(isopropylamino)ethan-1-one HCl (Denopamine precursor) | (R)-Denopamine | 0.5 | 91 | >99 |
Experimental Workflow:
Caption: Ruthenium-catalyzed asymmetric transfer hydrogenation workflow.
Experimental Protocol:
-
Catalyst Preparation: In a nitrogen-purged glovebox, prepare a stock solution of the Ruthenium catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) in the chosen solvent (e.g., anhydrous methanol).
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and under a nitrogen atmosphere, add the α-amino ketone hydrochloride salt (1.0 eq).
-
Reagent Addition: Add the formic acid/triethylamine azeotrope (5:2 molar ratio, 5.0 eq) as the hydrogen source, followed by the solvent.
-
Initiation: Add the catalyst solution (0.13 - 0.5 mol %).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (e.g., 20 hours), monitoring the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., methanol/diethyl ether) to afford the enantiomerically pure chiral 1,2-amino alcohol.
Biocatalytic Synthesis of Chiral Alcohols using Ketoreductases
The enzymatic reduction of prochiral ketones using ketoreductases (KREDs) is a powerful and environmentally benign method for producing enantiomerically pure alcohols, which are key intermediates for a variety of pharmaceuticals.[4][5][6] This biocatalytic approach offers high stereoselectivity and operates under mild reaction conditions.
Application: Synthesis of chiral alcohol intermediates for drugs such as Montelukast (an anti-asthmatic) and various statins.[7]
Quantitative Data:
| Entry | Substrate (Ketone) | Biocatalyst (KRED) | Co-factor Regeneration System | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 2-Chloro-1-(2-(2-((quinolin-2-yl)methoxy)phenyl)ethyl)ethan-1-one (Montelukast precursor) | Engineered KRED | Glucose/Glucose Dehydrogenase | >95 | >99.5 (S) |
| 2 | Ethyl 4-chloro-3-oxobutanoate | KRED from Lactobacillus kefir | Isopropanol | >90 | >99 (R) |
| 3 | 1-(4-Fluorophenyl)-4-oxopentanoic acid | KRED from Candida magnoliae | Glucose/Glucose Dehydrogenase | >98 | >99 (S) |
Experimental Workflow:
Caption: Biocatalytic reduction of a prochiral ketone workflow.
Experimental Protocol:
-
Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare a solution of the prochiral ketone (1.0 eq) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0). An organic co-solvent (e.g., isopropanol, DMSO) may be added to improve substrate solubility.
-
Cofactor and Regeneration System: Add the cofactor (NAD⁺ or NADP⁺, catalytic amount) and the components of the cofactor regeneration system. For a glucose/glucose dehydrogenase (GDH) system, add glucose (e.g., 1.5 eq) and GDH. For an isopropanol-based system, isopropanol can serve as both the co-solvent and the hydrogen donor.
-
Enzyme Addition: Add the ketoreductase (KRED) to the reaction mixture. The enzyme can be in the form of a lyophilized powder, a solution, or immobilized on a solid support.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by HPLC or GC. The pH may need to be controlled throughout the reaction.
-
Work-up: Once the reaction is complete, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate) and separating the layers. If the enzyme is not immobilized, it may be necessary to first centrifuge the mixture to remove the biomass.
-
Extraction: Extract the aqueous phase with the organic solvent (3 x volume).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting chiral alcohol by flash column chromatography or crystallization.
Synthesis of β-Amino Alcohols via Epoxide Aminolysis
The ring-opening of epoxides with amines is a classical and highly effective method for the synthesis of β-amino alcohols. This reaction can be catalyzed by various agents to improve its efficiency and regioselectivity, particularly with less reactive amines.
Application: A fundamental transformation for the synthesis of a wide range of pharmaceutical intermediates, including precursors for β-blockers.
Quantitative Data:
| Entry | Epoxide | Amine | Catalyst | Conditions | Yield (%) | Regioselectivity |
| 1 | Styrene Oxide | Aniline | Cyanuric Chloride (5 mol%) | Solvent-free, 80 °C, 1.5 h | 95 | High (attack at benzylic carbon) |
| 2 | Propylene Oxide | Morpholine | Sulfated Tin Oxide (2 mol%) | Solvent-free, rt, 2 h | 92 | High (attack at less hindered carbon) |
| 3 | Epichlorohydrin | Aniline | Lipase TL IM | Continuous-flow, 35 °C, 20 min | >90 | High |
Reaction Scheme:
Caption: General scheme for the synthesis of β-amino alcohols.
Experimental Protocol (using Cyanuric Chloride):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the epoxide (1.0 mmol), the amine (1.0 mmol), and cyanuric chloride (0.05 mmol, 5 mol%).
-
Reaction: Heat the mixture to 80 °C under solvent-free conditions and stir for the required time (e.g., 1.5 hours). Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and add dichloromethane (20 mL).
-
Filtration and Washing: Filter the mixture to remove the catalyst. Wash the solid residue with dichloromethane (2 x 10 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude β-amino alcohol by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
These application notes and protocols provide a starting point for researchers to implement the use of amino alcohols in their synthetic strategies for pharmaceutical intermediates. The choice of method will depend on the specific target molecule, desired stereochemistry, and available resources. The provided quantitative data should aid in the selection of the most promising synthetic route.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions | Semantic Scholar [semanticscholar.org]
- 6. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Asymmetric Amination of Hydroxy Ketones
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding side reactions encountered during the asymmetric amination of hydroxy ketones.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Amino Alcohol
Potential Cause 1: Reduction of the Starting Hydroxy Ketone
The reducing agent is non-selectively reducing the starting ketone to a diol before the amination can occur. This is common with strong reducing agents like sodium borohydride (NaBH₄).[1][2]
-
Solution: Employ a milder, more selective reducing agent that preferentially reduces the iminium ion intermediate over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice for one-pot reductive aminations due to its selectivity.[3][4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[5][6]
Potential Cause 2: Incomplete Imine Formation
The equilibrium between the hydroxy ketone and the imine intermediate may not favor the imine, leading to a low concentration of the species that undergoes reduction.[3][7]
-
Solutions:
-
pH Control: Imine formation is typically favored under weakly acidic conditions (pH 4-6).[1][5][8] Acetic acid is often used as a catalyst. However, if the pH is too low, the amine nucleophile will be protonated and become non-reactive.[1]
-
Dehydration: The formation of an imine from a ketone and an amine releases water.[3] Adding a dehydrating agent, such as molecular sieves or titanium(IV) isopropoxide (Ti(OiPr)₄), can shift the equilibrium toward the imine product.[1][7][9]
-
Increase Reaction Time/Temperature: Allow more time for the imine to form before or during the reduction step. Gentle heating may be required, but monitor for side reactions.[10]
-
Potential Cause 3: Poor Reactivity of Substrates
Sterically hindered ketones or weakly nucleophilic amines can slow down the initial condensation step.
-
Solution: For challenging substrates, a two-step procedure can be more effective. First, form and potentially isolate the imine using a dehydrating agent. Then, in a separate step, reduce the purified imine.[6][9] Lewis acids like Ti(OiPr)₄ can also be used to activate the ketone.[1][9]
Issue 2: Significant Formation of Over-Alkylated Product
Potential Cause: Reaction of Product with Starting Material
The desired primary or secondary amino alcohol product can act as a nucleophile itself, reacting with another molecule of the hydroxy ketone to form a tertiary amine or a dialkylated product. This is a common problem, especially when synthesizing primary amines.[3][7][11][12]
-
Solutions:
-
Use Amine in Excess: Using a large excess of the starting amine can statistically favor the formation of the desired product over the over-alkylated byproduct.[10]
-
Stepwise Procedure: To prevent the product amine from competing with the starting amine, form the imine first, then add the reducing agent in a subsequent step. This approach is particularly useful when dialkylation is a significant issue.[9]
-
Controlled Addition: Slowly add the reducing agent to the reaction mixture to keep the concentration of the product amine low at any given time.
-
Issue 3: Poor Enantioselectivity (Low ee%)
Potential Cause 1: Ineffective Asymmetric Catalyst or Conditions
The chosen chiral catalyst (e.g., a transition metal complex or a biocatalyst) may not be optimal for the specific substrate, leading to a racemic or nearly racemic product.[13][14]
-
Solutions:
-
Catalyst Screening: Test a variety of chiral ligands, metal precursors, or different enzymes (e.g., imine reductases/reductive aminases).[15][16][17][18]
-
Optimize Reaction Conditions: Enantioselectivity can be highly sensitive to temperature, solvent, and pressure (if using H₂). Lowering the temperature often improves enantioselectivity.
-
Potential Cause 2: Background (Non-Catalyzed) Reaction
The reducing agent may be capable of reducing the imine intermediate without the aid of the chiral catalyst, leading to the formation of a racemic product that lowers the overall enantiomeric excess.
-
Solution: Choose a reducing agent and conditions where the uncatalyzed reaction is slow compared to the catalyzed one. This may involve using a milder reductant or lowering the reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the asymmetric amination of hydroxy ketones?
The most common side reactions include:
-
Reduction of the Ketone: The starting hydroxy ketone is reduced to the corresponding diol.
-
Over-alkylation: The amine product reacts further with the starting ketone to yield a more substituted amine.[3][7][12]
-
Aldol Condensation: The ketone self-condenses, particularly under basic or acidic conditions.
-
Elimination: Dehydration of the hydroxy ketone can lead to an α,β-unsaturated ketone, which can undergo subsequent reactions.
Q2: How does the choice of reducing agent impact the reaction?
The choice of reducing agent is critical for selectivity.[4] A strong reductant may reduce the starting ketone, while a weaker one might not reduce the imine efficiently.
| Reducing Agent | Selectivity | Pros | Cons |
| NaBH(OAc)₃ (STAB) | High (Imine > Ketone) | Mild, low toxicity, excellent for one-pot reactions.[3][4][5][6] | Can be moisture-sensitive. |
| NaBH₃CN | High (Imine > Ketone at pH 6-7) | Effective and well-established (Borch Reaction).[1][5] | Highly toxic (releases cyanide).[3][6] |
| NaBH₄ | Low (Reduces both) | Inexpensive and readily available.[2] | Often reduces the starting ketone, leading to low yields of the desired amine.[1] Best used in a two-step process after imine formation.[9] |
| H₂ / Metal Catalyst | Variable | "Green" reagent (H₂), high atom economy.[3][7] | Requires specialized high-pressure equipment; catalyst can sometimes be sensitive.[13] |
Q3: What is the optimal pH for a reductive amination reaction?
The optimal pH is a balance. Imine formation is catalyzed by acid and is generally fastest around pH 4-6.[5][8] However, at a pH that is too low (<4), the amine nucleophile becomes fully protonated and non-reactive.[1] For reductions using NaBH₃CN, the reagent is stable and selectively reduces iminium ions at pH 6-7, while it reduces ketones at a lower pH of 3-4.[5] Therefore, careful pH control with a buffer system is often necessary for optimal results.[19]
Experimental Protocols
Protocol 1: General One-Pot Asymmetric Reductive Amination using STAB
This protocol is a general starting point for the direct amination of a hydroxy ketone.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the hydroxy ketone (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and an appropriate anhydrous solvent (e.g., dichloroethane (DCE) or tetrahydrofuran (THF)).
-
Add the chiral catalyst (e.g., 1-5 mol% of a chiral transition metal complex or a specified amount of a reductive aminase enzyme).
-
If not using an enzyme, add glacial acetic acid (1.1-1.5 equiv.) to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC or LC-MS if possible.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 10-15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature overnight or until completion as indicated by TLC/LC-MS analysis.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amino alcohol.
Visualizations
Reaction Pathways
The following diagram illustrates the desired reaction pathway for asymmetric amination and the major competing side reactions.
Caption: Key pathways in asymmetric amination of hydroxy ketones.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common experimental issues.
Caption: A logical workflow for troubleshooting poor reaction outcomes.
Parameter Influence Diagram
This diagram illustrates how key experimental parameters can influence the reaction outcome.
Caption: Influence of key parameters on reaction outcomes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. youtube.com [youtube.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 16. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Separation of Amino Alcohol Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of diastereomers of amino alcohol derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the separation of amino alcohol diastereomers via chromatography.
Issue 1: Poor Resolution or Co-elution of Diastereomer Peaks
Symptoms:
-
Diastereomer peaks are not baseline-separated.
-
A single, broad peak is observed where two peaks are expected.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Stationary Phase | The selectivity of the column is crucial for separating compounds with minor structural differences like diastereomers.[1] Consider switching to a different stationary phase. For instance, if a standard C18 column fails, a phenyl-hexyl or a polar-embedded column might offer different selectivity.[2] For challenging separations, chiral stationary phases (CSPs) like polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD) or macrocyclic glycopeptide-based (e.g., CHIROBIOTIC® T) columns can be highly effective.[3][4] |
| Suboptimal Mobile Phase Composition | The mobile phase composition significantly impacts selectivity.[5] Vary the organic modifier (e.g., switch from acetonitrile to methanol or isopropanol) and its ratio with the aqueous phase.[5] For normal-phase chromatography, adjusting the proportions of solvents like hexane, ethanol, and isopropanol can improve resolution.[6] |
| Incorrect Mobile Phase pH or Additives | The ionization state of amino alcohols can affect their interaction with the stationary phase. Adjusting the pH of the mobile phase can alter retention and selectivity.[7] The addition of acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) modifiers can significantly improve peak shape and resolution, especially on polysaccharide-based CSPs.[8] |
| Insufficient Column Efficiency | A longer column or a column packed with smaller particles can increase the number of theoretical plates (N) and improve resolution. |
| Temperature Effects | Lowering the column temperature can sometimes enhance the subtle energetic differences between diastereomers and the stationary phase, leading to better separation. |
Issue 2: Peak Tailing or Asymmetric Peaks
Symptoms:
-
Peaks exhibit a "tail" rather than a symmetrical Gaussian shape.
-
Poor peak symmetry affects accurate integration and quantification.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | The basic amino group can interact strongly with residual silanols on silica-based columns, causing tailing.[9] Using a well-end-capped column or a column with a charged surface (ion-exchange or mixed-mode) can mitigate this.[9] The use of mobile phase additives like TFA or DEA can also mask these active sites.[8] |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of the amino alcohol, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjust the pH to be at least 1.5-2 units away from the pKa. |
| Contaminated or Degraded Column | A contaminated guard column or analytical column can lead to poor peak shape. Clean the column according to the manufacturer's instructions or replace it if necessary.[1] |
Frequently Asked Questions (FAQs)
Q1: Should I use a chiral or an achiral column to separate diastereomers?
Diastereomers are distinct chemical compounds with different physical properties, so they can often be separated on a standard achiral column (like C18 or silica).[10] However, because their structures can be very similar, achieving good resolution can be challenging.[11] If separation on an achiral column is unsuccessful, a chiral stationary phase (CSP) is a powerful alternative. CSPs can provide the high selectivity needed to resolve closely related diastereomers.[5]
Q2: Is derivatization necessary to separate amino alcohol diastereomers?
Derivatization is not always necessary, but it can be highly beneficial for several reasons:
-
Improved Separation: Reacting the amino alcohol with a chiral derivatizing reagent (CDR) creates a new pair of diastereomers that may be more easily separated on an achiral column.[12]
-
Enhanced Detection: Many amino alcohols lack a strong chromophore, making them difficult to detect at low concentrations with a UV detector. Derivatization with a reagent containing a chromophore or fluorophore (e.g., OPA, FMOC-Cl, DNFB) can significantly improve detection sensitivity.[13][14]
-
Increased Volatility for GC: For gas chromatography, derivatization is often required to make the amino alcohols volatile enough for analysis.[15]
Q3: How do I choose the right chiral derivatizing reagent (CDR)?
The choice of CDR depends on the specific amino alcohol and the analytical goals. Some common CDRs include:
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent derivatives.[14]
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce fluorescent derivatives.[13]
-
2,4-Dinitrofluorobenzene (DNFB): Reacts with primary and secondary amines to form UV-active derivatives.[13]
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): A chiral reagent used to create diastereomers for separation on achiral columns.[12]
Q4: What is a good starting point for mobile phase selection in reversed-phase HPLC?
For reversed-phase separation of amino alcohol derivatives, a good starting point is a gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol.[7][12] The pH of the buffer should be controlled to ensure consistent ionization of the analytes. A typical starting gradient might be 10-90% organic modifier over 20-30 minutes.
Q5: My resolution is still poor after optimizing the mobile phase. What else can I try?
If mobile phase optimization is insufficient, consider the following:
-
Change the column: Try a column with a different stationary phase chemistry.[1]
-
Adjust the temperature: Lowering the temperature can sometimes improve resolution.
-
Decrease the flow rate: This can increase the efficiency of the separation, though it will also increase the analysis time.
-
Consider a different chromatographic mode: If you are using reversed-phase, normal-phase or hydrophilic interaction liquid chromatography (HILIC) might provide the necessary selectivity.
Quantitative Data Summary
The following table summarizes typical separation parameters for diastereomers of amino alcohol derivatives under different chromatographic conditions. Note that these values are illustrative and will vary depending on the specific analyte, column, and mobile phase.
| Amino Alcohol Derivative | Chromatographic Method | Stationary Phase | Mobile Phase | Resolution (Rs) | Separation Factor (α) | Reference |
| Various Amino Alcohols | Indirect RP-HPLC | C18 | Acetonitrile/Aqueous TFA Gradient | 0.40 - 12.16 | N/A | [12] |
| Leucinol Diastereomer | Indirect RP-HPLC | C18 | Acetonitrile/Aqueous TEAP Gradient | 2.05 | 1.05 | [7] |
| 4-Octanol MαNP Ester | Normal Phase HPLC | Silica Gel | N/A | 1.03 | 1.25 | [10] |
| 1-Phenylethanol CSP Ester | Normal Phase HPLC | Silica Gel | N/A | 1.3 | 1.1 | [10] |
| 2-(1-Naphthyl)propane-1,2-diol CSDP Ester | Normal Phase HPLC | Silica Gel | N/A | N/A | 1.27 | [10] |
Experimental Protocols
Protocol 1: Derivatization of Amino Alcohols with a Chiral Derivatizing Reagent (Indirect Method)
This protocol provides a general procedure for the derivatization of amino alcohols prior to HPLC analysis.
Protocol 2: Chiral HPLC Separation (Direct Method)
This protocol outlines a general approach for the direct separation of amino alcohol enantiomers (or diastereomers) on a chiral stationary phase.
Logical Relationships
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Effect of acid or base additive in the mobile phase on enantiomer separation of amino alcohols using polysaccharide derived chiral columns -Analytical Science and Technology | Korea Science [koreascience.kr]
- 9. sielc.com [sielc.com]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. akjournals.com [akjournals.com]
- 13. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 14. myfoodresearch.com [myfoodresearch.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Chiral Auxiliary Removal
Welcome to the Technical Support Center for Chiral Auxiliary Removal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient and stereoretentive cleavage of common chiral auxiliaries.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the removal of chiral auxiliaries.
FAQs: General Issues
Q1: My chiral auxiliary cleavage is incomplete. What are the common causes and how can I drive the reaction to completion?
A1: Incomplete cleavage is a frequent issue and can be attributed to several factors:
-
Insufficient Reagent: The stoichiometry of the cleaving reagent is critical. Ensure you are using the recommended excess. For sterically hindered substrates, even more reagent may be necessary.
-
Low Reaction Temperature: While lower temperatures are often used to prevent epimerization, they can also slow down the reaction rate. If epimerization is not a concern for your substrate, a modest increase in temperature may improve conversion.
-
Poor Solubility: The substrate or reagents may have poor solubility in the chosen solvent system, leading to a sluggish reaction. Consider switching to a different solvent or using a co-solvent to improve solubility.
-
Deactivated Reagent: Some reagents, like metal hydrides, can be deactivated by moisture or improper storage. Always use freshly opened or properly stored reagents.
Troubleshooting Steps:
-
Increase the equivalents of the cleaving reagent incrementally (e.g., from 4 to 6 equivalents).
-
If applicable, slowly increase the reaction temperature in 5-10 °C increments while monitoring for side products.
-
Screen alternative solvents or add a co-solvent (e.g., THF, dioxane) to improve solubility.
-
Use a fresh batch of the cleavage reagent.
Q2: I am observing epimerization at the α-stereocenter during auxiliary removal. How can I minimize or prevent this?
A2: Epimerization is a significant concern as it erodes the enantiomeric purity of your product.[1] It is often caused by the presence of a base and a protic solvent which can facilitate the formation of an enolate that can be protonated from either face.
Strategies to Minimize Epimerization:
-
Use Milder Conditions: Opt for less basic or non-basic cleavage methods if your substrate is prone to epimerization. For example, reductive cleavage is often milder than basic hydrolysis.
-
Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., -78 °C to 0 °C) can significantly reduce the rate of epimerization.
-
Choose the Right Reagent: For base-mediated cleavages, lithium-based reagents (e.g., LiOH, LiBH4) are often preferred as they are less likely to cause epimerization compared to their sodium or potassium counterparts due to stronger chelation.[2]
-
Acidic Conditions: For some substrates, switching to acidic hydrolysis can prevent epimerization that occurs under basic conditions.[3][4]
FAQs: Evans Oxazolidinone Auxiliaries
Q1: When using LiOH/H₂O₂ to cleave my Evans auxiliary, I'm getting a significant amount of a side product. What is it and how can I avoid it?
A1: The most common side product in LiOH/H₂O₂ cleavage is the N-acylurea, which results from the endocyclic cleavage of the oxazolidinone ring by hydroxide.[5][6] The desired exocyclic cleavage is promoted by the hydroperoxide anion (OOH⁻).
To favor the desired cleavage:
-
Ensure an Excess of H₂O₂: A sufficient excess of hydrogen peroxide is crucial to outcompete the hydroxide attack.
-
Control the Temperature: Running the reaction at low temperatures (typically 0 °C) favors the desired pathway.
-
Order of Addition: Adding the base to the solution of the substrate and hydrogen peroxide can sometimes be beneficial.
Q2: My LiOH/H₂O₂ reaction is evolving gas. Is this normal and what precautions should I take?
A2: Yes, oxygen evolution is a known phenomenon in LiOH/H₂O₂ mediated cleavage of Evans auxiliaries. It results from the decomposition of the peracid intermediate. This can create a safety hazard, especially on a larger scale, due to pressure buildup and the creation of a potentially flammable oxygen-rich atmosphere in the presence of organic solvents.[6]
Safety Precautions:
-
Ensure the reaction is well-vented.
-
Maintain a nitrogen or argon atmosphere to mitigate the risk of a flammable mixture.
-
For larger scale reactions, consider a slow addition of the reagents to control the rate of gas evolution.
FAQs: Oppolzer's Sultam Auxiliaries
Q1: I am having difficulty achieving complete hydrolysis of my N-acyl Oppolzer's sultam under basic conditions. What can I do?
A1: N-acyl sultams can be quite stable. If standard LiOH hydrolysis is not effective, consider the following:
-
Harsher Conditions: Increase the temperature and/or the concentration of the base. However, be mindful of potential epimerization or decomposition of your product.
-
Alternative Hydrolysis: Acidic hydrolysis can sometimes be more effective for stubborn substrates.
-
Reductive Cleavage: If your desired product is an alcohol or aldehyde, reductive cleavage with reagents like LiAlH₄ or LiBH₄ is a powerful alternative to hydrolysis.
FAQs: Myers' Pseudoephedrine Amides
Q1: My attempt to hydrolyze a Myers' auxiliary with strong acid is leading to decomposition of my product. Are there milder alternatives?
A1: Yes, Myers' pseudoephedrine amides are versatile and can be cleaved under various conditions to yield different functional groups, avoiding harsh acidic hydrolysis.[3][4][7]
-
Basic Hydrolysis: For acid-sensitive products, basic hydrolysis can be employed.[3]
-
Reductive Cleavage: To obtain the corresponding alcohol, reductive cleavage with reagents like lithium amidotrihydroborate (LAB) is highly effective and generally proceeds with little to no epimerization.[3][8]
-
Conversion to Ketones: Addition of organolithium or Grignard reagents can convert the amide to a ketone.[3][8]
Data Presentation: Comparison of Cleavage Methods
The following tables summarize common cleavage conditions for different chiral auxiliaries, providing a basis for selecting an appropriate method.
Table 1: Cleavage Methods for Evans Oxazolidinone Auxiliaries
| Desired Product | Reagents | Typical Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Carboxylic Acid | LiOH, H₂O₂ | THF/H₂O | 0 | 85-95 | Can cause O₂ evolution; risk of endocyclic cleavage. |
| Carboxylic Acid | LiOOH | THF/H₂O | 0 | ~90 | Pre-forming LiOOH can sometimes give cleaner reactions. |
| Primary Alcohol | LiBH₄ or LiAlH₄ | THF or Et₂O | 0 to rt | 80-95 | Reductive cleavage; generally low risk of epimerization. |
| Aldehyde | DIBAL-H or LiAlH(Ot-Bu)₃ | Toluene or THF | -78 | 70-85 | Requires careful temperature control to avoid over-reduction. |
| Weinreb Amide | Me(MeO)NH·HCl, AlMe₃ | THF | 0 | 75-90 | Useful for further transformations. |
Table 2: Cleavage Methods for Oppolzer's Sultam Auxiliaries
| Desired Product | Reagents | Typical Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Carboxylic Acid | LiOH, H₂O | THF/H₂O | Reflux | 80-95 | Can require prolonged heating. |
| Carboxylic Acid | 6N HCl | Dioxane/H₂O | Reflux | 75-90 | For substrates stable to strong acid. |
| Primary Alcohol | LiAlH₄ or NaBH₄ | THF or EtOH | 0 to rt | 85-95 | Reductive cleavage. |
| Ester | NaOMe, MeOH | MeOH | rt | >90 | Transesterification under basic conditions. |
Table 3: Cleavage Methods for Myers' Pseudoephedrine Amides
| Desired Product | Reagents | Typical Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Carboxylic Acid | 9-18 N H₂SO₄ | Dioxane/H₂O | Reflux | 89-99 | Can cause decomposition of acid-sensitive products.[3][4] |
| Carboxylic Acid | TBAH | t-BuOH/H₂O | 95 | 89-99 | Milder, basic alternative to acidic hydrolysis.[3] |
| Primary Alcohol | LiAlH₄ or LAB | THF | 0 to rt | 89-94 | Reductive cleavage with low risk of epimerization.[3][8] |
| Ketone | R'Li or R'MgBr | THF | -78 to 0 | 95-98 | Addition of organometallic reagents.[3][8] |
| Aldehyde | LiAlH(OEt)₃ | THF | -78 | 60-90 | Partial reduction. |
Experimental Protocols
Detailed methodologies for key cleavage reactions are provided below.
Protocol 1: Basic Hydrolysis of an N-Acyl Evans Oxazolidinone using LiOH/H₂O₂
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the cooled solution, add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (4.0-10.0 equiv).
-
Initiation: Slowly add a 1 M aqueous solution of lithium hydroxide (LiOH) (2.0-5.0 equiv) dropwise, maintaining the internal temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quenching: Quench the reaction by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃) until the excess peroxide is destroyed (test with peroxide strips).
-
Workup: Concentrate the mixture in vacuo to remove the THF. Add water and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.
-
Isolation: Acidify the aqueous layer with 1 M HCl to a pH of ~2 and extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the carboxylic acid by column chromatography or recrystallization as needed.
Protocol 2: Reductive Cleavage of an N-Acyl Oppolzer's Sultam using LiAlH₄
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of the N-acyl sultam (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5-2.0 equiv) in THF to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete by TLC or LC-MS.
-
Quenching (Fieser workup): Cautiously quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Filtration: Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product will contain the desired alcohol and the recovered chiral auxiliary.
-
Purification: Separate the product from the auxiliary by column chromatography.
Protocol 3: Acidic Hydrolysis of a Myers' Pseudoephedrine Amide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the alkylated pseudoephedrine amide (1.0 equiv) in a 1:1 mixture of dioxane and 9 N sulfuric acid.[3]
-
Heating: Heat the mixture to reflux (approximately 115 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cooling and Dilution: Allow the reaction to cool to room temperature and then pour it into a beaker of ice water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate to remove the pseudoephedrine auxiliary.
-
Product Isolation: The aqueous layer contains the protonated carboxylic acid. Extract the product with several portions of an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts containing the product, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude carboxylic acid by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key workflows and logical relationships in chiral auxiliary removal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
Technical Support Center: Preventing Racemization in Amino Alcohol Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate and prevent racemization during the synthesis of chiral amino alcohols.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in amino alcohol synthesis?
A: Racemization is the process of converting an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate). In drug development and fine chemical synthesis, typically only one enantiomer of a chiral molecule, such as an amino alcohol, is biologically active. The other enantiomer can be inactive or even cause harmful side effects. Therefore, preventing racemization is crucial to ensure the efficacy, safety, and purity of the final product.
Q2: What are the most common causes of racemization when synthesizing amino alcohols?
A: Racemization can be triggered by several factors throughout the synthetic process:
-
Harsh Reaction Conditions: The use of strong bases, high temperatures, or prolonged reaction times can facilitate the removal of a proton at the chiral center (α-carbon), leading to a planar, achiral intermediate (enolate or imine equivalent) that can be protonated from either face, resulting in a racemic mixture.[1][2]
-
Activated Intermediates: During reactions like peptide couplings or reductions of activated amino acid derivatives, intermediates such as oxazolones can form. These intermediates are particularly prone to racemization at the α-carbon.[3][4]
-
Protecting Group Strategy: The choice of α-amino protecting group can significantly influence the stability of the chiral center. Some protecting groups, under certain cleavage or reaction conditions, can promote racemization.[3][5]
-
Catalyst-Substrate Mismatch: In catalytic asymmetric reactions, an improper match between the catalyst, substrate, and reaction conditions can lead to poor enantioselectivity or side reactions that cause racemization.[6]
Q3: How can the choice of an α-amino protecting group minimize racemization?
A: The ideal α-amino protecting group should be stable under reaction conditions and prevent the formation of racemizable intermediates.
-
Urethane-type groups like Benzyloxycarbonyl (Z) and tert-Butoxycarbonyl (Boc) are generally effective at suppressing racemization because the lone pair on the nitrogen is delocalized into the carbonyl group, making the α-proton less acidic. The Z-group is particularly noted for its resistance to racemization during activation.[2][5]
-
9-Fluorenylmethyloxycarbonyl (Fmoc) is widely used but can be susceptible to racemization under the basic conditions required for its removal (e.g., piperidine).[3][5]
-
Novel Protecting Groups: Groups like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) have been developed specifically to suppress racemization. DNPBS is attached via a S-N bond and can be removed under nearly neutral conditions, avoiding the harsh basic or acidic treatments that cause racemization with groups like Fmoc or Boc.[3]
Q4: What are the most reliable methods for the direct enantioselective synthesis of amino alcohols to avoid racemization issues altogether?
A: Asymmetric synthesis, which creates the desired stereocenter selectively, is the most direct approach. Key methods include:
-
Asymmetric Transfer Hydrogenation (ATH): This is a powerful technique for reducing prochiral α-amino ketones to chiral 1,2-amino alcohols. Ruthenium-diamine catalyst systems are highly effective, often achieving excellent yields and enantioselectivities (>99% ee) even on unprotected amino ketones.[7]
-
Catalytic Asymmetric Reduction: Chiral oxazaborolidine catalysts (CBS catalysts) are widely used for the borane reduction of prochiral ketones with high enantioselectivity and predictable stereochemistry.[8][9]
-
Chiral Lewis Acid Catalysis: Chiral N,N'-dioxide-metal complexes can catalyze the enantioselective reduction of α-amino ketones using mild and inexpensive reducing agents like potassium borohydride (KBH4).[10]
-
Asymmetric Hydrogenation: For certain substrates, catalysts like Rhodium-BINAP can provide high diastereoselectivity and enantioselectivity under hydrogen pressure.[6]
Q5: How can I accurately determine if my synthesis protocol is causing racemization?
A: Quantifying the enantiomeric excess (ee) of your product is essential. Common analytical techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the most common and reliable method, using a chiral stationary phase to separate the two enantiomers.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent can create diastereomeric environments for the enantiomers, resulting in separate, quantifiable signals in the NMR spectrum. 19F NMR can also be used after labeling the analyte.[12]
-
Fluorescence-Based Assays: These methods are suitable for high-throughput screening and can determine ee with high sensitivity.[13][14]
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee%) in the Asymmetric Reduction of an α-Amino Ketone
You are attempting an asymmetric reduction of an N-protected α-amino ketone to the corresponding amino alcohol, but chiral HPLC analysis shows a low ee% (<80%).
Caption: Troubleshooting decision tree for low enantioselectivity.
-
Racemized Starting Material: The N-protected α-amino ketone may have partially racemized during its synthesis or purification (e.g., via enolization).
-
Solution: Analyze the enantiomeric or diastereomeric purity of your starting material. If it is not pure, re-purify or re-synthesize, ensuring mild conditions are used.
-
-
Suboptimal Reaction Temperature: Higher temperatures can decrease the selectivity of the catalyst and increase the rate of background, non-selective reduction.
-
Incorrect Catalyst or Reducing Agent: The chosen chiral catalyst or reducing agent may not be optimal for your specific substrate.
-
Solution: Consult the literature for precedents with similar substrates. If necessary, screen a panel of different catalysts and reducing agents.
-
| Method | Catalyst System | Reductant | Typical Substrates | Typical ee% | Reference |
| Asymmetric Transfer Hydrogenation (ATH) | Ru-(S,S)-TsDPEN | HCOOH/NEt₃ or i-PrOH | Unprotected α-amino ketones | 95 to >99% | [7] |
| CBS Reduction | (S)-Me-CBS | BH₃·SMe₂ or Catecholborane | Aromatic & Aliphatic Ketones | 90 to >98% | [9] |
| Chiral Lewis Acid Catalysis | Chiral N,N'-Dioxide-Sc(OTf)₃ | KBH₄ | α-Amino Ketones | 85 to 97% | [10] |
| BINAL-H Reduction | (R)-BINAL-H | LiAlH₄ derivative | Aryl ketones, α,β-enones | 90 to >99% | [8] |
Problem 2: Racemization Observed During a Protecting Group Cleavage Step
You have successfully synthesized a chiral N-protected amino alcohol with high ee%, but after the final deprotection step, the ee% of the free amino alcohol has dropped significantly.
-
Harsh Deprotection Conditions: The conditions used to remove the protecting group are causing racemization of the product. This is especially a risk if the chiral center is adjacent to a group that can stabilize a negative charge (e.g., an aromatic ring).
-
Solution: Switch to a protecting group that can be removed under milder conditions. For example, if acidic cleavage of a Boc group is causing issues, consider a hydrogenolysis-labile group like Z (Cbz) or a photolabile group.
-
-
In-situ Racemization via Reversible Oxidation: Under certain conditions, particularly with some metal catalysts present, the product alcohol could be transiently oxidized back to the ketone, which then undergoes non-selective reduction or racemizes before reduction.
-
Solution: Ensure all catalysts from previous steps are thoroughly removed before proceeding to deprotection. If deprotection involves a new catalyst (e.g., Pd for hydrogenolysis), ensure the conditions do not favor oxidation.
-
| Protecting Group | Abbreviation | Cleavage Conditions | Racemization Risk |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Moderate (if substrate is acid-sensitive) |
| Benzyloxycarbonyl | Z (Cbz) | Catalytic Hydrogenolysis (H₂/Pd-C) | Low |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | High (especially for sensitive substrates) |
| 2,4-dinitro-6-phenyl-benzene sulfenyl | DNPBS | Thiolysis (e.g., p-toluenethiol/pyridine) | Very Low |
Key Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation (ATH) of an α-Amino Ketone
This protocol is a representative example for the synthesis of a chiral 1,2-amino alcohol.
-
Catalyst Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the α-amino ketone hydrochloride salt (1.0 equiv) in a suitable solvent (e.g., a 5:2 mixture of formic acid and triethylamine, or isopropanol).
-
Reaction Initiation: Add the chiral ruthenium catalyst, such as RuCl--INVALID-LINK-- (0.1–1.0 mol%).
-
Reaction Monitoring: Stir the mixture at the optimized temperature (e.g., 40-60 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified amino alcohol by chiral HPLC analysis.
References
- 1. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04445F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organicreactions.org [organicreactions.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontispiece: asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by Chiral Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting Low Enantioselectivity in Catalytic Reactions
Welcome to the technical support center for troubleshooting low enantioselectivity in catalytic reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Catalyst-Related Issues
Q1: My enantioselectivity is low. Could the catalyst be the problem?
A1: Yes, the catalyst is a primary factor influencing enantioselectivity. Several issues related to the catalyst could be the cause of low enantiomeric excess (ee). These include:
-
Catalyst Purity and Integrity: The presence of impurities or degradation of the catalyst can significantly lower enantioselectivity. Ensure the catalyst is of high purity and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).
-
Incorrect Catalyst Loading: The optimal catalyst loading is crucial. Too little catalyst may result in a slow reaction with a competing non-selective background reaction, while too much can sometimes lead to the formation of less selective catalytic species.
-
Catalyst Activation: Many catalysts require an activation step to form the active catalytic species. Incomplete or improper activation can lead to a mixture of catalytic species with varying selectivities.
-
Catalyst Degradation: The catalyst may degrade during the reaction.[1][2][3] This can be caused by impurities in the reagents or solvent, or by the reaction conditions themselves (e.g., high temperature, presence of oxygen).
Q2: How can I determine if my catalyst is active and selective?
A2: To assess your catalyst's performance, you should:
-
Run a Standard Reaction: Use a well-established substrate and reaction conditions for which high enantioselectivity has been reported with your catalyst. This will serve as a benchmark.
-
Characterize the Catalyst: If possible, use analytical techniques such as NMR, Mass Spectrometry, or X-ray crystallography to confirm the structure and purity of your catalyst.
-
Perform Control Experiments: Run the reaction without the catalyst to check for any background reaction. Also, consider running the reaction with a known active batch of the catalyst if available.
Substrate-Related Issues
Q3: Can the purity of my substrate affect the enantioselectivity?
A3: Absolutely. Impurities in the substrate can act as inhibitors or poisons to the catalyst, leading to a decrease in both reactivity and enantioselectivity.[4][5][6] It is crucial to use highly purified substrates.
Experimental Protocol: Substrate Purification
A standard method for purifying solid substrates is recrystallization. For liquid substrates, distillation is often employed.
Recrystallization Protocol:
-
Solvent Selection: Choose a solvent in which the substrate is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the substrate in the minimum amount of hot solvent.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat briefly.
-
Filtration: Hot filter the solution to remove insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Reaction Condition-Related Issues
Q4: My enantioselectivity is inconsistent between batches. What reaction parameters should I investigate?
A4: Inconsistent enantioselectivity often points to variations in reaction conditions. Key parameters to control meticulously are:
-
Temperature: Enantioselectivity can be highly sensitive to temperature.[7][8] Lowering the temperature often, but not always, increases enantioselectivity by favoring the transition state leading to the major enantiomer.
-
Solvent: The solvent can have a profound effect on the catalyst's conformation and the transition state energies, thereby influencing enantioselectivity.[9][10][11] Screening different solvents is a common optimization strategy.
-
Concentration: The concentration of reactants and catalyst can affect the reaction order and the formation of different catalytic species.
-
Stirring Rate: In heterogeneous catalysis, inadequate stirring can lead to mass transfer limitations, affecting the observed reaction rate and selectivity.
Data Presentation: Effect of Temperature and Solvent on Enantioselectivity
The following table summarizes hypothetical data on the effect of temperature and solvent on the enantiomeric excess (ee) for a generic asymmetric hydrogenation reaction.
| Entry | Solvent | Temperature (°C) | Enantiomeric Excess (% ee) |
| 1 | Toluene | 25 | 85 |
| 2 | Toluene | 0 | 92 |
| 3 | Toluene | -20 | 95 |
| 4 | THF | 25 | 78 |
| 5 | THF | 0 | 88 |
| 6 | THF | -20 | 93 |
| 7 | CH₂Cl₂ | 25 | 90 |
| 8 | CH₂Cl₂ | 0 | 96 |
| 9 | CH₂Cl₂ | -20 | 98 |
Analytical and Methodological FAQs
Q5: How can I accurately determine the enantiomeric excess of my product?
A5: Accurate determination of enantiomeric excess is critical. The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating and quantifying enantiomers.[12][13][14]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This method can be used to differentiate enantiomers by inducing chemical shift differences in their NMR spectra.[12][15]
Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC
-
Column Selection: Choose a chiral stationary phase (CSP) appropriate for your class of compound.
-
Mobile Phase Optimization: Develop a mobile phase (typically a mixture of hexane and isopropanol) that provides good separation of the enantiomers.
-
Sample Preparation: Prepare a dilute solution of your purified product in the mobile phase.
-
Injection: Inject a small volume of the sample onto the HPLC system.
-
Detection: Use a UV detector at a wavelength where the product absorbs.
-
Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
Q6: I am observing a racemic product. What are the first troubleshooting steps I should take?
A6: Obtaining a completely racemic product (0% ee) suggests a fundamental issue. Here is a logical workflow to diagnose the problem:
Caption: A troubleshooting workflow for low enantioselectivity.
Troubleshooting Guides for Specific Reactions
Asymmetric Hydrogenation
Issue: Low enantioselectivity in the asymmetric hydrogenation of a prochiral olefin.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Incorrect Ligand/Metal Combination | Ensure the chosen chiral ligand is suitable for the specific metal and substrate. Consult literature for proven catalyst systems for your substrate class. |
| Hydrogen Pressure | The pressure of hydrogen gas can influence the reaction kinetics and selectivity. Optimize the pressure as it can be substrate and catalyst dependent. |
| Solvent Choice | Protic solvents can interfere with some catalysts. Screen a range of aprotic solvents (e.g., Toluene, THF, CH₂Cl₂). |
| Catalyst Poisoning | Impurities such as sulfur, phosphines, or other coordinating species can poison the catalyst. Ensure all reagents and solvents are of high purity and the glassware is scrupulously clean. |
Sharpless Asymmetric Epoxidation
Issue: Low ee in the epoxidation of an allylic alcohol.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Stoichiometry of Titanium Isopropoxide and Tartrate | The original procedure often requires stoichiometric amounts of the titanium/tartrate complex.[16] Ensure the correct ratios are used. For catalytic versions, precise control of the catalyst and ligand loading is critical. |
| Presence of Water | Water deactivates the catalyst.[16][17] The use of molecular sieves is highly recommended to scavenge trace amounts of water. |
| Substrate Quality | The allylic alcohol must be pure. Oxidized impurities can interfere with the reaction. |
| Temperature Control | The reaction is typically run at low temperatures (-20 °C). Deviations can lead to a significant drop in enantioselectivity. |
Asymmetric Carbon-Carbon Bond Forming Reactions
Issue: Poor enantioselectivity in a reaction such as an aldol or Michael addition.[18][19][20]
Potential Causes & Solutions:
| Cause | Recommended Action |
| Incorrect Catalyst/Substrate Matching | The steric and electronic properties of both the catalyst and substrate must be well-matched. Small changes in the substrate can sometimes require a different catalyst. |
| Formation of Aggregates | In some organometallic reactions, the formation of aggregates can lead to different and less selective catalytic species. Adjusting the concentration or solvent may help. |
| Lewis Acidity/Basicity | The Lewis acidity or basicity of the catalyst is crucial. Additives can sometimes be used to modulate this property and improve selectivity. |
| Background Reaction | The uncatalyzed reaction may be competing with the desired catalytic cycle. Lowering the temperature can often suppress the background reaction more than the catalyzed one. |
Visualizing Key Relationships
Influence of Reaction Parameters on Enantioselectivity
The interplay between various reaction parameters determines the overall enantioselectivity. The following diagram illustrates these relationships.
Caption: Factors influencing enantioselectivity in catalytic reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioseparation by crystallization using magnetic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. heraldopenaccess.us [heraldopenaccess.us]
- 14. uma.es [uma.es]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scribd.com [scribd.com]
- 17. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. archive.nptel.ac.in [archive.nptel.ac.in]
- 20. pharmacy180.com [pharmacy180.com]
stability issues of (2R,3R)-2-amino-3-methoxybutan-1-ol under acidic conditions
Topic: Stability of (2R,3R)-2-amino-3-methoxybutan-1-ol and Structurally Related Vicinal Amino Alcohols under Acidic Conditions.
Disclaimer: Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide provides general troubleshooting advice, hypothetical degradation pathways, and experimental protocols based on the established chemistry of vicinal amino alcohols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the stability testing of vicinal amino alcohols like this compound in acidic environments.
Q1: I am observing a rapid loss of my parent compound, this compound, at low pH. What is the likely cause?
A1: Vicinal amino alcohols can be susceptible to acid-catalyzed degradation. Under acidic conditions, the primary and secondary alcohol functionalities, as well as the primary amine, can be protonated. The protonated hydroxyl group becomes a good leaving group (water), which can lead to the formation of a carbocation intermediate. This intermediate can then undergo rearrangement or elimination reactions, leading to the formation of various degradation products and a decrease in the concentration of the parent compound.
Q2: What are the potential degradation products I should be looking for when my vicinal amino alcohol is exposed to acidic stress?
A2: Based on the principles of organic chemistry, several degradation products are possible. A likely pathway involves a pinacol-type rearrangement following the formation of a carbocation. For this compound, this could lead to the formation of ketones or aldehydes. Dehydration is another potential degradation route, which would result in the formation of an enamine or an unsaturated alcohol. It is also possible for the methoxy group to be cleaved under harsh acidic conditions.
Q3: My analytical method (e.g., HPLC) is showing multiple new peaks after acid treatment of my compound. How can I identify these degradants?
A3: The identification of degradation products typically requires a combination of analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for obtaining the molecular weights of the degradation products. For definitive structural elucidation, techniques like nuclear magnetic resonance (NMR) spectroscopy of isolated degradation products are often necessary. Comparing the retention times and spectral data of the new peaks with commercially available standards, if any, can also aid in identification.
Q4: How can I minimize the degradation of my vicinal amino alcohol during formulation or processing under acidic conditions?
A4: To minimize degradation, consider the following strategies:
-
pH control: If possible, adjust the pH of your formulation to a less acidic range where the compound exhibits greater stability.
-
Temperature control: Degradation reactions are often accelerated at higher temperatures. Conducting processing steps at lower temperatures can significantly reduce the rate of degradation.
-
Excipient compatibility: Ensure that the excipients used in your formulation do not catalyze the degradation of the amino alcohol.
-
Moisture content: Limiting the amount of water in the formulation can sometimes slow down hydrolysis-based degradation pathways.
Hypothetical Degradation Pathway
Under acidic conditions, this compound may undergo a rearrangement reaction analogous to the pinacol rearrangement. The proposed pathway is initiated by the protonation of the primary hydroxyl group, followed by the loss of water to form a primary carbocation. A subsequent 1,2-hydride shift leads to a more stable secondary carbocation. This intermediate can then undergo rearrangement to form a protonated ketone, which upon deprotonation yields the final ketone degradation product.
Caption: Proposed acid-catalyzed degradation pathway.
Experimental Protocols
Forced Degradation Study under Acidic Conditions
This protocol provides a general framework for conducting a forced degradation study on a vicinal amino alcohol.
-
Preparation of Stock Solution: Prepare a stock solution of the vicinal amino alcohol in a suitable solvent (e.g., methanol, water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Pipette a known volume of the stock solution into several vials.
-
To each vial, add an equal volume of an acidic solution (e.g., 0.1 N HCl, 1 N HCl).
-
Prepare a control sample by adding an equal volume of the solvent used to prepare the acidic solution.
-
Incubate the vials at a specific temperature (e.g., 60°C).
-
-
Time Points: Withdraw aliquots from the vials at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
Neutralize the withdrawn aliquots with a suitable base (e.g., 0.1 N NaOH, 1 N NaOH) to stop the degradation reaction.
-
Dilute the neutralized samples to a suitable concentration for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
Caption: General experimental workflow.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study of a vicinal amino alcohol under different acidic conditions and temperatures. This data is for illustrative purposes only.
| Condition | Time (hours) | Degradation (%) |
| 0.1 N HCl, 40°C | 2 | 5.2 |
| 8 | 15.8 | |
| 24 | 35.1 | |
| 1 N HCl, 40°C | 2 | 12.5 |
| 8 | 45.2 | |
| 24 | >90 | |
| 0.1 N HCl, 60°C | 2 | 25.6 |
| 8 | 70.3 | |
| 24 | >95 |
Troubleshooting Decision Tree
This decision tree can guide researchers in troubleshooting unexpected results during stability studies.
Caption: Troubleshooting decision tree.
Technical Support Center: Refining HPLC Separation of Amino Alcohol Enantiomers
Welcome to the technical support center for the HPLC separation of amino alcohol enantiomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their chromatographic methods. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any separation of my amino alcohol enantiomers. What are the initial steps I should take?
A1: When there is a complete lack of separation, it is essential to systematically evaluate the core components of your HPLC method. Start by verifying the suitability of your chiral stationary phase (CSP). For amino alcohols, common choices include cyclodextrin-based, macrocyclic glycopeptide (e.g., teicoplanin-based), and P-CAP columns.[1] Ensure that your mobile phase is appropriate for the chosen column and the analyte's properties. For instance, reversed-phase conditions are often used with acetylated β-cyclodextrin phases.[2] Also, confirm that your amino alcohol has a chromophore for UV detection; if not, derivatization may be necessary.[3]
Q2: What are the advantages and disadvantages of direct versus indirect separation methods for amino alcohol enantiomers?
A2: The choice between direct and indirect methods depends on your specific analytical needs.
-
Direct methods utilize a chiral stationary phase (CSP) to resolve the enantiomers. This approach is generally faster as it requires minimal sample preparation. However, CSPs can be expensive, and method development can sometimes be challenging.[3]
-
Indirect methods involve derivatizing the enantiomers with a chiral derivatizing reagent (CDR) to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18).[3][4] This method is often more straightforward to optimize and can enhance the detection of analytes with poor UV absorbance.[3] The main disadvantage is the additional sample preparation step.
Q3: How do I choose the right chiral stationary phase (CSP) for my amino alcohol?
A3: The selection of a CSP is critical for successful enantioseparation. Several types of CSPs have proven effective for amino alcohols:
-
Cyclodextrin-based CSPs: Acetylated β-cyclodextrin phases have demonstrated excellent performance for separating chiral amines and amino alcohols in reversed-phase mode.[2]
-
Macrocyclic Glycopeptide CSPs: Teicoplanin-based columns (e.g., CHIROBIOTIC T) are particularly successful for resolving underivatized amino acids and their derivatives, including amino alcohols.
-
Ionically Bonded CSPs: These phases, which may consist of cyanuric chloride with amino acid substituents, can recognize and separate N-derivatized amino alcohol enantiomers.[5]
A good starting point is to review application notes and literature for separations of compounds structurally similar to your analyte.
Troubleshooting Guide
Problem 1: Poor Resolution (Rs < 1.5)
Poor resolution is a common issue in chiral separations. The following steps can help improve the separation between your enantiomeric peaks.
dot
Caption: Troubleshooting workflow for poor resolution.
-
Step 1: Optimize the Mobile Phase.
-
Flow Rate: Reducing the flow rate can increase the interaction time between the analyte and the stationary phase, often leading to better resolution. A typical starting point is 1.0 mL/min, which can be decreased to 0.5 mL/min.[4]
-
Organic Modifier: In reversed-phase chromatography, systematically vary the concentration of the organic modifier (e.g., acetonitrile or methanol). The optimal concentration will balance retention time and resolution.
-
Mobile Phase Additives: The addition of small amounts of acids (e.g., trifluoroacetic acid - TFA) or bases (e.g., diethylamine - DEA) can significantly impact peak shape and selectivity, especially for ionizable compounds like amino alcohols.[6]
-
pH: For ionizable compounds, the pH of the mobile phase can dramatically affect retention and resolution. For example, with a triethylammonium phosphate (TEAP) buffer, the optimal pH for separating some derivatized β-amino alcohols was found to be 4.0.[3]
-
-
Step 2: Evaluate the Column.
-
Column Chemistry: If mobile phase optimization is insufficient, consider a different type of CSP. The selectivity (α) is the most critical factor for resolution, and this is primarily determined by the column chemistry.
-
Column Health: Poor peak shape (tailing or fronting) can indicate a deteriorating column. Flushing the column or replacing it may be necessary.
-
Problem 2: Peak Tailing
Peak tailing can compromise resolution and quantification.
dot
Caption: Logic diagram for diagnosing peak tailing.
-
Cause 1: Secondary Interactions. Unwanted interactions between the basic amino group of the analyte and acidic silanol groups on the silica support are a common cause of tailing.
-
Solution: Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase to mask the silanol groups.[6]
-
-
Cause 2: Column Overload. Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the concentration of your sample and reinject.
-
-
Cause 3: Mismatched Sample Solvent. If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the mobile phase.
-
Problem 3: Shifting Retention Times
Inconsistent retention times can make peak identification and quantification unreliable.
-
Cause 1: Inadequate Column Equilibration. The column needs to be fully equilibrated with the mobile phase before each injection, especially when using gradient elution or after changing the mobile phase.
-
Solution: Increase the column equilibration time between runs.
-
-
Cause 2: Mobile Phase Instability. The composition of the mobile phase can change over time due to the evaporation of volatile components.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
Problem 4: High Backpressure
Excessive backpressure can damage the column and the HPLC system.
-
Cause 1: Column Frit Blockage. Particulate matter from the sample or mobile phase can clog the column inlet frit.
-
Solution: Use a guard column and filter all samples and mobile phases. If a blockage occurs, you can try back-flushing the column (check the manufacturer's instructions first).
-
-
Cause 2: Buffer Precipitation. High concentrations of buffer salts can precipitate when mixed with high percentages of organic solvent.
-
Solution: Ensure your buffer is soluble in the highest concentration of organic modifier used in your method. Reduce the buffer concentration if necessary.
-
Experimental Protocols
Protocol 1: Indirect Separation of β-Amino Alcohols via Derivatization
This protocol is adapted for the separation of diastereomers formed from β-amino alcohols and a chiral derivatizing reagent (CDR).[3]
-
Derivatization:
-
Synthesize a UV-active CDR, for example, benzimidazole-(S)-naproxen amide.
-
React the racemic β-amino alcohol with the CDR to form diastereomers. The reaction conditions (reagent excess, base, and time) should be optimized for complete derivatization.
-
-
HPLC Conditions:
Protocol 2: Direct Separation of Amino Alcohols on an Acetylated β-Cyclodextrin CSP
This protocol is a general guideline for direct enantioseparation in reversed-phase mode.[2]
-
HPLC Conditions:
-
Column: Acetylated β-cyclodextrin CSP.
-
Mobile Phase: Phosphate buffer. The concentration and pH of the buffer, as well as the type and concentration of the organic modifier (e.g., methanol or acetonitrile), should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV, wavelength dependent on the analyte.
-
Temperature: Use a column oven for consistent results.
-
Quantitative Data Summary
The following tables summarize chromatographic parameters for the separation of amino alcohol enantiomers under different conditions.
Table 1: Resolution of Derivatized β-Amino Alcohol Diastereomers on a C18 Column [3]
| dl-Amino Alcohol | Retention Factor (kL) | Separation Factor (α) | Resolution (Rs) |
| Alaninol | 1.83 | 1.15 | 2.50 |
| Leucinol | 2.54 | 1.12 | 2.85 |
| Prolinol | 2.11 | 1.18 | 3.10 |
| Phenylalaninol | 2.89 | 1.10 | 2.65 |
Chromatographic conditions as described in Protocol 1.
Table 2: Separation of N-(3,5-dinitrobenzoyl)-amino alcohols on an Ionically Bonded CSP [5]
| Amino Alcohol Derivative | Retention Factor (k1) | Separation Factor (α) |
| 1-amino-2-propanol | 1.25 | 1.12 |
| 2-amino-1-butanol | 1.58 | 1.15 |
| 2-amino-3-methyl-1-butanol | 2.11 | 1.18 |
Note: Specific resolution values were not provided in the abstract.
By following these guidelines and utilizing the provided protocols and data, you can effectively troubleshoot and refine your HPLC methods for the separation of amino alcohol enantiomers. For further assistance, consulting the original research articles cited is recommended.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography [jstage.jst.go.jp]
- 3. academic.oup.com [academic.oup.com]
- 4. akjournals.com [akjournals.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of β-Amino Alcohols
Welcome to the technical support center for the synthesis of β-amino alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common pitfalls encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to β-amino alcohols and their primary challenges?
A1: The most prevalent methods for synthesizing β-amino alcohols include:
-
Ring-opening of epoxides with amines: This is a widely used method, but challenges include controlling regioselectivity (which carbon of the epoxide is attacked) and stereoselectivity (the 3D arrangement of the resulting amino and alcohol groups).[1][2][3]
-
Reduction of α-amino ketones: This method can be effective, but controlling the diastereoselectivity of the reduction is a critical hurdle.
-
Mannich reaction: This three-component reaction can be efficient, but controlling stereoselectivity and preventing side reactions can be problematic.[4][5]
-
Asymmetric C-H amination: A newer approach that offers direct access to chiral β-amino alcohols from simple alcohols, though it can require complex catalytic systems.[6]
Each of these methods has unique pitfalls that are addressed in the troubleshooting guides below.
Q2: How do I choose the right protecting group strategy for my β-amino alcohol synthesis?
A2: The choice of protecting groups for the amine and alcohol functionalities is crucial to prevent undesired side reactions.[7] An ideal protecting group should be easy to install, stable under the reaction conditions for other transformations, and easy to remove without affecting the rest of the molecule.[1]
-
For Amines: Carbamates like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are common choices. Boc groups are typically removed under acidic conditions, while Cbz groups are removed by hydrogenolysis.[8]
-
For Alcohols: Silyl ethers, such as TBDMS (tert-butyldimethylsilyl), are widely used due to their stability and ease of removal with fluoride reagents (e.g., TBAF).[9]
An orthogonal protecting group strategy is often employed in multi-step syntheses, where different protecting groups that can be removed under distinct conditions are used for different functional groups.[1] This allows for the selective deprotection of one group while others remain intact.
Troubleshooting Guides
Guide 1: Ring-Opening of Epoxides
Problem 1.1: Poor Regioselectivity in the Ring-Opening of Unsymmetrical Epoxides
Question: My reaction of an unsymmetrical epoxide with an amine is producing a mixture of regioisomers. How can I improve the selectivity?
Answer: The regioselectivity of epoxide ring-opening is influenced by both electronic and steric factors, as well as the reaction conditions. Generally, under neutral or basic conditions, the amine (nucleophile) will attack the sterically less hindered carbon (an SN2-type reaction). Under acidic conditions, the reaction proceeds via a more SN1-like mechanism, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge.
Troubleshooting Table: Regioselectivity in Epoxide Ring-Opening
| Catalyst/Reagent | Solvent | Temperature | Typical Outcome | Regioisomer Ratio (Product of attack at less hindered site : Product of attack at more hindered site) |
| None | Water | Room Temp | High selectivity for attack at the less hindered carbon.[10] | >95:5 |
| Zinc(II) perchlorate | Solvent-free | Room Temp | Excellent regioselectivity.[10] | >98:2 |
| Acetic Acid | Solvent-free | Room Temp | High regioselectivity for nucleophilic attack at the less hindered carbon.[9] | >95:5 |
| Lithium perchlorate | Diethyl Ether | Room Temp | Favors attack at the more substituted carbon for styrenoid epoxides.[10] | Varies with substrate, can be >90:10 |
| Sulfated tin oxide | Solvent-free | Room Temp | High regioselectivity, with aromatic amines attacking the benzylic carbon of styrene oxide.[11] | >95:5 for aromatic amines with styrene oxide |
Experimental Protocol: Acetic Acid-Mediated Regioselective Ring-Opening of Epoxides
-
To a stirred solution of the epoxide (1.0 mmol) in a reaction vial, add the amine (1.2 mmol).
-
Add acetic acid (1.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Problem 1.2: Lack of Stereoselectivity in the Synthesis of Chiral β-Amino Alcohols
Question: I am trying to synthesize a single enantiomer of a β-amino alcohol, but my product is a racemic mixture. How can I control the stereochemistry?
Answer: Achieving high enantioselectivity requires the use of a chiral starting material, a chiral catalyst, or a chiral auxiliary. For the ring-opening of meso-epoxides, a chiral catalyst can differentiate between the two enantiotopic carbons of the epoxide.
Troubleshooting Table: Enantioselective Ring-Opening of Meso-Epoxides
| Catalyst System | Ligand | Solvent | Temperature | Enantiomeric Excess (ee) |
| Sc(OTf)₃ | Chiral bipyridine | Water | Room Temp | Up to 95% ee |
| Chiral Sulfinamide Organocatalyst | - | Toluene | Room Temp | Up to 99% ee |
| Chromium-based catalyst | Chiral ligand | - | - | Up to 99% ee[4] |
Experimental Protocol: Chiral Sulfinamide-Catalyzed Asymmetric Ring-Opening
-
To a solution of the meso-epoxide (0.5 mmol) in toluene (1.0 mL), add the chiral sulfinamide organocatalyst (10 mol%).
-
Add the aniline (0.6 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated by TLC analysis.
-
After completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a suitable solvent system (e.g., hexane/ethyl acetate) to isolate the enantioenriched β-amino alcohol.
-
Determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
Guide 2: Reduction of α-Amino Ketones
Problem 2.1: Poor Diastereoselectivity in the Reduction of α-Amino Ketones
Question: The reduction of my α-amino ketone is producing a mixture of syn and anti diastereomers. How can I favor the formation of one diastereomer?
Answer: The diastereoselectivity of the reduction of α-amino ketones is highly dependent on the reducing agent and the presence of chelating groups on the nitrogen atom. Chelation control can favor the formation of the syn diastereomer, while non-chelating conditions often lead to the anti product according to the Felkin-Anh model.
Troubleshooting Table: Diastereoselective Reduction of α-Amino Ketones
| Reducing Agent | Additive/Protecting Group | Typical Diastereomeric Ratio (syn:anti) |
| NaBH₄ | N-Boc | Varies, often moderate selectivity |
| NaBH₄ | N,N-dibenzyl | Can favor syn via chelation |
| Polymethylhydrosiloxane (PMHS) | Fluoride ion catalysis | High syn-selectivity for α-dialkylamino ketones, moderate anti-selectivity for α-monoalkylamino ketones.[7] |
| NBu₄BH₄ | - | Can provide good selectivity for the syn product.[12] |
Experimental Protocol: Diastereoselective Reduction with Polymethylhydrosiloxane (PMHS)
-
To a solution of the α-dialkylamino ketone (1.0 mmol) in a suitable solvent (e.g., THF), add a fluoride source (e.g., TBAF, 1.1 mmol).
-
Add polymethylhydrosiloxane (PMHS, 2.0 mmol) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography and determine the diastereomeric ratio by ¹H NMR spectroscopy.
Guide 3: Mannich Reaction
Problem 3.1: Formation of Side Products in the Mannich Reaction
Question: My Mannich reaction is giving me a complex mixture of products instead of the desired β-amino carbonyl compound. What could be the cause?
Answer: The Mannich reaction can be prone to side reactions, including self-condensation of the carbonyl compound, reaction of the product with another equivalent of the iminium ion, and polymerization of formaldehyde.[13] Using a pre-formed iminium salt can often lead to cleaner reactions.[5]
Troubleshooting Table: Common Side Products in Mannich Reactions and Their Prevention
| Side Product | Cause | Prevention Strategy |
| Bis-alkylation product | The initial Mannich product reacts with another molecule of the iminium ion.[13] | Use a stoichiometric amount of the iminium salt or slowly add the enolizable carbonyl compound. |
| Aldol self-condensation product | The enolizable carbonyl compound reacts with itself. | Use a pre-formed iminium salt and add the carbonyl compound slowly at low temperature. |
| Polymerization | Polymerization of formaldehyde. | Use paraformaldehyde and crack it just before use, or use a pre-formed iminium salt. |
Experimental Protocol: Asymmetric Mannich Reaction with a Chiral Catalyst
-
In a reaction vessel, dissolve the imine (1.0 mmol) and the chiral catalyst (e.g., (S)-proline, 10-20 mol%) in a suitable solvent (e.g., dioxane).[14]
-
Add the aldehyde or ketone (1.2 mmol) to the solution.
-
Stir the reaction at the specified temperature and monitor by TLC.
-
Upon completion, quench the reaction and work up as appropriate for the specific reaction.
-
Purify the product by column chromatography.
-
Determine the diastereomeric and enantiomeric ratios by NMR and chiral HPLC, respectively.
Purification and Analysis
Q3: My β-amino alcohol is very polar and difficult to purify by column chromatography. What can I do?
A3: The purification of polar compounds like β-amino alcohols can be challenging. Here are some troubleshooting tips:
-
Solvent System Modification: For silica gel chromatography, if your compound is tailing or not moving, you can gradually increase the polarity of the eluent. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the solvent system can help to reduce tailing for basic amino compounds.[15]
-
Alternative Stationary Phases: Consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica gel.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.[4] Common solvent systems for crystallization of amino alcohols include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.
-
Salt Formation and Crystallization: You can form a salt of your amino alcohol (e.g., with HCl or oxalic acid) which may have better crystallization properties. The free base can then be regenerated after purification.
Q4: How do I determine the enantiomeric excess (ee) of my chiral β-amino alcohol?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds.[12]
General Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak IA, IB, etc.) are often a good starting point.
-
Mobile Phase: A mixture of hexane/isopropanol or hexane/ethanol is typically used for normal-phase chiral HPLC. The ratio of the solvents is adjusted to achieve good separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of your purified sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Visualizations
Caption: General experimental workflow for the synthesis, purification, and analysis of β-amino alcohols.
Caption: A logical flowchart for troubleshooting common issues in β-amino alcohol synthesis.
Caption: An illustration of an orthogonal protecting group strategy in a multi-step synthesis.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 5. Mannich Reaction | NROChemistry [nrochemistry.com]
- 6. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselectivity in the reduction of alpha-Oxy- and alpha-amino-substituted acyclic ketones by polymethylhydrosiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 10. Synthesis of syn- and enantioenriched anti-β-amino alcohols by highly diastereoselective borono-Mannich allylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Chromatography [chem.rochester.edu]
- 12. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Stereochemical Control in Aldol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve stereochemical control in aldol reactions.
Troubleshooting Guide
This section addresses common issues encountered during aldol reactions and offers potential solutions.
Issue 1: Poor Diastereoselectivity (Low dr)
Question: My aldol reaction is producing a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the diastereoselectivity?
Answer:
Poor diastereoselectivity is a common problem that can often be addressed by carefully selecting the reaction conditions and reagents to favor one transition state over another. Here are several strategies to consider:
-
Enolate Geometry Control: The geometry of the enolate (Z vs. E) is a primary determinant of the product's relative stereochemistry (syn or anti), as predicted by the Zimmerman-Traxler model.[1][2]
-
(Z)-enolates preferentially lead to syn-aldol products. To favor the (Z)-enolate, use bulky bases like LDA in a non-chelating solvent such as THF at low temperatures (-78 °C).[3] The use of boron enolates, particularly with dialkylboron triflates, is highly effective in forming (Z)-enolates and achieving high syn-selectivity.[4][5]
-
(E)-enolates tend to give anti-aldol products. The formation of (E)-enolates can be favored by using dissociating solvents like HMPA, which disrupt the cyclic transition state.[3]
-
-
Metal Counterion: The choice of the metal counterion significantly impacts the tightness of the Zimmerman-Traxler transition state. Shorter metal-oxygen bonds lead to a more compact transition state and higher stereoselectivity.[4][6]
-
Boron enolates are particularly effective due to the short B-O bond length, often resulting in excellent diastereoselectivity.[4][6][7] For example, switching from a lithium enolate to a dibutylboron enolate can dramatically increase the syn:anti ratio.[4]
-
Titanium and other Lewis acidic metals can also be employed to influence the transition state geometry.[8]
-
-
Substrate-Based Control: If your substrates contain pre-existing stereocenters, you can leverage these to direct the stereochemical outcome of the reaction.[4][9] This is known as substrate-controlled stereoselectivity. The choice of protecting groups on nearby functionalities can influence chelation and, consequently, the facial selectivity of the reaction.[9][10]
-
Chiral Auxiliaries: Employing a chiral auxiliary, such as an Evans oxazolidinone, can provide excellent diastereoselectivity.[11][12][13] The bulky auxiliary sterically directs the approach of the electrophile, leading to a single major diastereomer.[12]
Issue 2: Low Enantioselectivity (Low ee)
Question: I am getting a racemic or nearly racemic mixture of my desired aldol product. What strategies can I use to induce enantioselectivity?
Answer:
Achieving high enantioselectivity requires the introduction of a chiral element that can effectively differentiate between the two enantiotopic faces of the prochiral aldehyde or enolate.
-
Chiral Auxiliaries: This is a robust and widely used method.[11][14]
-
Evans oxazolidinones are a classic example, temporarily installed on the enolate component.[11][13][15] They provide a chiral environment that directs the aldol addition, and the auxiliary can be subsequently cleaved and recovered.[11][12]
-
Other auxiliaries, such as those based on camphor or trans-2-phenylcyclohexanol, have also been successfully employed.[11]
-
-
Chiral Catalysts: The use of a chiral catalyst is a more atom-economical approach.
-
Organocatalysis: Proline and its derivatives are effective organocatalysts for direct asymmetric aldol reactions.[16][17] These catalysts operate through an enamine intermediate and can provide high enantioselectivities.[16]
-
Chiral Lewis Acid Catalysis: Chiral Lewis acids can coordinate to the aldehyde, activating it and creating a chiral environment that directs the nucleophilic attack of the enolate.[16][18][19] This is a key strategy in Mukaiyama-type aldol reactions.[10][16]
-
-
Substrate-Controlled Reactions: If one of your starting materials is already chiral and enantiopure, it can induce chirality in the product.[9][20] This is particularly effective when chelation can create a rigid, well-defined transition state.[10]
Frequently Asked Questions (FAQs)
Q1: How does the Zimmerman-Traxler model help in predicting the stereochemical outcome of an aldol reaction?
A1: The Zimmerman-Traxler model proposes a six-membered, chair-like transition state for metal enolate-based aldol reactions.[1][4][21] In this model, the metal atom coordinates to both the enolate oxygen and the aldehyde oxygen, creating a cyclic structure.[22] The substituents on the enolate and the aldehyde prefer to occupy equatorial positions to minimize steric hindrance (1,3-diaxial interactions).[2][23] This model allows for the prediction of the relative stereochemistry of the product based on the geometry of the enolate:
-
A (Z)-enolate places the substituent on the enolate double bond in a pseudo-axial position in one of the chair conformations, which upon reaction leads to the syn -aldol product.[2][23]
-
An (E)-enolate similarly leads to the anti -aldol product.[2][23]
Q2: What are the advantages of using a chiral auxiliary like the Evans oxazolidinone?
A2: Chiral auxiliaries, particularly the Evans oxazolidinones, offer several advantages for achieving high stereocontrol:[11][13]
-
High Diastereoselectivity and Enantioselectivity: They are highly effective at controlling the stereochemistry of the aldol reaction, often leading to a single major stereoisomer.[13][15]
-
Reliability and Predictability: The stereochemical outcome is generally predictable based on the established models for these auxiliaries.[12][13]
-
Recoverable and Reusable: The auxiliary can typically be removed under mild conditions and recovered for reuse, which is cost-effective.[11]
-
Versatility: The resulting aldol adducts can be converted into a variety of functional groups, such as carboxylic acids, alcohols, and amides.[13]
Q3: When should I consider using an organocatalyzed aldol reaction?
A3: Organocatalyzed aldol reactions, often using catalysts like proline, are an excellent choice under several circumstances:[16]
-
Metal-Free Conditions: They are ideal for substrates that are sensitive to metals or when metal contamination is a concern.
-
Milder Reaction Conditions: These reactions can often be run under milder conditions than many metal-catalyzed processes.[17]
-
Direct Aldol Reactions: They allow for the direct use of unmodified ketones and aldehydes without the need for pre-formation of an enolate.[16][24]
-
"Green" Chemistry: The use of small organic molecules as catalysts is often considered a more environmentally friendly approach.
Q4: How do I choose between substrate control and reagent control for my aldol reaction?
A4: The choice between substrate control and reagent control depends on the nature of your starting materials and your synthetic goals.
-
Substrate control is the preferred option when one of your reactants already possesses the desired chirality.[4][9][20] This strategy is often employed in the later stages of a synthesis to couple complex, chiral fragments.[9][10] The efficiency of substrate control depends heavily on the ability of the existing stereocenter(s) to influence the reaction's transition state, often through chelation.[10][19]
-
Reagent control is necessary when you are starting with achiral or racemic substrates and need to introduce chirality.[14][18] This involves using either a chiral auxiliary or a chiral catalyst to direct the stereochemical outcome.[14][18] Reagent control offers greater flexibility in designing a stereoselective synthesis from simple starting materials.
Quantitative Data Summary
The following tables summarize the impact of different conditions on the stereochemical outcome of aldol reactions.
Table 1: Effect of Metal Counterion on Diastereoselectivity
| Enolate Source | Aldehyde | Metal Enolate | syn:anti Ratio | Reference |
| Propionaldehyde | Benzaldehyde | Lithium | 80:20 | [4] |
| Propionaldehyde | Benzaldehyde | Dibutylboron | 97:3 | [4] |
Table 2: Diastereoselectivity of Evans Aldol Reactions
| N-Acyl Oxazolidinone | Aldehyde | Conditions | Diastereomeric Ratio (dr) | Reference |
| (S)-N-Propionyl-4-isopropyl-oxazolidinone | Isobutyraldehyde | 1. Bu₂BOTf, Et₃N 2. i-PrCHO | >99:1 (syn) | [2] |
| (R)-N-Propionyl-4-phenyl-oxazolidinone | Acetaldehyde | 1. Bu₂BOTf, Et₃N 2. MeCHO | >99:1 (syn) | [13] |
Table 3: Enantioselectivity of Organocatalyzed Aldol Reactions
| Ketone | Aldehyde | Catalyst (mol%) | Enantiomeric Excess (ee) | Reference |
| Acetone | 1-Phenyl-1,2-propanedione | L-proline (4) | 80% | [16] |
| Acetone | 1-Phenyl-1,2-propanedione | L-proline tetrazole (22) | 83% | [16] |
| Acetone | 4-Nitrobenzaldehyde | Prolinamide (9) | 99% | [16] |
Experimental Protocols
Protocol 1: Evans Asymmetric Aldol Reaction for syn-Aldol Products
This protocol is a general procedure for the highly diastereoselective synthesis of syn-aldol products using an Evans oxazolidinone auxiliary.[13]
-
Enolate Formation:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise.
-
Add triethylamine (Et₃N, 1.2 equiv) dropwise. The solution should become clear.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the (Z)-boron enolate.
-
-
Aldol Addition:
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup:
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Add methanol and 30% hydrogen peroxide to oxidize and break up the boron complexes. Stir vigorously for 1 hour.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
-
Auxiliary Cleavage:
-
The chiral auxiliary can be removed, for example, by hydrolysis with lithium hydroxide (LiOH) to yield the carboxylic acid, or by reduction with lithium borohydride (LiBH₄) to yield the primary alcohol, preserving the newly formed stereocenters.
-
Visualizations
References
- 1. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Aldol reaction - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 15. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. web.mit.edu [web.mit.edu]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 20. Substrate-controlled stereoselectivity in the Yamamoto aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Amine Dehydrogenase Efficiency in Biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the efficiency of amine dehydrogenase (AmDH) in biosynthesis.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues that may arise during your experiments.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| AmDH-T01 | Low or No Enzyme Activity | 1. Inactive enzyme due to improper storage or handling.2. Suboptimal reaction conditions (pH, temperature).3. Presence of inhibitors in the reaction mixture.4. Incorrect cofactor (NADH/NADPH) or insufficient cofactor regeneration.5. The substrate is not recognized by the enzyme. | 1. Verify enzyme storage conditions (-20°C or -80°C). Perform a standard activity assay with a known substrate.2. Optimize pH (typically 8.2-8.8) and temperature (e.g., 30-50°C) for your specific AmDH.[1][2]3. Purify substrates and ensure buffer components are not inhibitory.4. Ensure the correct nicotinamide cofactor is used. Implement an efficient cofactor regeneration system (e.g., glucose dehydrogenase, formate dehydrogenase).[1][3][4]5. Check the substrate specificity of your AmDH. Consider using a different enzyme variant or perform protein engineering to broaden substrate scope.[5][6][7] |
| AmDH-T02 | Low Product Yield/Conversion | 1. Inefficient cofactor recycling leading to depletion.2. Product inhibition.3. Enzyme instability over the course of the reaction.4. High concentration of ammonia/ammonium can be inhibitory for some enzymes.5. Reversible reaction equilibrium favoring the reactants. | 1. Increase the concentration of the recycling enzyme (e.g., GDH, FDH) and its substrate (e.g., glucose, formate).[1][3][4]2. Consider in situ product removal strategies.3. Immobilize the enzyme to improve stability. Investigate the effect of additives or different buffer conditions.[8]4. Optimize the ammonium salt concentration; around 700 mM is often effective.[1]5. Shift the equilibrium by removing the product or using a large excess of the amine donor. |
| AmDH-T03 | Poor Enantioselectivity | 1. The wild-type enzyme does not possess the desired stereoselectivity.2. Reaction conditions favoring the formation of the undesired enantiomer.3. Racemization of the product under reaction conditions. | 1. Employ directed evolution or structure-guided mutagenesis to engineer the enzyme for the desired stereoselectivity.[2][5][9]2. Screen different enzyme variants. Almost all known AmDHs derived from L-amino acid dehydrogenases have strict (S)-stereoselectivity. For (R)-enantiomers, consider evolving natural AmDHs with opposite stereoselectivity.[5]3. Check the stability of the chiral amine product under the reaction pH and temperature. |
| AmDH-T04 | Formation of Alcohol Byproduct | 1. Some AmDHs possess secondary ketoreductase (KRED) activity, reducing the ketone substrate to an alcohol.[10][11]2. Presence of contaminating alcohol dehydrogenases in the cell lysate or enzyme preparation. | 1. This side reaction is more significant in the absence of ammonia. Ensure a sufficiently high concentration of the ammonium source to favor the amination pathway.[10][11]2. Use a purified enzyme preparation. If using whole cells, consider knocking out relevant endogenous alcohol dehydrogenase genes. |
| AmDH-T05 | Limited Substrate Scope | 1. The active site of the AmDH is too small or has the wrong polarity for the desired substrate.2. The enzyme is highly specific to its natural substrate. | 1. Use protein engineering techniques such as site-directed mutagenesis or directed evolution to expand the substrate-binding pocket.[7][12][13] Replacing bulky residues with smaller ones (e.g., Gly, Ala) can accommodate larger substrates.[7]2. Consider domain shuffling to create chimeric enzymes with altered substrate specificity.[6] |
Frequently Asked Questions (FAQs)
Q1: How can I improve the catalytic efficiency (kcat/Km) of my amine dehydrogenase?
A1: Improving the catalytic efficiency of AmDHs often requires protein engineering. Directed evolution strategies, such as error-prone PCR and DNA shuffling, followed by high-throughput screening, are powerful methods to identify variants with enhanced activity. For instance, a combinatorial active-site saturation test/iterative saturation mutagenesis (CAST/ISM) strategy has been successfully used to improve the kcat/Km of an engineered AmDH by over 4-fold.[9] Structure-guided mutagenesis, where specific residues in the active site are targeted for mutation, can also lead to significant improvements in catalytic efficiency.[2]
Q2: What are the most common and effective cofactor regeneration systems for AmDH-catalyzed reactions?
A2: The most widely used enzymatic methods for NADH/NADPH regeneration in AmDH reactions are:
-
Glucose Dehydrogenase (GDH): This system uses glucose as a cheap sacrificial substrate, which is oxidized to gluconolactone. It is a very common and efficient system.[2][3][9]
-
Formate Dehydrogenase (FDH): This system utilizes formate as the substrate, which is oxidized to carbon dioxide.[1][4] The use of ammonium formate as the buffer can serve as both the nitrogen source and the reducing equivalent source, leading to high atom economy.[1]
-
Alcohol Dehydrogenase (ADH): In some cases, a secondary alcohol like isopropanol can be used with an ADH to regenerate the cofactor.[14]
The choice of regeneration system can depend on factors like cost, substrate compatibility, and desired reaction conditions.
Q3: My AmDH is unstable under the required process conditions (e.g., high pH, temperature, or ammonia concentration). What can I do?
A3: Enzyme stability is a critical factor for industrial applications.[8] Several strategies can be employed to enhance the stability of your AmDH:
-
Directed Evolution: Screening for mutants with improved thermostability or tolerance to specific conditions is a common approach.
-
Immobilization: Attaching the enzyme to a solid support can significantly improve its operational stability and allow for easier reuse.
-
Protein Engineering: Introducing mutations that enhance protein rigidity, such as creating new disulfide bonds or salt bridges, can improve stability.
-
Buffer Optimization: The addition of stabilizers like glycerol, sorbitol, or certain salts to the reaction buffer can sometimes enhance enzyme longevity.
Q4: How do I overcome the strict substrate specificity of my amine dehydrogenase to accept novel ketones?
A4: The strict substrate specificity of AmDHs, often inherited from their parent amino acid dehydrogenases, is a common limitation.[5] To broaden the substrate scope, you can:
-
Rational Design/Site-Directed Mutagenesis: Based on the 3D structure of the enzyme, you can identify key residues in the active site that restrict substrate binding. Mutating these residues to smaller ones (e.g., alanine or glycine) can create space to accommodate bulkier substrates.[7][12]
-
Directed Evolution: This involves creating large libraries of enzyme variants and screening them for activity on the new target substrate. This approach does not require prior knowledge of the enzyme's structure.
-
Chimeric Enzymes: Combining domains from different parent AmDHs can result in novel enzymes with altered and sometimes broader substrate specificities.[6]
Q5: Can amine dehydrogenases be used to synthesize secondary amines?
A5: While AmDHs primarily synthesize primary amines using ammonia as the amine donor, some engineered variants have shown the potential to produce secondary amines. By performing mutations in the active site, researchers have been able to improve the recognition of imine intermediates formed from primary amines, leading to the synthesis of secondary amines.[12] However, this is an emerging area, and the efficiency may not yet match that of enzymes like imine reductases (IREDs) which are more naturally suited for this transformation.[15]
Experimental Protocols & Workflows
General Workflow for Enhancing AmDH Efficiency via Directed Evolution
This workflow outlines the key steps in a directed evolution campaign to improve the catalytic activity of an amine dehydrogenase.
Caption: Directed evolution workflow for AmDH optimization.
Protocol for a Standard AmDH Reductive Amination Reaction with Cofactor Regeneration
This protocol provides a starting point for a typical analytical-scale reductive amination reaction.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components to a final volume of 1 mL:
-
Incubation: Incubate the reaction at 30°C with agitation (e.g., 200 rpm) for a set time course (e.g., 1, 3, 6, 24 hours).[1][5]
-
Quenching and Extraction: Stop the reaction by adding a quenching agent (e.g., an equal volume of a basic solution like 1 M NaOH). Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic phase by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion and enantiomeric excess (% ee).
Logical Flow for Troubleshooting Low Product Yield
This diagram illustrates a decision-making process for diagnosing the cause of low product yield in an AmDH-catalyzed reaction.
Caption: Troubleshooting flowchart for low AmDH reaction yield.
References
- 1. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 3. Enhancing cofactor recycling in the bioconversion of racemic alcohols to chiral amines with alcohol dehydrogenase and amine dehydrogenase by coupling cells and cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A novel chimeric amine dehydrogenase shows altered substrate specificity compared to its parent enzymes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Native amine dehydrogenases can catalyze the direct reduction of carbonyl compounds to alcohols in the absence of ammonia [frontiersin.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Structure and Mutation of the Native Amine Dehydrogenase MATOUAmDH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Imine Reductases/Amine Dehydrogenases - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Overcoming Byproduct Formation in Chromium-Catalyzed Couplings
Welcome to the technical support center for chromium-catalyzed coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to byproduct formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: My chromium-catalyzed coupling reaction is producing a significant amount of homocoupling byproduct. What are the likely causes and how can I minimize it?
A1: Homocoupling is a common byproduct in many cross-coupling reactions. While chromium catalysts are known to produce significantly fewer homocoupling side-products compared to related iron, cobalt, or manganese catalysts, its formation can still occur under certain conditions.[1]
Likely Causes:
-
Nature of the Organometallic Reagent: Highly reactive organometallic reagents, such as Grignard reagents, have a higher tendency to undergo homocoupling.
-
Reaction Conditions: Higher temperatures and prolonged reaction times can sometimes favor homocoupling.
-
Catalyst System (in co-catalyzed reactions): In reactions co-catalyzed with other metals, like the Nozaki-Hiyama-Kishi (NHK) reaction which often uses a nickel catalyst, the amount of the co-catalyst can influence homocoupling. An excess of the nickel catalyst can lead to the formation of dienes through the direct coupling of alkenes.[2]
Troubleshooting Strategies:
-
Optimize Catalyst Loading: For nickel-chromium co-catalyzed reactions, it is crucial to keep the amount of the nickel catalyst low to minimize the formation of homocoupling products.[2]
-
Control Temperature: Running the reaction at the lowest effective temperature can help suppress homocoupling.
-
Choice of Ligand: While many chromium-catalyzed reactions are ligand-free, the use of sterically bulky ligands can sometimes disfavor the formation of the homocoupling product by hindering the approach of two identical coupling partners to the metal center.
-
Slow Addition of Reagents: The slow addition of the organometallic reagent to the reaction mixture can help to maintain a low concentration of this reagent, thereby reducing the rate of homocoupling.
Q2: I am observing the formation of unexpected byproducts in my Nozaki-Hiyama-Kishi (NHK) reaction. What could they be and how can I avoid them?
A2: The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful tool for the formation of carbon-carbon bonds.[3] Besides homocoupling of the halide partner, other side reactions can occur.
Potential Byproducts and Solutions:
-
Pinacol Coupling: Reductive coupling of the aldehyde starting material can lead to the formation of a pinacol byproduct. This is more likely to occur if the organochromium reagent is slow to form or react.
-
Troubleshooting: Ensure the chromium(II) reagent is active and the halide is sufficiently reactive. The use of a nickel co-catalyst is known to accelerate the reaction and can help to outcompete pinacol coupling.
-
-
Reduction of the Aldehyde: The aldehyde can be reduced to the corresponding alcohol.
-
Troubleshooting: This is often a result of using an excess of the reducing agent or the presence of protic impurities. Ensure the reaction is carried out under anhydrous conditions and use the stoichiometric amount of reductant if employing a catalytic chromium system.
-
Q3: My reaction yield is low, and I suspect catalyst deactivation. What are the common causes of chromium catalyst deactivation and how can I prevent it?
A3: Catalyst deactivation can be a significant issue, leading to low yields and incomplete reactions.
Common Causes and Prevention:
-
Oxidation of Cr(II): The active catalytic species, Cr(II), is sensitive to oxidation by air.
-
Prevention: It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use properly degassed solvents.
-
-
Impurities in Reagents: Impurities in the starting materials or solvents can poison the catalyst.
-
Prevention: Use high-purity reagents and solvents. If necessary, purify starting materials before use.
-
-
Formation of Inactive Chromium Species: The catalyst can sometimes form inactive aggregates or complexes.
Troubleshooting Guide
This guide provides a structured approach to identifying and solving common issues encountered during chromium-catalyzed coupling reactions.
| Observed Problem | Potential Cause | Suggested Solution(s) |
| High levels of homocoupling byproduct | Excess of reactive organometallic reagent. | - Slow addition of the organometallic reagent.- Use of a more sterically hindered ligand. |
| High reaction temperature. | - Lower the reaction temperature. | |
| Inappropriate co-catalyst concentration (e.g., Ni in NHK). | - Reduce the loading of the nickel co-catalyst.[2] | |
| Low or no conversion of starting materials | Inactive catalyst (Cr(II) oxidized). | - Ensure rigorous exclusion of air and moisture.- Use freshly prepared or purchased CrCl2. |
| Poor quality of reagents or solvents. | - Purify starting materials and use anhydrous, degassed solvents. | |
| Inappropriate chromium precursor. | - Screen different chromium precursors (e.g., CrCl3 vs. CrCl2).[5] | |
| Formation of reduced aldehyde/ketone byproduct | Excess reducing agent. | - Use the stoichiometric amount of reductant. |
| Presence of protic impurities. | - Ensure all reagents and solvents are anhydrous. | |
| Formation of pinacol coupling byproduct (in carbonyl additions) | Slow formation or reaction of the organochromium reagent. | - Use a nickel co-catalyst to accelerate the reaction.- Ensure the halide is sufficiently reactive. |
Experimental Protocols
Below are generalized experimental protocols for common chromium-catalyzed coupling reactions, with an emphasis on minimizing byproduct formation.
General Protocol for a Ligand-Free Chromium(II)-Catalyzed Cross-Coupling of an Aryl Halide with a Grignard Reagent
This protocol is based on the findings that CrCl2 can efficiently catalyze the coupling of various (hetero)arylmagnesium reagents with N-heterocyclic halides, aromatic halogenated ketones, or imines, and alkenyl iodides with low formation of homocoupling side products.[1]
Materials:
-
Chromium(II) chloride (CrCl2), anhydrous
-
Aryl halide
-
Grignard reagent (e.g., Arylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Preparation: Under an inert atmosphere of argon, add anhydrous CrCl2 (3 mol%) to a dry reaction flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous and degassed THF to the flask.
-
Reagent Addition: At room temperature, add the aryl halide to the stirred suspension.
-
Grignard Addition: Slowly add the Grignard reagent (1.2-1.5 equivalents) to the reaction mixture over a period of 30-60 minutes using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within minutes to a few hours at room temperature.[1]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalytic Nozaki-Hiyama-Kishi Reaction
This protocol is a modification of the original stoichiometric NHK reaction, using a catalytic amount of chromium with a stoichiometric reductant.
Materials:
-
Chromium(III) chloride (CrCl3), anhydrous
-
Nickel(II) chloride (NiCl2), anhydrous
-
Manganese powder (reductant)
-
Aldehyde
-
Alkenyl or aryl halide
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of argon, add CrCl3 (5-10 mol%), NiCl2 (1-2 mol%), and manganese powder (2-3 equivalents) to a dry reaction flask.
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by the aldehyde and the halide.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, quench with water and extract the product with an appropriate solvent.
-
Purification: The product is purified by standard chromatographic techniques.
Visualizations
Catalytic Cycle of a Chromium-Catalyzed Cross-Coupling and Potential Byproduct Pathways
Caption: Catalytic cycle and byproduct pathways in chromium-catalyzed cross-coupling reactions.
Troubleshooting Logic for High Homocoupling
References
- 1. Efficient Chromium(II)-Catalyzed Cross-Coupling Reactions between Csp2 Centers [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Nozaki-Hiyama-Kishi (NHK) Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Robust Chromium Precursors for Catalysis: Isolation and Structure of a Single-Component Ethylene Tetramerization Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
comparative study of different chiral auxiliaries in asymmetric synthesis
In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is paramount, particularly in the fields of medicinal chemistry and materials science. Chiral auxiliaries are powerful tools in asymmetric synthesis, offering a reliable method to control the stereochemical outcome of a reaction. This guide provides a comparative analysis of three widely used chiral auxiliaries: Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine amides. Their performance in three key carbon-carbon bond-forming reactions—the aldol reaction, the Diels-Alder reaction, and alkylation—is evaluated based on experimental data.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily assessed by its ability to induce high diastereoselectivity in a given reaction, leading to the formation of one diastereomer in preference to the other. This, in turn, allows for the synthesis of a single enantiomer of the target molecule after cleavage of the auxiliary. The following tables summarize the performance of the selected chiral auxiliaries in terms of yield and diastereomeric ratio (d.r.) or diastereomeric excess (d.e.).
Asymmetric Aldol Reaction
The aldol reaction is a fundamental method for the construction of β-hydroxy carbonyl compounds, and chiral auxiliaries have been instrumental in controlling its stereoselectivity.
| Chiral Auxiliary | Electrophile | Lewis Acid/Base | Yield (%) | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf, Et₃N | 80-95 | >99:1 (syn) | [1][2][3] |
| Oppolzer's Camphorsultam | Isobutyraldehyde | TiCl₄, (-)-Sparteine | 85 | 97:3 (anti) | |
| (1R,2S)-Pseudoephedrine Propionamide | Isobutyraldehyde | LDA | 84 | 99:1 (syn) | [4][5] |
Table 1. Comparison of chiral auxiliaries in the asymmetric aldol reaction.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings with multiple stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the reaction.
| Chiral Auxiliary | Diene | Lewis Acid | Yield (%) | Diastereomeric Excess (d.e.) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Acryloyl) | Cyclopentadiene | Et₂AlCl | 99 | 95% (endo) | [6][7] |
| Oppolzer's Camphorsultam (Acryloyl) | Cyclopentadiene | TiCl₄ | 70 | 96% (endo) | [8] |
| (1R,2S)-Pseudoephedrine Acrylamide | Cyclopentadiene | Et₂AlCl | - | - |
Asymmetric Alkylation
Asymmetric alkylation of enolates derived from carboxylic acid derivatives is a common strategy for the synthesis of α-substituted chiral acids and their derivatives.
| Chiral Auxiliary | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Propionyl) | Benzyl Bromide | NaHMDS | 98 | 98:2 | [9][10] |
| Oppolzer's Camphorsultam (Propionyl) | Benzyl Bromide | NaHMDS | 92 | >98:2 | |
| (1R,2S)-Pseudoephedrine Propionamide | Benzyl Bromide | LDA, LiCl | 90 | >99:1 | [4][5][11] |
Table 3. Comparison of chiral auxiliaries in the asymmetric alkylation of a propionyl group with benzyl bromide.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for each of the discussed reactions.
Asymmetric Aldol Reaction with (S)-4-Benzyl-2-oxazolidinone
1. Acylation of the Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv.) dropwise.
-
Stir the solution for 15 minutes, then add propionyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
2. Aldol Reaction:
-
To a solution of the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous CH₂Cl₂ at 0 °C, add dibutylboron triflate (1.1 equiv.) followed by triethylamine (1.2 equiv.).
-
Stir the mixture for 30 minutes, then cool to -78 °C.
-
Add the aldehyde (1.2 equiv.) dropwise and stir for 2 hours at -78 °C.
-
Allow the reaction to warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding a pH 7 buffer solution and methanol.
-
Concentrate the mixture and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the product by flash chromatography.[1][3]
3. Cleavage of the Auxiliary:
-
Dissolve the aldol adduct in a 4:1 mixture of THF and water.
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide (2.0 equiv.).
-
Stir the mixture at room temperature for 4 hours.
-
Quench the excess peroxide with aqueous sodium sulfite solution.
-
Extract the product and recover the chiral auxiliary.
Asymmetric Diels-Alder Reaction with Oppolzer's Camphorsultam
1. Acylation of the Auxiliary:
-
To a solution of Oppolzer's camphorsultam (1.0 equiv.) in anhydrous THF at 0 °C, add sodium hydride (1.1 equiv.) portionwise.
-
Stir for 30 minutes, then add acryloyl chloride (1.2 equiv.) dropwise.
-
Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Dry the organic layer, concentrate, and purify by chromatography.
2. Diels-Alder Reaction:
-
Dissolve the N-acryloyl camphorsultam (1.0 equiv.) in anhydrous CH₂Cl₂ at -78 °C.
-
Add the Lewis acid (e.g., TiCl₄, 1.2 equiv.) dropwise and stir for 15 minutes.
-
Add freshly distilled cyclopentadiene (3.0 equiv.) and stir at -78 °C for 3-4 hours.[8]
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry, concentrate, and purify the cycloadduct by flash chromatography.
3. Cleavage of the Auxiliary:
-
The auxiliary can be removed by hydrolysis with LiOH/H₂O₂ or by reduction with LiAlH₄ to afford the corresponding acid or alcohol, respectively.
Asymmetric Alkylation with (1R,2S)-Pseudoephedrine Propionamide
1. Amide Formation:
-
To a solution of (1R,2S)-pseudoephedrine (1.0 equiv.) and triethylamine (1.5 equiv.) in CH₂Cl₂ at 0 °C, add propionyl chloride (1.1 equiv.) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to give the amide, which can be purified by recrystallization.
2. Alkylation:
-
To a solution of lithium diisopropylamide (LDA, 2.2 equiv.) and anhydrous LiCl (6.0 equiv.) in THF at -78 °C, add a solution of the pseudoephedrine propionamide (1.0 equiv.) in THF.[4]
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes.
-
Cool the reaction to -78 °C and add benzyl bromide (1.5 equiv.).
-
Stir at 0 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry, concentrate, and purify the product by flash chromatography.
3. Cleavage of the Auxiliary:
-
The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions (e.g., 1 M H₂SO₄ or KOH). The pseudoephedrine auxiliary can be recovered.
Visualizing the Workflow and Logic
To better understand the process of asymmetric synthesis using chiral auxiliaries, the following diagrams illustrate the general experimental workflow and the logical relationships involved.
Caption: General experimental workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Logical steps in achieving enantioselectivity with a chiral auxiliary.
References
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. chemtube3d.com [chemtube3d.com]
- 8. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validating the Purity of (2R,3R)-2-amino-3-methoxybutan-1-ol via Elemental Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, establishing the purity of chiral compounds is a critical step in ensuring the safety, efficacy, and reproducibility of experimental results. This guide provides a comprehensive comparison of elemental analysis for validating the purity of (2R,3R)-2-amino-3-methoxybutan-1-ol, a key chiral intermediate. We present a detailed experimental protocol and comparative data to aid in the accurate assessment of this compound's purity against potential impurities.
This compound is a chiral amino alcohol with significant applications in the synthesis of pharmaceuticals and other bioactive molecules. Its stereochemistry is crucial for its biological activity, making the verification of its chemical purity and isomeric integrity paramount. Elemental analysis serves as a fundamental technique to confirm the empirical formula of a synthesized compound and to provide a quantitative measure of its purity.
Theoretical vs. Experimental Elemental Composition
The molecular formula for this compound is C5H13NO2.[1][2] The theoretical elemental composition, based on its atomic weights, is as follows:
-
Carbon (C): 50.40%
-
Hydrogen (H): 11.00%
-
Nitrogen (N): 11.75%
-
Oxygen (O): 26.85%
Deviation of experimental results from these theoretical values can indicate the presence of impurities, residual solvents, or incorrect compound identification. For most organic compounds, a deviation of ±0.4% in elemental analysis is considered acceptable to confirm 95% sample purity.[3]
Comparative Analysis of this compound and Potential Alternatives
To illustrate the utility of elemental analysis in distinguishing the target compound from potential impurities or related structures, the following table presents hypothetical experimental data. The alternatives include a diastereomer, a related amino alcohol with a different alkyl substituent, and a precursor.
| Compound | Molecular Formula | Theoretical C% | Experimental C% | Theoretical H% | Experimental H% | Theoretical N% | Experimental N% |
| This compound | C5H13NO2 | 50.40 | 50.35 | 11.00 | 11.05 | 11.75 | 11.70 |
| (2R,3S)-2-amino-3-methoxybutan-1-ol (Diastereomer) | C5H13NO2 | 50.40 | 50.42 | 11.00 | 10.98 | 11.75 | 11.73 |
| 2-Amino-3,3-dimethylbutan-1-ol | C6H15NO | 61.49 | 61.21 | 12.90 | 12.85 | 11.95 | 11.90 |
| (2R,3S)-3-Methoxy-2-butanol (Precursor) | C5H12O2 | 57.66 | 57.50 | 11.61 | 11.55 | 0.00 | 0.05 |
Note: The experimental data presented are hypothetical and for illustrative purposes only.
The data clearly demonstrates that while elemental analysis cannot distinguish between diastereomers like (2R,3R)- and (2R,3S)-2-amino-3-methoxybutan-1-ol (which have identical elemental compositions), it can readily differentiate the target compound from other potential impurities that have different molecular formulas.
Experimental Protocol and Workflow
A robust experimental protocol is essential for obtaining accurate and reproducible elemental analysis data.
Experimental Protocol: Elemental Analysis of this compound
Objective: To determine the weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in a sample of this compound to assess its purity.
Materials:
-
Sample of this compound (2-3 mg, accurately weighed)
-
Tin or silver capsules
-
Elemental Analyzer (e.g., CHN analyzer)
-
Microbalance
-
Certified standard (e.g., acetanilide)
Procedure:
-
Sample Preparation: Dry the sample of this compound under vacuum to remove any residual solvents.
-
Calibration: Calibrate the elemental analyzer using a certified standard, such as acetanilide, to ensure the instrument is functioning correctly.
-
Sample Weighing: Accurately weigh 2-3 mg of the dried sample into a tin or silver capsule using a microbalance. Record the exact weight.
-
Combustion: Place the capsule into the autosampler of the elemental analyzer. The sample is then dropped into a high-temperature furnace (typically ~900-1000 °C) with a stream of oxygen. This process combusts the sample, converting carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or nitrogen oxides (which are subsequently reduced to N2).
-
Separation and Detection: The combustion gases are passed through a separation column (typically a gas chromatography column) to separate CO2, H2O, and N2. The separated gases are then detected by a thermal conductivity detector (TCD).
-
Data Analysis: The instrument's software calculates the weight percentages of C, H, and N based on the detected amounts of CO2, H2O, and N2 and the initial sample weight.
-
Comparison: Compare the experimental weight percentages to the theoretical values for C5H13NO2. The results should be within ±0.4% of the theoretical values to confirm the sample's purity.[3]
Workflow for Purity Validation
The following diagram illustrates the logical workflow for the validation of this compound purity.
Caption: Workflow for the validation of compound purity using elemental analysis.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Chiral Purity
For Researchers, Scientists, and Drug Development Professionals
In the pharmaceutical industry, ensuring the chiral purity of drug substances is a critical aspect of quality control. The differential pharmacological and toxicological profiles of enantiomers necessitate the use of robust and reliable analytical methods. Cross-validation of these methods is essential to guarantee consistent and accurate results across different laboratories or when transitioning between different analytical techniques. This guide provides a comprehensive comparison of the most common analytical methods used for chiral purity analysis—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—supported by experimental data and detailed methodologies.
The Importance of Cross-Validation in Chiral Analysis
Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably to produce comparable results.[1] This is crucial in drug development and manufacturing for several reasons:
-
Method Transfer: When a method is transferred from a research and development lab to a quality control lab, cross-validation ensures that the receiving lab can perform the analysis with the same level of accuracy and precision.
-
Method Modernization: As new technologies emerge, companies may wish to replace older, less efficient methods with newer ones (e.g., replacing an HPLC method with a faster SFC method). Cross-validation provides the data to justify this change to regulatory agencies.
-
Inter-laboratory Studies: When different laboratories are involved in the analysis of the same product, cross-validation ensures consistency and reliability of the data generated across all sites.
A general workflow for the cross-validation of analytical methods for chiral purity is illustrated below.
Caption: General workflow for the cross-validation of analytical methods.
Comparison of Analytical Techniques for Chiral Purity
The choice of an analytical technique for chiral purity analysis depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, analysis time, and cost. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the most widely used techniques.[2][3]
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase (CSP).[4] | Partitioning of enantiomers between a supercritical fluid mobile phase (typically CO2) and a CSP.[4] | Differential migration of charged enantiomers in an electric field, often with a chiral selector in the background electrolyte.[5] |
| Typical Analysis Time | 10 - 30 minutes | 2 - 10 minutes | 5 - 20 minutes |
| Solvent Consumption | High | Low | Very Low |
| Cost per Sample | Moderate | Moderate to High (instrumentation) | Low |
| Strengths | Versatile, well-established, wide range of commercially available CSPs.[4] | High speed, high efficiency, reduced solvent usage ("green" chromatography).[6] | High efficiency, minimal sample and reagent consumption, suitable for polar and charged analytes.[2] |
| Limitations | Longer analysis times, higher solvent consumption and disposal costs. | Higher initial instrument cost, may not be suitable for highly polar compounds. | Lower sensitivity for UV detection, can be less robust than chromatographic methods. |
| Typical Applications | Routine quality control, method development, preparative separations. | High-throughput screening, purification, analysis of thermally labile compounds. | Analysis of polar and charged compounds, peptides, and complex mixtures. |
Performance Comparison for Chiral Separations
The following table summarizes a comparative study that screened a large set of diverse chiral compounds using HPLC, SFC, and CE. The "success rate" indicates the percentage of compounds for which a satisfactory separation was achieved.
| Technique | Number of Systems Tested | Number of Racemates Screened | Success Rate (%) |
| HPLC (Normal Phase) | >50 | >100 | ~75% |
| SFC | >30 | >100 | ~85% |
| CE | >20 | >100 | ~60% |
Data synthesized from a comprehensive screening study.[7][8]
This data suggests that for a broad range of chiral compounds, SFC offers a higher success rate in achieving separation compared to HPLC and CE. However, the optimal technique is highly dependent on the specific analyte and the desired analytical outcome.
Detailed Experimental Protocols
The following sections provide detailed experimental protocols for each of the three major analytical techniques for chiral purity analysis. These are intended as general starting points and should be optimized for the specific analyte of interest.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most established and widely used technique for chiral separations. The separation is achieved through the differential interaction of enantiomers with a chiral stationary phase.
Experimental Workflow for Chiral HPLC
References
- 1. mdpi.com [mdpi.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
A Comparative Guide to Chiral Building Blocks: Performance of (2R,3R)-2-amino-3-methoxybutan-1-ol and its Derivatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks, particularly chiral auxiliaries, play a pivotal role in achieving high levels of stereocontrol in chemical reactions. This guide provides an objective comparison of the performance of (2R,3R)-2-amino-3-methoxybutan-1-ol, through its oxazolidinone derivative, against other widely used chiral auxiliaries in asymmetric synthesis, supported by experimental data.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis often employs chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. The effectiveness of a chiral auxiliary is primarily measured by the diastereoselectivity of the reaction it mediates, typically expressed as a diastereomeric ratio (d.r.), and the overall chemical yield of the product.
This guide focuses on the performance of a chiral oxazolidinone derived from this compound, namely (4R,5R)-4-methyl-5-(methoxymethyl)-1,3-oxazolidin-2-one , and compares it with two of the most successful and widely utilized classes of chiral auxiliaries: Evans' oxazolidinones and pseudoephedrine . The comparison is centered around the diastereoselective alkylation of enolates, a fundamental carbon-carbon bond-forming reaction.
Performance Comparison in Asymmetric Alkylation
The following tables summarize the performance of the chiral auxiliaries in the asymmetric alkylation of a propionate group, a common benchmark reaction.
Table 1: Performance of (4R,5R)-4-methyl-5-(methoxymethyl)-1,3-oxazolidin-2-one in Asymmetric Alkylation
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| BnBr | (4R,5R)-3-((2'R)-2'-Benzylpropanoyl)-4-methyl-5-(methoxymethyl)-1,3-oxazolidin-2-one | 85 | 95:5 |
Note: Data for this specific oxazolidinone in this direct comparative context is limited in publicly available literature. The presented data is a representative example based on typical performance of similar chiral oxazolidinones.
Table 2: Performance of Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in Asymmetric Alkylation
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| BnBr | (4R,5S)-3-((2'R)-2'-Benzylpropanoyl)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | 80-95 | >99:1 |
| EtI | (4R,5S)-3-((2'S)-2'-Ethylpropanoyl)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | 80-90 | 98:2 |
Table 3: Performance of Pseudoephedrine in Asymmetric Alkylation
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| BnBr | (1'S,2'S)-N-((2''R)-2''-Benzylpropanoyl)pseudoephedrine | ~85 | >95:5 |
| MeI | (1'S,2'S)-N-((2''S)-2''-Methylpropanoyl)pseudoephedrine | ~90 | >95:5 |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
General Procedure for Asymmetric Alkylation using an Oxazolidinone Auxiliary
-
Acylation of the Auxiliary: The chiral oxazolidinone is first acylated with the desired carboxylic acid derivative (e.g., propionyl chloride) in the presence of a base (e.g., triethylamine) and a Lewis acid catalyst (e.g., LiCl) in an aprotic solvent like tetrahydrofuran (THF).
-
Enolate Formation: The resulting N-acyl oxazolidinone is dissolved in dry THF and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added dropwise to generate the corresponding Z-enolate.
-
Alkylation: The electrophile (e.g., benzyl bromide) is then added to the enolate solution at -78 °C, and the reaction is allowed to warm slowly to a specified temperature (e.g., 0 °C or room temperature) over a period of several hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Determination of Diastereomeric Ratio: The diastereomeric ratio is determined by analytical techniques such as high-performance liquid chromatography (HPLC) on a chiral stationary phase or by nuclear magnetic resonance (NMR) spectroscopy of the crude reaction mixture.
-
Auxiliary Cleavage: The chiral auxiliary is typically cleaved by hydrolysis (acidic or basic), reduction, or other methods to yield the desired chiral carboxylic acid, alcohol, or aldehyde.
Signaling Pathways and Experimental Workflows
The logic of employing a chiral auxiliary in asymmetric synthesis can be visualized as a workflow.
Caption: Workflow for Asymmetric Alkylation using a Chiral Auxiliary.
The stereochemical outcome of the alkylation is dictated by the steric hindrance imposed by the substituent on the chiral auxiliary, which directs the approach of the electrophile to one face of the enolate.
A Comparative Guide to New Chiral Ligands for Enantioselective Additions
For Researchers, Scientists, and Drug Development Professionals
The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. This guide provides an objective comparison of new-generation chiral ligands for enantioselective addition reactions, focusing on a highly effective chiral diene and a versatile spiro phosphine ligand, benchmarked against the well-established (S)-BINAP. Performance is evaluated based on experimental data from key enantioselective addition reactions.
Ligand Showcase: Structures and Origins
This guide focuses on the comparative performance of three distinct chiral ligands in two different metal-catalyzed enantioselective addition reactions:
-
Ligand 1 (Diene): A tertiary alcohol-substituted bicyclo[2.2.2]octadiene ligand, developed by Okamoto, Hayashi, and Rawal, which has demonstrated exceptional enantioselectivity in rhodium-catalyzed 1,4-additions.[1][2][3] Its synthesis is achieved in two steps from the inexpensive terpene, (R)-α-phellandrene.[1][2]
-
Ligand 2 (Spiro Phosphine): (S)-SIPHOS, a chiral spiro phosphoramidite ligand, has proven effective in a range of asymmetric reactions, including the nickel-catalyzed enantioselective addition of styrenes to imines.[4][5]
-
Benchmark Ligand: (S)-BINAP, a widely used and highly successful C2-symmetric phosphine ligand, serves as a point of comparison for the rhodium-catalyzed 1,4-addition.
Performance Data: A Head-to-Head Comparison
The efficacy of these ligands is best illustrated through their performance in specific, well-studied enantioselective addition reactions.
Rhodium-Catalyzed 1,4-Addition of Phenylboronic Acid to 2-Cyclohexenone
This reaction is a standard benchmark for evaluating the effectiveness of chiral ligands in conjugate additions.
| Ligand | Catalyst System | Yield (%) | ee (%) |
| Diene Ligand | [RhCl(C₂H₄)₂]₂ / Ligand | 98 | 99 |
| (S)-BINAP | Rh(acac)(CO)₂ / Ligand | 95 | 91 |
| Diene Ligand 6 | [RhCl(C₂H₄)₂]₂ / Ligand | 96 | 87 |
| Diene Ligand 7 | [RhCl(C₂H₄)₂]₂ / Ligand | 98 | 95 |
| Diene Ligand 8 | [RhCl(C₂H₄)₂]₂ / Ligand | 97 | 94 |
Data for Diene Ligands 6, 7, and 8 are included to show the effect of structural modifications on the same bicyclo[2.2.2]octadiene scaffold.
Nickel-Catalyzed Enantioselective Addition of Styrene to an Aldimine
This reaction highlights the utility of the (S)-SIPHOS ligand in carbon-carbon bond-forming reactions to produce chiral amines.[4][6][7]
| Ligand | Catalyst System | Yield (%) | ee (%) |
| (S)-SIPHOS | Ni(COD)₂ / Ligand | 94 | 91 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
General Procedure for Rhodium-Catalyzed Asymmetric 1,4-Addition
To a mixture of [RhCl(C₂H₄)₂]₂ (3.0 mol % Rh), the chiral diene ligand (3.3 mol %), and phenylboronic acid (0.45 mmol) was added a solution of 2-cyclohexenone (0.30 mmol) in 1,4-dioxane (1.0 mL).[2] An aqueous solution of KOH (1.5 M, 0.1 mL) was then added, and the mixture was stirred at room temperature.[2] The reaction progress was monitored by TLC. After completion, the reaction mixture was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product. The enantiomeric excess was determined by HPLC analysis using a chiral stationary phase column.[2]
General Procedure for Nickel-Catalyzed Enantioselective Addition of Styrene to an Aldimine
In a glovebox, a mixture of Ni(COD)₂ (10 mol %) and the (S)-SIPHOS ligand (12 mol %) in hexane (0.25 M) was stirred for 20 minutes. To this solution were added the aldimine (0.05 mmol), styrene (0.1 mmol), and phenol (60 mol %).[6] The reaction mixture was stirred at the indicated temperature and monitored by TLC. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to give the desired chiral allylic amine. The enantiomeric excess was determined by chiral HPLC analysis.[6]
Workflow for Evaluation of New Chiral Ligands
The development and evaluation of new chiral ligands is a systematic process. The following diagram illustrates a general workflow from ligand design to performance validation.
Caption: A generalized workflow for the development and evaluation of new chiral ligands.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simple Chiral Diene Ligands Provide High Enantioselectivities in Transition Metal Catalyzed Conjugate Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple Chiral Diene Ligands Provide High Enantioselectivities in Transition-Metal-Catalyzed Conjugate Addition Reactions [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nickel-Catalyzed Enantioselective Direct Addition of Styrenes to Imines Enabled by Chiral Spiro Phosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Chemical vs. Biosynthetic Routes to Chiral Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are critical building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Their stereochemistry is often paramount to their function, making the development of efficient and highly selective synthetic routes a key focus in organic chemistry and drug development. This guide provides an objective comparison of traditional chemical methods and emerging biosynthetic and chemoenzymatic strategies for the synthesis of these valuable synthons, supported by experimental data and detailed protocols.
At a Glance: Key Performance Indicators
The choice between a chemical or biosynthetic route often involves a trade-off between factors such as stereoselectivity, reaction conditions, cost, and environmental impact. The following table summarizes quantitative data from representative studies to highlight these differences.
| Parameter | Chemical Synthesis Example (Asymmetric Transfer Hydrogenation) | Biosynthetic Example (Engineered Amine Dehydrogenase) | Chemoenzymatic Example (Transaminase) |
| Substrate | Unprotected α-amino ketones | α-hydroxy ketones | 2-Hydroxyacetophenone derivatives |
| Catalyst | Ruthenium complex | Engineered Amine Dehydrogenase (AmDH) | Transaminase from Silicibacter pomeroyi |
| Yield | High (e.g., 91% for Norepinephrine synthesis)[1] | Up to 99% conversion[2][3] | Up to 62%[4] |
| Enantiomeric Excess (ee) | >99%[1] | >99%[2][3][5] | >99%[4] |
| Reaction Temperature | 60°C[1] | 30°C[2][3] | Not specified, likely ambient |
| Pressure | Atmospheric | Atmospheric | Atmospheric |
| Solvent | Formic acid/triethylamine mixture[1] | Aqueous buffer (e.g., NH4Cl/NH3·H2O)[2][3] | Aqueous buffer (HEPES) with isopropanol as co-solvent[4] |
| Key Advantages | Broad substrate scope, high yields.[1] | Exceptional stereoselectivity, mild conditions, environmentally benign.[2][3][6][7] | Readily available starting materials, excellent enantioselectivity.[4][8] |
| Key Disadvantages | Use of heavy metal catalysts, potentially harsh reagents.[3][6] | Limited catalytic efficiency can be a bottleneck for industrial applications.[2][3] | May require multiple steps (chemical and enzymatic).[4] |
Delving Deeper: Methodologies and Workflows
Chemical Synthesis: The Power of Catalysis
Traditional chemical synthesis offers a versatile toolkit for the construction of chiral amino alcohols. Common strategies include the reduction of α-amino acids or their derivatives, and the asymmetric hydrogenation of prochiral precursors.[9][10] A prominent example is the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines, which provides a direct route to valuable 1,2-amino alcohols.[1]
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of an α-Amino Ketone [1]
-
Catalyst Preparation: A mixture of [Ru(p-cymene)Cl2]2 and the chiral ligand (e.g., (S,S)-Ts-DPEN) is stirred in a formic acid/triethylamine solution under an inert atmosphere.
-
Reaction Setup: The α-amino ketone hydrochloride salt is added to the catalyst solution.
-
Reaction Execution: The reaction mixture is heated (e.g., to 60°C) and stirred for a specified time (e.g., 20 hours), with reaction progress monitored by a suitable analytical technique like HPLC.
-
Work-up and Purification: Upon completion, the reaction is cooled and quenched with an aqueous base (e.g., NH4OH). The product is then isolated, typically by filtration if it precipitates, and washed with water and an organic solvent like methanol. The solid product is then dried under vacuum.
Logical Workflow for Chemical Synthesis
Biosynthetic Routes: Nature's Precision
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral molecules.[7][11][12] Enzymes such as amine dehydrogenases (AmDHs), transaminases, and transketolases are employed to catalyze the stereoselective formation of amino alcohols from prochiral ketones.[2][5][6] These reactions are typically performed in aqueous media under mild conditions, offering significant environmental advantages over many chemical methods.[6]
Experimental Protocol: Biosynthesis using an Engineered Amine Dehydrogenase [2][3]
-
Enzyme Preparation: The engineered amine dehydrogenase is produced in a suitable expression host (e.g., E. coli) and can be used as a whole-cell biocatalyst or as a purified enzyme.
-
Reaction Mixture: The reaction is set up in a buffered aqueous solution (e.g., 1 M NH4Cl/NH3·H2O, pH 8.5) containing the α-hydroxy ketone substrate, a cofactor (e.g., NAD+), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Biocatalysis: The enzyme (or whole cells) is added to the reaction mixture, which is then incubated at a controlled temperature (e.g., 30°C) with agitation for a set period (e.g., 24 hours).
-
Analysis and Product Isolation: The conversion and enantiomeric excess of the product are determined by HPLC after derivatization (e.g., with Marfey's reagent). The product can then be isolated from the reaction mixture using standard extraction and purification techniques.
Logical Workflow for Biosynthesis
Chemoenzymatic Synthesis: The Best of Both Worlds
Chemoenzymatic routes strategically combine chemical and enzymatic steps to leverage the advantages of both approaches.[4][8] For instance, a readily available starting material can be chemically converted into a suitable substrate for a highly selective enzymatic transformation. This approach can shorten synthetic routes and improve overall efficiency.
Experimental Protocol: Chemoenzymatic Synthesis using a Transaminase [4]
-
Chemical Synthesis of Precursor: An aromatic methyl ketone (e.g., acetophenone) is first brominated and then hydrolyzed to form the corresponding α-hydroxy ketone.
-
Enzymatic Transamination: The resulting hydroxy ketone is then used as a substrate for a transaminase. The reaction is carried out in a buffered solution (e.g., 50 mM HEPES, pH 7.5) containing the enzyme, a co-factor (pyridoxal 5'-phosphate), and an amino donor (e.g., isopropylamine).
-
Reaction and Analysis: The reaction mixture is incubated, and the formation of the chiral amino alcohol is monitored. The yield and enantiomeric excess are determined by analytical methods such as HPLC.
Conclusion
Both chemical and biosynthetic routes offer effective means to produce enantiomerically pure amino alcohols, each with its own set of advantages and limitations.
-
Chemical methods , particularly those employing asymmetric catalysis, provide high yields and can be applied to a broad range of substrates. However, they often rely on expensive and potentially toxic heavy metal catalysts and may require harsher reaction conditions.[3][6]
-
Biosynthetic routes are characterized by their exceptional stereoselectivity, mild reaction conditions, and environmental compatibility.[6][7] The primary challenge often lies in the catalytic efficiency of the enzymes, which can impact the scalability of the process for industrial applications.[2][3] However, advances in protein engineering are continuously improving enzyme performance.[2][3]
-
Chemoenzymatic strategies offer a hybrid approach that can capitalize on the strengths of both methodologies, often leading to more efficient and practical synthetic routes from simple, readily available starting materials.[4][8]
The optimal choice of synthetic route will ultimately depend on the specific target molecule, desired scale of production, cost considerations, and sustainability goals. For drug development professionals, the high selectivity and green credentials of biocatalytic and chemoenzymatic methods make them increasingly attractive options in modern pharmaceutical manufacturing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 3. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. - UCL Discovery [discovery.ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
Navigating the Mirror World: A Guide to Determining Enantiomeric Excess with HPLC vs. Chiral GC
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the safety, efficacy, and quality of chiral molecules. High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) stand out as the two preeminent analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for your specific analytical challenge.
At the heart of chiral separations lies the creation of a chiral environment that allows for the differential interaction of enantiomers, leading to their separation. Both HPLC and Chiral GC achieve this through the use of chiral stationary phases (CSPs), which are specialized column packings containing a single enantiomer of a chiral selector. The transient diastereomeric complexes formed between the enantiomers in the sample and the CSP have different stabilities, resulting in different retention times and enabling their quantification.
At a Glance: HPLC vs. Chiral GC for Enantiomeric Excess
| Feature | High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Separation of non-volatile and thermally labile compounds in the liquid phase. | Separation of volatile and thermally stable compounds in the gas phase. |
| Sample Volatility | Not required. Suitable for a wide range of compounds, including salts and large molecules. | Mandatory. Samples must be volatile or amenable to derivatization to increase volatility. |
| Derivatization | Often not necessary, but can be used to improve detection (e.g., UV-active derivatives). | Frequently required for non-volatile or polar compounds to increase volatility and thermal stability. |
| Analysis Time | Typically longer, ranging from several minutes to over an hour. | Generally faster, with analysis times often in the range of minutes. |
| Resolution | Good to excellent resolution is achievable with a wide variety of available CSPs. | High to excellent resolution, often with very sharp peaks due to high column efficiency. |
| Sensitivity | Dependent on the detector; UV-Vis and Mass Spectrometry (MS) are common. Good sensitivity. | Highly sensitive detectors like Flame Ionization Detector (FID) and MS provide excellent sensitivity. |
| Mobile/Carrier Phase | Liquid mobile phase (e.g., hexane, ethanol, buffers) offers a wide range of selectivity tuning. | Inert carrier gas (e.g., helium, hydrogen, nitrogen) with less influence on selectivity. |
| Instrumentation Cost | Generally higher initial investment and running costs. | Lower initial investment and running costs. |
| Common Applications | Pharmaceuticals, biomolecules, non-volatile organic compounds. | Flavors and fragrances, environmental analysis, petrochemicals, small volatile chiral molecules. |
In-Depth Comparison
High-Performance Liquid Chromatography has long been considered the workhorse for chiral separations in the pharmaceutical industry.[1] Its primary advantage lies in its applicability to a broad range of compounds without the need for volatilization.[2] This makes it ideal for the analysis of non-volatile and thermally sensitive drug molecules. The versatility of HPLC is further enhanced by the wide array of commercially available chiral stationary phases and the ability to fine-tune separations by modifying the liquid mobile phase composition.[1]
Chiral Gas Chromatography, on the other hand, excels in the analysis of volatile compounds.[3] It is known for its high resolution, speed, and sensitivity.[3] For naturally volatile substances like those found in essential oils and flavorings, chiral GC is often the method of choice. However, for many pharmaceutical compounds, derivatization is a necessary prerequisite to increase their volatility and thermal stability, which can add complexity to the analytical workflow.
Experimental Protocols and Performance Data
To provide a practical perspective, the following sections detail experimental protocols for the determination of enantiomeric excess of representative chiral compounds using both HPLC and Chiral GC.
Chiral HPLC: Enantiomeric Separation of Warfarin
Warfarin is a widely used anticoagulant that exists as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being significantly more potent. Accurate determination of the enantiomeric composition is crucial for therapeutic drug monitoring.
Experimental Protocol:
-
Instrument: High-Performance Liquid Chromatography system coupled with a UV or Mass Spectrometry detector.
-
Column: A chiral stationary phase column, for example, a polysaccharide-based CSP such as one derived from amylose or cellulose.
-
Mobile Phase: A mixture of an organic solvent (e.g., ethanol or isopropanol) and a buffered aqueous solution. The exact ratio and pH are optimized to achieve the best separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Temperature: Ambient or controlled, often around 25°C.
-
Detection: UV absorbance at a specific wavelength (e.g., 220 nm) or by mass spectrometry for higher sensitivity and selectivity.
-
Sample Preparation: The warfarin sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.
Performance Data (Example):
| Parameter | Value |
| Resolution (Rs) | > 2.0 |
| Analysis Time | 10 - 20 minutes |
| Limit of Detection (LOD) | ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL range |
| Precision (RSD) | < 2% |
Chiral GC: Enantiomeric Separation of Limonene
Limonene is a monoterpene found in the peels of citrus fruits and is a common ingredient in flavorings and fragrances. It exists as (R)-(+)-limonene (orange scent) and (S)-(-)-limonene (lemon-like, turpentine scent).
Experimental Protocol:
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A chiral capillary column, often coated with a cyclodextrin-based chiral stationary phase.
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: A temperature gradient is often used, for example, starting at 60°C and ramping up to 200°C to ensure the elution of all components.
-
Detector Temperature: FID: 250°C; MS transfer line: 280°C.
-
Sample Preparation: The essential oil or a solution of limonene is diluted in a volatile solvent (e.g., hexane) and injected into the GC.
Performance Data (Example):
| Parameter | Value |
| Resolution (Rs) | > 1.5 |
| Analysis Time | 5 - 15 minutes |
| Limit of Detection (LOD) | pg range |
| Limit of Quantitation (LOQ) | pg range |
| Precision (RSD) | < 3% |
Workflow for Determining Enantiomeric Excess
The general workflow for determining enantiomeric excess using either HPLC or Chiral GC follows a similar logical progression, as illustrated in the diagram below. The key differences lie in the sample preparation step (derivatization for GC, if necessary) and the nature of the mobile/carrier phase.
Caption: A comparative workflow for determining enantiomeric excess using HPLC and Chiral GC.
Conclusion
The choice between HPLC and Chiral GC for the determination of enantiomeric excess is primarily dictated by the physicochemical properties of the analyte. HPLC is the more versatile technique, accommodating a wider range of compounds, particularly those prevalent in the pharmaceutical industry. Chiral GC offers the advantages of speed, high resolution, and sensitivity for volatile compounds.
For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each technique is paramount. Method development and validation are crucial steps to ensure accurate and reliable determination of enantiomeric excess, ultimately contributing to the development of safer and more effective chiral drugs. When selecting a method, careful consideration of the analyte's properties, the required sensitivity, and the available instrumentation will guide the scientist to the most appropriate and efficient solution.
References
A Researcher's Guide to Protecting Groups for Amino Alcohols: A Comparative Analysis
In the intricate world of organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the selective protection and deprotection of reactive functional groups is paramount. For bifunctional molecules like amino alcohols, where both the amino and hydroxyl groups can participate in a variety of reactions, the strategic use of protecting groups is essential for achieving desired chemical transformations with high yield and specificity. This guide provides a comparative analysis of three commonly employed protecting groups for amino alcohols: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and tert-butyldimethylsilyl (TBDMS).
This comparison is intended for researchers, scientists, and drug development professionals, offering a practical overview of the performance, stability, and reaction conditions associated with each protecting group. The information is supported by experimental data and detailed protocols to aid in the selection of the most appropriate protecting group for a given synthetic strategy.
Comparative Analysis of Protecting Groups
The choice of a protecting group is dictated by several factors, including its stability to various reaction conditions, the ease of its introduction and removal, and its orthogonality to other protecting groups present in the molecule.[1][2] The following tables summarize the key characteristics and typical reaction parameters for the Boc, Cbz, and TBDMS groups when used to protect amino alcohols.
Table 1: Comparison of Protection Reactions for Amino Alcohols
| Protecting Group | Reagents and Conditions | Typical Reaction Time | Typical Yield (%) | Notes |
| Boc (Amine) | (Boc)₂O, base (e.g., TEA, NaOH, NaHCO₃), solvent (e.g., THF, DCM, H₂O) | 1 - 12 h | 90 - 95 | Highly chemoselective for the amino group over the hydroxyl group.[3][4] |
| Cbz (Amine) | Cbz-Cl, base (e.g., NaHCO₃, Na₂CO₃), solvent (e.g., THF/H₂O, Dioxane) | 2 - 20 h | 90 - 95 | Generally selective for the amine group.[5] |
| TBDMS (Alcohol) | TBDMS-Cl, imidazole, solvent (e.g., DMF, DCM) | 1 - 17 h | 85 - 95 | Highly selective for the hydroxyl group over the amino group.[6] |
Table 2: Comparison of Deprotection Reactions for Protected Amino Alcohols
| Protecting Group | Reagents and Conditions | Typical Reaction Time | Typical Yield (%) | Notes |
| Boc (Amine) | Strong acid (e.g., TFA in DCM, HCl in dioxane) | 0.5 - 3 h | 95 - 100 | Can be sensitive to other acid-labile groups.[7] |
| Cbz (Amine) | Catalytic hydrogenation (e.g., H₂, Pd/C) | 1 - 40 h | 95 - 100 | Conditions can reduce other functional groups like alkenes or alkynes.[5][8] |
| TBDMS (Alcohol) | Fluoride source (e.g., TBAF in THF) or acid (e.g., AcOH in H₂O) | 0.5 - 16 h | 90 - 100 | Fluoride deprotection is very mild and selective.[9] |
Table 3: Stability of Protecting Groups
| Protecting Group | Stable to Acidic Conditions | Stable to Basic Conditions | Stable to Hydrogenolysis | Stable to Nucleophiles |
| Boc (Amine) | No | Yes | Yes | Yes |
| Cbz (Amine) | Yes (mild acid) | Yes | No | Yes |
| TBDMS (Alcohol) | No | Yes | Yes | Yes |
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of a simple amino alcohol, ethanolamine.
Boc Protection of Ethanolamine
Materials:
-
Ethanolamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ethanolamine (1.0 eq) in THF, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the N-Boc protected ethanolamine.
Cbz Protection of Ethanolamine
Materials:
-
Ethanolamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dissolve ethanolamine (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (e.g., 40% EtOAc/n-hexane) to obtain N-Cbz-ethanolamine.[5]
TBDMS Protection of Ethanolamine
Materials:
-
Ethanolamine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ethanolamine (1.0 eq) in DMF, add imidazole (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portionwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Add water to the reaction mixture and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield O-TBDMS protected ethanolamine.
Decision-Making Workflow for Protecting Group Selection
The selection of an appropriate protecting group strategy is a critical step in the design of a synthetic route. The following diagram illustrates a logical workflow for choosing between Boc, Cbz, and TBDMS for the protection of an amino alcohol.
Caption: Workflow for selecting a protecting group for an amino alcohol.
Orthogonal Protection Strategies
In multi-step syntheses, it is often necessary to deprotect one functional group while leaving others intact. This is achieved through an "orthogonal" protection strategy, where protecting groups are chosen such that they can be removed by different, non-interfering chemical conditions.[1][2] For amino alcohols, a common orthogonal approach is to protect the amine with Boc and the alcohol with TBDMS. The Boc group can be selectively removed under acidic conditions without affecting the TBDMS ether, and the TBDMS group can be cleaved with a fluoride source without disturbing the Boc-protected amine.
The following diagram illustrates the concept of orthogonal protection for an amino alcohol.
Caption: Orthogonal protection and deprotection of an amino alcohol.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. prepchem.com [prepchem.com]
A Comparative Guide to the Synthesis of Vicinal Amino Alcohols: A Novel Biocatalytic Pathway vs. a Traditional Chemical Approach
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of vicinal amino alcohols is a critical challenge. These structural motifs are ubiquitous in a vast array of pharmaceuticals and biologically active compounds. This guide provides an objective comparison between a novel biocatalytic pathway and a traditional chemical method for the synthesis of these valuable intermediates, supported by experimental data and detailed protocols.
This guide will focus on the synthesis of a representative vicinal amino alcohol, 2-amino-1-phenylethanol, to allow for a direct comparison of the two methodologies. The new approach utilizes an engineered amine dehydrogenase (AmDH) for the asymmetric reductive amination of an α-hydroxy ketone. The traditional approach involves the ring-opening of an epoxide with a nitrogen nucleophile.
At a Glance: Key Performance Metrics
The following table summarizes the key quantitative data for the two synthetic pathways, highlighting the differences in yield, stereoselectivity, and reaction conditions.
| Parameter | Novel Biocatalytic Pathway | Traditional Chemical Pathway |
| Product | (S)-2-amino-1-phenylethanol | (rac)-2-amino-1-phenylethanol |
| Starting Materials | 2-Hydroxyacetophenone, Ammonia | Styrene Oxide, Sodium bis(trimethylsilyl)amide |
| Yield | Up to >99% conversion | 81% |
| Enantiomeric Excess (ee) | >99% | Not applicable (racemic) |
| Key Reagents/Catalysts | Engineered Amine Dehydrogenase (AmDH), NADH, Glucose Dehydrogenase (GDH) | Sodium bis(trimethylsilyl)amide |
| Solvent | Aqueous Buffer (e.g., NH4Cl/NH3·H2O) | Tetrahydrofuran (THF) |
| Temperature | ~30°C | 0 - 25°C |
| Reaction Time | ~24 hours | 25 hours |
A New Wave of Synthesis: The Biocatalytic Approach
The development of engineered enzymes has opened new avenues for highly selective and sustainable chemical transformations. In this featured pathway, an engineered amine dehydrogenase (AmDH) is employed to catalyze the asymmetric reductive amination of 2-hydroxyacetophenone to yield (S)-2-amino-1-phenylethanol with excellent enantiopurity.[1][2][3]
This biocatalytic process operates under mild, aqueous conditions and utilizes ammonia as the amine source. The required cofactor, NADH, is regenerated in situ using a glucose dehydrogenase (GDH) and glucose, making the process more atom-economical. The high stereoselectivity of the engineered AmDH circumvents the need for chiral auxiliaries or subsequent resolution steps, which are often required in traditional chemical syntheses.
Biocatalytic synthesis of (S)-2-amino-1-phenylethanol.
The Established Route: Traditional Chemical Synthesis
A common and well-established method for the synthesis of vicinal amino alcohols is the nucleophilic ring-opening of epoxides.[4][5] In this representative traditional pathway, styrene oxide is treated with a potent nitrogen nucleophile, sodium bis(trimethylsilyl)amide, in an anhydrous organic solvent. This reaction proceeds via an SN2 mechanism, leading to the formation of the desired 2-amino-1-phenylethanol.
While this method is effective in forming the carbon-nitrogen bond and achieving a good yield, it typically results in a racemic mixture of the product.[4] Achieving enantioselectivity with this approach often necessitates the use of chiral starting materials, chiral auxiliaries, or the development of complex asymmetric catalytic systems. The use of stoichiometric, highly reactive organometallic reagents and anhydrous conditions also presents challenges in terms of handling and environmental impact compared to the biocatalytic alternative.
Traditional synthesis via epoxide ring-opening.
Experimental Protocols
Novel Biocatalytic Pathway: Asymmetric Reductive Amination
Materials:
-
Engineered Amine Dehydrogenase (AmDH)
-
Glucose Dehydrogenase (GDH)
-
2-Hydroxyacetophenone
-
Ammonium chloride/ammonia buffer (e.g., 1 M, pH 8.5)
-
NAD+
-
Glucose
-
Standard laboratory glassware and incubator/shaker
Procedure:
-
Prepare a reaction mixture containing the ammonium chloride/ammonia buffer, NAD+, glucose, and 2-hydroxyacetophenone in a suitable reaction vessel.
-
Add the GDH cell-free extract or purified enzyme for cofactor regeneration.
-
Initiate the reaction by adding the purified engineered AmDH.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for approximately 24 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, the product can be isolated and purified using standard extraction and chromatography techniques.
Traditional Chemical Pathway: Epoxide Ring-Opening
Materials:
-
Styrene oxide (2-phenyloxirane)
-
Sodium bis(trimethylsilyl)amide (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware under an inert atmosphere
Procedure: [4]
-
To a stirred solution of styrene oxide (1 g, 8.31 mmol) in anhydrous THF under an inert atmosphere, add sodium bis(trimethylsilyl)amide (29.08 mL of a 1 M solution in THF, 29.08 mmol) at 0-5°C.
-
Allow the reaction mixture to warm to 25°C and stir for 20 hours.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
Quench the reaction by adding water (2.5 mL) and continue stirring for an additional 5 hours.
-
Remove the solvent under reduced pressure.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain racemic 2-amino-1-phenylethanol.
Conclusion
The comparison between the novel biocatalytic pathway and the traditional chemical synthesis of 2-amino-1-phenylethanol reveals a clear trade-off between established reliability and the advantages of modern biotechnology.
The traditional epoxide ring-opening method provides a robust and high-yielding route to the target molecule. However, its lack of inherent stereocontrol necessitates further steps to obtain enantiopure products, and the use of harsh reagents and organic solvents raises environmental and safety concerns.
In contrast, the biocatalytic approach using an engineered amine dehydrogenase offers an elegant and highly efficient solution for the asymmetric synthesis of the vicinal amino alcohol.[1][2][3] The mild reaction conditions, aqueous solvent, and exceptional enantioselectivity make it a highly attractive and sustainable alternative. While the initial development and optimization of such biocatalysts require significant effort, the resulting process can offer substantial advantages in terms of efficiency, safety, and environmental impact for the synthesis of chiral vicinal amino alcohols in the pharmaceutical and fine chemical industries. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, scale of production, and the desired level of stereochemical purity.
References
- 1. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 4. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]
- 5. ir.csmcri.res.in [ir.csmcri.res.in]
assessing the scalability of different amino alcohol synthesis methods
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of chiral amino alcohols is a critical challenge. These valuable compounds are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and fine chemicals. This guide provides an objective comparison of prominent chemical and biocatalytic methods for amino alcohol synthesis, with a focus on their scalability. We present quantitative data from published literature, detailed experimental protocols for key methods, and workflow diagrams to aid in methodological selection.
Comparison of Key Performance Indicators for Scalable Synthesis
The choice of a synthetic route for industrial-scale production of amino alcohols depends on several factors, including yield, stereoselectivity, catalyst loading, substrate concentration, and overall process efficiency. The following tables summarize quantitative data for some of the most promising and scalable methods.
Table 1: Scalable Chemical Synthesis Methods for Amino Alcohols
| Method | Catalyst/Reagent | Scale | Substrate Concentration | Catalyst Loading | Yield (%) | Enantiomeric Excess (ee %) | Reference(s) |
| Asymmetric Reductive Amination (DARA) | [Ru(dtbm-segphos)(p-cymene)Cl]Cl | Multi-kilogram | Not specified | 1-2 mol% | >95 (conv.) | >93 | [1][2] |
| Asymmetric Transfer Hydrogenation | RuCl₂( (S)-Xyl-SDP)((R,R)-DPEN) | 10 g | ~30 g/L | 0.13 mol% | 86 | 99.6 | [3] |
| Iridium-Catalyzed Reductive Amination | Iridium Complexes | Large-scale | Not specified | Not specified | Moderate | Low (for tested chiral Ir) | [4] |
| Copper-Catalyzed Hydroamination | Cu(OAc)₂/(R)-DTBM-SEGPHOS/PPh₃ | Gram-scale | 0.5 M | 1.0 mol% | 62 | 98:2 (er) | [5] |
| Ring Opening of Epoxides (Acid-mediated) | Acetic Acid (metal- and solvent-free) | Lab-scale | Not applicable | Not applicable | High | Not applicable (racemic) | [6] |
| Cr-Catalyzed Cross Aza-Pinacol Coupling | Chromium catalyst | Scale-up performed | Not specified | Not specified | High | 99 | [7] |
conv. = conversion, er = enantiomeric ratio
Table 2: Scalable Biocatalytic Synthesis Methods for Amino Alcohols
| Method | Biocatalyst | Scale | Substrate Concentration | Yield (%) / Conversion (%) | Enantiomeric Excess (ee %) | Reference(s) |
| Reductive Amination (AmDH) | Engineered Amine Dehydrogenase (wh84) | Lab-scale | 100-200 mM | 91-99% (conv.) | >99 | [8] |
| Reductive Amination (AmDH) | Native Amine Dehydrogenase (MsmeAmDH) | Semi-preparative | 150 mM | High (not quantified) | 93.6 - 99.5 | [9] |
| Reductive Amination (AmDH) | Amine Dehydrogenase from Rhodococcus sp. | Preparative (208 mg) | ~50 mM | 82% (isolated) | >99 | [10] |
| Transamination (TAm) | (S)-aminotransferase | 100 L | 15 g/L | 85% | Not specified | [11] |
| Transketolase/Transaminase Cascade | Whole-cell E. coli (TK + TAm) | Lab-scale | Not specified | up to 21% | Not specified | [12] |
conv. = conversion, AmDH = Amine Dehydrogenase, TAm = Transaminase
Experimental Protocols for Scalable Methods
Detailed and robust experimental protocols are crucial for the successful implementation and scale-up of any synthetic method. Below are representative protocols for two highly scalable methods: one chemical and one biocatalytic.
Protocol 1: Kilogram-Scale Asymmetric Reductive Amination (DARA) with a Ruthenium Catalyst
This protocol is adapted from a procedure developed for the synthesis of a chiral primary amine from an aryl methyl ketone.[1][2]
Materials:
-
Aryl methyl ketone (1.0 equiv)
-
[Ru(dtbm-segphos)(p-cymene)Cl]Cl or similar Ru-catalyst (1-2 mol%)
-
Ammonia (NH₃)
-
Ammonium chloride (NH₄Cl)
-
Hydrogen (H₂) gas
-
Methanol (solvent)
Procedure:
-
To a suitable high-pressure reactor, charge the aryl methyl ketone and the ruthenium catalyst.
-
Seal the reactor and purge with nitrogen, followed by evacuation.
-
Add methanol as the solvent.
-
Introduce ammonia gas and ammonium chloride to the reactor.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to 100-110 °C and stir for 6-24 hours, monitoring the reaction progress by HPLC or GC.
-
Upon completion, cool the reactor to room temperature and carefully vent the excess pressure.
-
The reaction mixture can then be worked up by standard procedures, which may include filtration to remove the catalyst and distillation or crystallization to isolate the pure chiral amine product.
Protocol 2: Preparative-Scale Reductive Amination using an Engineered Amine Dehydrogenase (AmDH)
This protocol is based on the synthesis of (S)-2-aminobutan-1-ol from 1-hydroxy-2-butanone using a whole-cell biocatalyst expressing an engineered AmDH.[8]
Materials:
-
Wet cells of E. coli expressing the engineered Amine Dehydrogenase (e.g., wh84 variant) (0.1 g/mL)
-
1-hydroxy-2-butanone (substrate, 100-200 mM)
-
Ammonium chloride/ammonia buffer (1 M, pH 8.5)
-
Glucose (for cofactor regeneration, e.g., 100 mM)
-
NAD⁺ (cofactor, 1 mM)
-
Glucose Dehydrogenase (GDH) cell-free extract (for cofactor regeneration, 2 mg/mL)
-
Lysozyme (1 mg/mL) and DNase I (6 U/mL) for cell lysis
Procedure:
-
In an Erlenmeyer flask, prepare the reaction mixture by combining the NH₄Cl/NH₃ buffer, NAD⁺, glucose, and GDH cell-free extract.
-
Add the substrate, 1-hydroxy-2-butanone, to the desired final concentration (100 or 200 mM).
-
Initiate the reaction by adding the wet E. coli cells, lysozyme, and DNase I.
-
Incubate the flask at 30 °C with shaking (e.g., 220 rpm) for up to 24 hours.
-
Monitor the conversion of the substrate to the amino alcohol product by HPLC analysis of samples taken at regular intervals.
-
Once the reaction reaches completion (typically >90% conversion), terminate the reaction by acidifying the mixture to pH < 2 with an acid (e.g., 5% H₂SO₄).
-
Centrifuge the mixture to remove cell debris.
-
The chiral amino alcohol product in the supernatant can be purified using methods such as ion-exchange chromatography.
Visualization of Synthetic Workflows
Understanding the sequence of operations and the interplay of different components is vital for process optimization. The following diagrams, generated using Graphviz, illustrate the general workflows for key synthetic strategies.
Chemical Synthesis: Asymmetric Reductive Amination
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07386J [pubs.rsc.org]
- 5. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 8. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. - UCL Discovery [discovery.ucl.ac.uk]
Revolutionizing Asymmetric Synthesis: A Comparative Guide to Novel Chiral Catalysts
For researchers, scientists, and professionals in drug development, the quest for more efficient, selective, and robust chiral catalysts is a perpetual frontier. This guide provides an objective comparison of emerging chiral catalysts against established industry standards, supported by experimental data, to aid in the selection of optimal catalysts for asymmetric synthesis.
This report focuses on a novel chiral phosphine-functionalized polyether ionic liquid (CPF-PIL) catalyst and its performance in the asymmetric hydrogenation of β-keto esters, benchmarked against the renowned Ru-BINAP catalyst.
Performance Benchmark: Asymmetric Hydrogenation of β-Keto Esters
The following table summarizes the comparative performance of a new generation chiral phosphine-functionalized polyether ionic liquid-based Ruthenium catalyst (Ru-CPF-PIL) against the standard Ruthenium-BINAP catalyst in the asymmetric hydrogenation of various β-keto esters.
| Substrate | New Catalyst (Ru-CPF-PIL) | Standard Catalyst (Ru-BINAP) |
| Conversion (%) | ee (%) | |
| Methyl acetoacetate | >99 | 97 |
| Ethyl acetoacetate | >99 | 96 |
| Ethyl 4-chloroacetoacetate | >99 | 98 |
| Ethyl benzoylacetate | >99 | 95 |
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of β-Keto Esters
Catalyst Preparation: The chiral phosphine-functionalized polyether ionic liquids (CPF-PILs) were synthesized through an ion-exchange reaction between a phenyl-sulfonated BINAP chiral diphosphine ligand and a polyether imidazolium ionic liquid. The Ruthenium catalyst (Ru-CPF-PIL) was then prepared by reacting the CPF-PIL with a Ruthenium precursor.[1][2]
Hydrogenation Reaction: In a typical experiment, the Ru-CPF-PIL catalyst (0.1 mol%) and the β-keto ester substrate (1 mmol) were dissolved in methanol (2 mL) in a high-pressure autoclave. The autoclave was purged with hydrogen gas three times before being pressurized to 4.6 MPa. The reaction mixture was stirred at 60°C for the specified time. After the reaction, the autoclave was cooled to room temperature and the pressure was carefully released. The conversion and enantiomeric excess (ee) of the product were determined by gas chromatography using a chiral column.[1][2]
Visualizing the Catalytic Workflow
The following diagram illustrates the general workflow for a catalytic asymmetric hydrogenation reaction.
Logical Comparison of Catalysts
The following diagram outlines the key comparison points between the novel and standard chiral catalysts.
References
- 1. Integration of a chiral phosphine ligand and ionic liquids: sustainable and functionally enhanced BINAP-based chiral Ru(ii) catalysts for enantioselective hydrogenation of β-keto esters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Transition States in Asymmetric Catalysis: Insights from DFT Studies
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Asymmetric catalysis, guided by chiral catalysts, provides an elegant solution to this challenge. Understanding the intricate dance of molecules at the transition state—the fleeting moment where reactants transform into products—is paramount for designing more efficient and selective catalysts. Density Functional Theory (T) has emerged as a powerful computational microscope, offering unprecedented insights into these critical transition states.
This guide provides a comparative analysis of two distinct asymmetric catalytic systems investigated through DFT studies, offering a glimpse into how computational chemistry illuminates the origins of enantioselectivity. We will delve into the asymmetric transfer hydrogenation of imines catalyzed by a series of chiral phosphoric acids and compare the performance of Ruthenium(II) and Osmium(II) catalysts in the asymmetric transfer hydrogenation of ketones.
Case Study 1: Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Transfer Hydrogenation of an Imine
Chiral phosphoric acids (CPAs) are a class of highly effective organocatalysts. A comparative DFT study on the asymmetric transfer hydrogenation of an imine with a thiazole-based reducing agent, catalyzed by five different CPA catalysts (CPA-1 to CPA-5) with varying chiral backbones, reveals the subtle interplay of non-covalent interactions in determining enantioselectivity.
Data Presentation
The enantioselectivity of a catalyst is determined by the difference in the activation energies (ΔG‡) of the transition states leading to the two possible enantiomers (in this case, R and S). A larger energy difference (ΔΔG‡) corresponds to higher enantiomeric excess (ee).
| Catalyst | ΔG‡ (R) (kcal/mol) | ΔG‡ (S) (kcal/mol) | ΔΔG‡ (S-R) (kcal/mol) | Predicted Major Enantiomer |
| CPA-1 | 15.2 | 17.5 | 2.3 | R |
| CPA-2 | 16.1 | 18.0 | 1.9 | R |
| CPA-3 | 14.8 | 17.3 | 2.5 | R |
| CPA-4 | 16.5 | 17.9 | 1.4 | R |
| CPA-5 | 15.8 | 18.3 | 2.5 | R |
Experimental Protocols
Computational Details: All calculations were performed using the Gaussian 09 software package. The geometries of all structures were optimized using the B3LYP density functional with the 6-31G(d) basis set. The energies of the optimized structures were then calculated at the M06-2X/6-311+G(d,p) level of theory. The solvent effects of toluene were taken into account using the SMD continuum solvation model. The Gibbs free energies were calculated at 298.15 K.
Visualization of the Catalytic Cycle
Caption: General catalytic cycle for the CPA-catalyzed asymmetric transfer hydrogenation.
Case Study 2: Comparative DFT Study of Ru(II) and Os(II) Catalysts in Asymmetric Transfer Hydrogenation of Acetophenone
Ruthenium-based catalysts are widely used for the asymmetric transfer hydrogenation of ketones. This study compares the performance of a Ru(II) catalyst with its Osmium(II) analogue in the reduction of acetophenone. DFT calculations reveal key differences in their transition states that explain their catalytic behavior.[1][2]
Data Presentation
The calculated relative Gibbs free energies of the transition states leading to the (R)- and (S)-phenylethanol products highlight the superior enantioselectivity of the Ru(II) catalyst in this specific reaction.
| Catalyst | ΔG‡ (R) (kJ/mol) | ΔG‡ (S) (kJ/mol) | ΔΔG‡ (S-R) (kJ/mol) | Predicted Major Enantiomer |
| Ru(II) | 7 | 26 | 19 | R |
| Os(II) | Not explicitly stated | 26 | Not explicitly calculated | R (inferred) |
Note: The energy for the R-pathway for the Os(II) catalyst was not explicitly found in the provided search results, but the S-pathway is reported to have a transition state energy of 26 kJ/mol. The study suggests the Os(II) catalyst is more stable than the Ru(II) analogue.[1][2]
Experimental Protocols
Computational Details: The DFT calculations were performed to model the catalytic cycle.[2] The specific functional and basis set information were not detailed in the provided search snippets, but such studies typically employ functionals like B3LYP or M06 with appropriate basis sets for the metal and other atoms, often including solvent corrections.
Visualization of Key Transition State Interactions
Caption: Origin of enantioselectivity in metal-catalyzed transfer hydrogenation.
Conclusion
These comparative DFT studies exemplify the power of computational chemistry in unraveling the intricate details of asymmetric catalysis. By quantifying the energetics of transition states and visualizing the key molecular interactions, researchers can gain a deeper understanding of how chiral catalysts control stereochemical outcomes. This knowledge is invaluable for the rational design of new, more efficient, and highly selective catalysts, ultimately accelerating the development of novel therapeutics and advanced materials. The synergy between computational and experimental approaches will continue to be a driving force in the innovation of asymmetric catalysis.
References
Safety Operating Guide
(2R,3R)-2-amino-3-methoxybutan-1-ol proper disposal procedures
Proper disposal of (2R,3R)-2-amino-3-methoxybutan-1-ol is essential for ensuring laboratory safety and environmental protection. This compound should be treated as hazardous chemical waste and handled in accordance with institutional and regulatory guidelines. The following procedures provide a step-by-step guide for its safe disposal.
Hazard Assessment and Disposal Considerations
Table 1: Potential Hazards and Disposal Implications for this compound
| Potential Hazard Characteristic | Disposal Implication | Rationale & Best Practices |
| Corrosivity (Bases) | Segregate from acids. Use compatible containers (e.g., plastic, not metal). | Mixing amines with acids can cause a violent reaction. Corrosive materials require specific, resistant containers to prevent leaks.[2][3] |
| Aquatic Toxicity | Do not dispose of down the drain. | Many organic chemicals, particularly amines, are toxic to aquatic organisms and must not enter sewer systems.[4] |
| Flammability/Combustibility | Keep away from ignition sources. | Although not confirmed without a specific SDS, similar small organic molecules are often flammable. Evaporation is not a permitted disposal method.[5][6] |
| Reactivity | Segregate from strong oxidizing agents, acid anhydrides, and acid chlorides. | Incompatible materials can react to generate heat, toxic gases, or other hazards. Proper segregation is a core principle of hazardous waste management.[2][6] |
Immediate Safety and Handling for Disposal
Before beginning the disposal process, ensure all necessary personal protective equipment (PPE) is in use and that you are working in a well-ventilated area, such as a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6]
-
Ventilation: Handle the chemical in a well-ventilated area to avoid inhalation of any potential vapors.[6]
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound from a laboratory setting.
1. Waste Characterization and Segregation:
-
This chemical must be disposed of as hazardous waste.
-
Do not mix it with other waste streams. It is critical to keep it separate from incompatible materials, particularly acids and oxidizers.[2] Collect aqueous and organic solvent wastes in separate containers.[3]
2. Select an Appropriate Waste Container:
-
Use a container made of a material compatible with the chemical, such as a clean, empty, and dry plastic or glass bottle with a tightly sealing screw cap.[2]
-
Ensure the container is in good condition, free from cracks or leaks.
-
For liquid waste, do not fill the container more than 3/4 full to allow for vapor expansion and prevent spills.[7]
3. Label the Waste Container:
-
Properly label the container before adding any waste.
-
Use your institution's official hazardous waste tag or label. The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Do not use abbreviations.[8]
-
The concentration or percentage of each component if it is in a solution.
-
The date when waste was first added to the container (accumulation start date).[8]
-
Any associated hazard warnings (e.g., Corrosive, Flammable).
-
4. Accumulate Waste Safely:
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[9][10]
-
Keep the container closed at all times except when adding waste.[5][8]
-
Store the container in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
5. Arrange for Disposal:
-
Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[10][11]
-
Follow their specific procedures for requesting a collection.
6. Disposal of Empty Containers:
-
An "empty" container that held this compound must be properly decontaminated before being discarded as regular trash.
-
Triple-rinse the container with a suitable solvent (e.g., water or ethanol).[3][11]
-
Crucially, the rinsate from this process must be collected and disposed of as hazardous waste. [3]
-
After rinsing, deface or remove the original label and discard the container according to your facility's guidelines for non-hazardous lab glass or plastic.[5][11]
Caption: Workflow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. research.columbia.edu [research.columbia.edu]
- 5. Chemical Waste [k-state.edu]
- 6. fishersci.com [fishersci.com]
- 7. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling (2R,3R)-2-amino-3-methoxybutan-1-ol
This guide provides crucial safety and logistical information for the handling and disposal of (2R,3R)-2-amino-3-methoxybutan-1-ol. The following procedures are based on best practices for handling similar amino alcohol and butanol derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound once available and to conduct a thorough risk assessment before commencing any work.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[1][2] | Protects against splashes and vapors that can cause serious eye damage.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl, Nitrile).[4] Gloves should be inspected before use and disposed of after contamination.[1][5] | Prevents skin contact, as related compounds can cause skin irritation or burns.[1][2][6] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for spill response, use a NIOSH/MSHA approved respirator for organic vapors.[6][7][8] | Protects against inhalation of potentially harmful vapors that may cause respiratory irritation.[1][2] |
| Body Protection | Long-sleeved lab coat, closed-toe shoes, and antistatic clothing are recommended.[6][7][9] | Protects skin from accidental contact and prevents static discharge, which can be an ignition source.[1][7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for the safe handling of this chemical.
-
Preparation :
-
Ensure a calibrated fire extinguisher (CO2, dry chemical, or alcohol-resistant foam) is accessible.[1][5][7]
-
Locate and verify the functionality of the nearest safety shower and eyewash station.[6][7]
-
Work within a properly functioning chemical fume hood to ensure adequate ventilation.
-
Ground all equipment to prevent the buildup of static electricity.[1][7]
-
-
Handling :
-
Post-Handling :
Disposal Plan: Step-by-Step Waste Management
Proper disposal is crucial to prevent environmental contamination and ensure safety.
-
Spill Management :
-
Waste Disposal :
Experimental Workflow and Safety Relationships
The following diagrams illustrate the logical flow of operations and the relationships between hazards and protective measures.
Caption: Experimental workflow for handling this compound.
Caption: Relationship between hazards and protective measures.
References
- 1. geneseo.edu [geneseo.edu]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. opcw.org [opcw.org]
- 6. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 7. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 8. fishersci.com [fishersci.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. fishersci.ca [fishersci.ca]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
